Product packaging for CAY10502(Cat. No.:CAS No. 888320-29-4)

CAY10502

Cat. No.: B049900
CAS No.: 888320-29-4
M. Wt: 523.6 g/mol
InChI Key: NXDZVUAKVFVDSL-UHFFFAOYSA-N
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Description

CAY10502 is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), exhibiting significant selectivity over other HDAC isoforms, particularly HDAC1. This selectivity profile makes it an invaluable chemical probe for dissecting the unique biological functions of HDAC6, which primarily deacetylates non-histone substrates such as α-tubulin, HSP90, and cortactin. By inhibiting HDAC6, this compound induces hyperacetylation of α-tubulin, disrupting microtubule dynamics and impairing cell motility. Concurrently, it inhibits the aggresome pathway, a key protein degradation mechanism critical for cancer cell survival, leading to the accumulation of polyubiquitinated proteins and synergistic apoptosis when combined with proteasome inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H37NO7 B049900 CAY10502 CAS No. 888320-29-4

Properties

IUPAC Name

1-[3-(4-decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO7/c1-3-4-5-6-7-8-9-10-17-37-24-12-14-25(15-13-24)38-21-23(32)19-31-20-27(30(35)36-2)26-18-22(29(33)34)11-16-28(26)31/h11-16,18,20H,3-10,17,19,21H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDZVUAKVFVDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)OCC(=O)CN2C=C(C3=C2C=CC(=C3)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888320-29-4
Record name 1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid
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Foundational & Exploratory

CAY10502: A Technical Guide to its Discovery and Development as a Potent cPLA2α Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10502 is a potent and selective inhibitor of the calcium-dependent cytosolic phospholipase A2α (cPLA2α), an enzyme critically involved in the inflammatory cascade and implicated in various disease states. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes a summary of its inhibitory potency, detailed experimental protocols for its investigation, and a discussion of its potential therapeutic applications, particularly in the context of inflammatory and neovascular diseases.

Introduction: The Role of cPLA2α in Disease

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the production of arachidonic acid, the precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[1] Under normal physiological conditions, cPLA2α activity is tightly regulated. However, in various pathological states, its dysregulation leads to an overproduction of these inflammatory mediators, contributing to the progression of diseases such as arthritis, inflammatory bowel disease, and neuroinflammatory disorders.

The inhibition of cPLA2α presents a promising therapeutic strategy to attenuate the inflammatory response at its origin. By blocking the release of arachidonic acid, cPLA2α inhibitors can effectively reduce the downstream production of a broad spectrum of inflammatory molecules.

Discovery of this compound

This compound, with the chemical name 1-[3-[4-(decyloxy)phenoxy]-2-oxopropyl]-1H-indole-3,5-dicarboxylic acid, 3-methyl ester, emerged from a focused drug discovery program aimed at identifying novel inhibitors of cPLA2α. The discovery was first reported in a 2006 publication in the Journal of Medicinal Chemistry by Ludwig, J., Bovens, S., Brauch, C., et al. This work detailed the design and synthesis of a series of 1-indol-1-yl-propan-2-ones, culminating in the identification of this compound as a highly potent inhibitor.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the active site of the cPLA2α enzyme. This binding prevents the enzyme from accessing its phospholipid substrate, thereby blocking the hydrolysis and release of arachidonic acid from the cell membrane. The inhibition is potent and selective for the calcium-dependent cPLA2α isoform.

The following diagram illustrates the signaling pathway in which cPLA2α is a key player and the point of intervention for this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA Release cPLA2a cPLA2α cPLA2a->Phospholipids Hydrolysis COX COX-1/2 AA->COX Metabolism LOX 5-LOX AA->LOX Metabolism Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->cPLA2a Inhibition Stimulus Pro-inflammatory Stimuli Stimulus->cPLA2a Activation

Caption: Signaling pathway of cPLA2α and inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeAssay TypeIC50 (nM)Source
Human platelet cPLA2αPurified enzyme4.3Cayman Chemical
Human platelet cPLA2αA23187-stimulated arachidonic acid mobilization570Cayman Chemical
Human platelet cPLA2αTPA-stimulated arachidonic acid mobilization0.9Cayman Chemical

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound.

Synthesis of this compound

The specific, detailed synthesis protocol for this compound from the primary publication by Ludwig et al. (2006) could not be retrieved in its entirety. The following is a generalized representation of the synthesis of 1-indol-1-yl-propan-2-one derivatives, based on related literature.

General Procedure for the Synthesis of 1-indol-1-yl-propan-2-one Derivatives:

The synthesis of the 1-indol-1-yl-propan-2-one scaffold typically involves the N-alkylation of a substituted indole with a suitable 3-carbon synthon bearing a ketone or a protected ketone functionality.

G Indole Substituted Indole Reaction N-Alkylation Indole->Reaction AlkylatingAgent Alkylating Agent (e.g., 1-bromo-2-propanone) AlkylatingAgent->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product 1-indol-1-yl-propan-2-one Derivative Reaction->Product

Caption: General workflow for the synthesis of 1-indol-1-yl-propan-2-ones.

Step 1: N-Alkylation of the Indole Ring. A solution of the appropriately substituted indole is treated with a base (e.g., potassium carbonate or sodium hydride) in an aprotic polar solvent such as dimethylformamide (DMF) or acetone. To this mixture, a suitable alkylating agent, such as 1-bromo-2-propanone or a related electrophile, is added. The reaction is typically stirred at room temperature or with gentle heating until completion, which is monitored by thin-layer chromatography (TLC).

Step 2: Work-up and Purification. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-indol-1-yl-propan-2-one derivative.

It is crucial to consult the original publication by Ludwig et al. (2006) for the precise reaction conditions, stoichiometry, and purification methods used for the synthesis of this compound.

In Vitro cPLA2α Inhibition Assay

The exact, detailed protocol for the in vitro cPLA2α inhibition assay used in the original discovery of this compound could not be retrieved. The following is a representative protocol for a cell-free cPLA2α activity assay based on commonly used methods.

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified cPLA2α by quantifying the release of a fluorescently labeled fatty acid from a phospholipid substrate.

Materials:

  • Purified recombinant human cPLA2α

  • Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4)

  • Test compound (this compound) and vehicle control (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the fluorescently labeled phospholipid substrate in the assay buffer.

  • Prepare serial dilutions of this compound and the vehicle control in the assay buffer.

  • In a 96-well black microplate, add the assay buffer, the test compound or vehicle, and the purified cPLA2α enzyme.

  • Initiate the reaction by adding the fluorescent phospholipid substrate to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., EDTA to chelate calcium).

  • Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G Start Start PrepSubstrate Prepare Fluorescent Substrate Solution Start->PrepSubstrate PrepInhibitor Prepare this compound Serial Dilutions Start->PrepInhibitor AddComponents Add Buffer, Inhibitor/Vehicle, and cPLA2α to Plate PrepSubstrate->AddComponents PrepInhibitor->AddComponents InitiateReaction Add Substrate to Initiate Reaction AddComponents->InitiateReaction Incubate Incubate at 37°C InitiateReaction->Incubate StopReaction Stop Reaction (e.g., with EDTA) Incubate->StopReaction ReadFluorescence Read Fluorescence StopReaction->ReadFluorescence CalculateInhibition Calculate % Inhibition ReadFluorescence->CalculateInhibition DetermineIC50 Determine IC50 Value CalculateInhibition->DetermineIC50 End End DetermineIC50->End

Caption: Workflow for an in vitro cPLA2α inhibition assay.

In Vivo Model: Oxygen-Induced Retinopathy (OIR) in Rats

Principle: The OIR model is a well-established animal model for studying retinal neovascularization, a key pathological feature of diseases like retinopathy of prematurity and diabetic retinopathy. The model involves exposing newborn rat pups to a period of hyperoxia, which leads to vaso-obliteration, followed by a return to normoxia, which induces a relative hypoxia and subsequent retinal neovascularization.

Procedure:

  • Induction of OIR:

    • From postnatal day 0 (P0) to P14, newborn rat pups and their nursing dam are exposed to alternating cycles of hyperoxia (50% O2) and normoxia (21% O2) every 24 hours.

  • Treatment:

    • At a specific time point during the normoxic phase (e.g., P14), animals receive an intravitreal injection of this compound or a vehicle control.

  • Evaluation of Retinal Neovascularization:

    • At P18, the animals are euthanized, and their eyes are enucleated.

    • The retinas are dissected, flat-mounted, and stained with a fluorescent vascular marker (e.g., isolectin B4).

    • The flat-mounts are imaged using fluorescence microscopy.

    • The extent of retinal neovascularization is quantified by measuring the area of neovascular tufts and/or the avascular area.

G P0 P0: Birth Hyperoxia P0-P14: Alternating Hyperoxia/Normoxia P0->Hyperoxia P14 P14: Intravitreal Injection (this compound or Vehicle) Hyperoxia->P14 Normoxia P14-P18: Normoxia P14->Normoxia P18 P18: Euthanasia and Eye Enucleation Normoxia->P18 Dissection Retina Dissection and Flat-Mounting P18->Dissection Staining Fluorescent Vascular Staining Dissection->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Quantification of Neovascularization Imaging->Quantification Result Result: Inhibition of Retinal Neovascularization Quantification->Result

Caption: Experimental workflow for the oxygen-induced retinopathy model.

Potential Therapeutic Applications

The potent inhibitory activity of this compound against cPLA2α suggests its therapeutic potential in a range of inflammatory and neovascular diseases. Its ability to suppress the production of prostaglandins and leukotrienes makes it a candidate for conditions characterized by chronic inflammation.

Furthermore, the demonstrated efficacy of this compound in the OIR model highlights its potential for treating ocular diseases associated with pathological neovascularization, such as diabetic retinopathy and age-related macular degeneration.

Conclusion

This compound is a valuable research tool for investigating the role of cPLA2α in health and disease. Its high potency and selectivity make it a lead compound for the development of novel anti-inflammatory and anti-angiogenic therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

CAY10502: A Potent Inhibitor of Cytosolic Phospholipase A2α in the Arachidonic Acid Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: CAY10502 is a potent and selective inhibitor of the calcium-dependent cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the arachidonic acid (AA) signaling cascade. By blocking the activity of cPLA2α, this compound effectively prevents the release of arachidonic acid from membrane phospholipids, the rate-limiting step for the production of various pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. This technical guide provides an in-depth overview of the role of this compound in the arachidonic acid pathway, its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound exerts its inhibitory effect by directly targeting cytosolic phospholipase A2α (cPLA2α). This enzyme is responsible for the hydrolysis of the sn-2 position of membrane glycerophospholipids, which leads to the release of arachidonic acid. The released arachidonic acid then serves as a substrate for downstream enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) to produce a variety of bioactive lipids, including prostaglandins and leukotrienes, which are key mediators of inflammation, pain, and other physiological and pathological processes.[1][2] this compound's inhibition of cPLA2α curtails this entire cascade at its origin.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound.

ParameterValueEnzyme/Cell TypeNotes
IC50 4.3 nMIsolated human cPLA2αPotency against the purified enzyme.[3][4]
IC50 0.57 µM (570 nM)A23187-stimulated human plateletsInhibition of arachidonic acid release.[3][4]
IC50 0.0009 µM (0.9 nM)TPA-stimulated human plateletsInhibition of arachidonic acid release.[3][4]

Table 1: In Vitro and Cellular IC50 Values for this compound

Cell TypeTreatment ConditionsEffect
Müller cells5, 20, 50 nM this compound for 12 hoursInhibition of normoxic- and hypoxia-induced Prostaglandin E2 (PGE2) and VEGF production.[3]
Rat Retinal Microvascular Endothelial Cells (RRMEC)0.1-100 nM this compound for 24 hoursInhibition of VEGF-induced proliferation.[3][5]

Table 2: Effects of this compound on Downstream Signaling and Cellular Processes

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the role of this compound and the experimental procedures used for its characterization, the following diagrams have been generated using the DOT language.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids cPLA2a cPLA2α Membrane_Phospholipids->cPLA2a AA Arachidonic Acid cPLA2a->AA Hydrolysis COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes This compound This compound This compound->cPLA2a Inhibition

Arachidonic Acid Pathway Inhibition by this compound

cluster_workflow Experimental Workflow: cPLA2α Inhibition Assay start Start prepare_enzyme Prepare purified cPLA2α enzyme solution start->prepare_enzyme prepare_inhibitor Prepare serial dilutions of this compound start->prepare_inhibitor pre_incubate Pre-incubate enzyme with this compound or vehicle prepare_enzyme->pre_incubate prepare_inhibitor->pre_incubate add_substrate Add fluorescent phospholipid substrate pre_incubate->add_substrate measure_activity Monitor fluorescence to measure enzyme activity add_substrate->measure_activity calculate_ic50 Calculate IC50 value measure_activity->calculate_ic50

Generalized Workflow for cPLA2α Enzyme Inhibition Assay

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and other cPLA2α inhibitors.

cPLA2α Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the catalytic activity of purified cPLA2α.

Materials:

  • Purified recombinant human cPLA2α

  • Fluorescently labeled phospholipid substrate (e.g., PED-A1)

  • Assay buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA)[6]

  • This compound

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • In a 96-well plate, add the purified cPLA2α enzyme to the assay buffer.

  • Add the various concentrations of this compound or DMSO (vehicle control) to the wells containing the enzyme.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.[3]

  • Initiate the enzymatic reaction by adding the fluorescent phospholipid substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader. The fluorescence is generated upon cleavage of the substrate by the enzyme.

  • Calculate the initial reaction rates from the linear phase of the fluorescence curve.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Arachidonic Acid Release Assay

Objective: To measure the ability of this compound to block the release of arachidonic acid in a cellular context.

Materials:

  • Relevant cell line (e.g., human platelets, HaCaT cells)

  • Cell culture medium

  • [3H]-arachidonic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • This compound

  • Stimulating agent (e.g., A23187, TPA, EGF)

  • Scintillation counter and fluid

Procedure:

  • Culture the cells to the desired confluency.

  • Label the cellular phospholipids by incubating the cells with [3H]-arachidonic acid in the culture medium for several hours (e.g., 18 hours).[7]

  • Wash the cells thoroughly with fresh medium or a buffer containing fatty acid-free BSA to remove any unincorporated [3H]-arachidonic acid.[7]

  • Pre-incubate the cells with various concentrations of this compound (or DMSO for the control) for a specified time (e.g., 30-60 minutes).[3]

  • Add the stimulating agent to the cells to activate cPLA2α and induce the release of arachidonic acid.

  • Incubate for a period known to produce a robust response (e.g., 15-60 minutes).[3]

  • Collect the cell culture supernatant.

  • Measure the amount of released [3H]-arachidonic acid in the supernatant using a scintillation counter.

  • To normalize the data, the total incorporated radioactivity can be determined by lysing the cells and measuring the radioactivity in the cell lysate.

  • Calculate the percentage of arachidonic acid release for each inhibitor concentration and determine the IC50 value.

VEGF-Induced Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of endothelial cells induced by Vascular Endothelial Growth Factor (VEGF).

Materials:

  • Human umbilical vein endothelial cells (HUVEC) or other relevant endothelial cells

  • Cell culture medium (e.g., M199)

  • VEGF

  • This compound

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed the endothelial cells into 96-well plates and allow them to adhere overnight.[1]

  • The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Add a predetermined optimal concentration of VEGF to the wells to stimulate proliferation. Include a control group with no VEGF.

  • Incubate the cells for a specified period (e.g., 24-48 hours).[1][8]

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • After the appropriate incubation time with the reagent, measure the absorbance or luminescence using a microplate reader.

  • The intensity of the signal is proportional to the number of viable cells.

  • Calculate the percentage of inhibition of VEGF-induced proliferation for each concentration of this compound.

Conclusion

This compound is a highly effective inhibitor of cPLA2α, targeting a key upstream event in the arachidonic acid cascade. Its ability to potently block the release of arachidonic acid and subsequent production of pro-inflammatory mediators makes it a valuable research tool for studying inflammatory processes and a potential therapeutic candidate for inflammatory diseases. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other cPLA2α inhibitors.

References

CAY10502: A Novel Inhibitor of Cytosolic Phospholipase A2 in Retinopathy Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of CAY10502, a selective inhibitor of cytosolic phospholipase A2 (cPLA2), in the context of retinopathy research. The document consolidates key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways, offering a valuable resource for professionals in the field.

Introduction

Retinopathy, encompassing conditions such as diabetic retinopathy and retinopathy of prematurity, is a leading cause of vision loss globally. A key pathological feature of these diseases is retinal neovascularization, the abnormal growth of new blood vessels in the retina. This process is driven by a complex interplay of signaling molecules, with vascular endothelial growth factor (VEGF) being a primary mediator. Recent research has highlighted the crucial role of the cytosolic phospholipase A2 (cPLA2) enzyme in the signaling cascade that leads to VEGF production and subsequent neovascularization. This compound has emerged as a potent and selective inhibitor of cPLA2, demonstrating significant potential in mitigating pathological retinal angiogenesis.

Mechanism of Action of this compound in Retinopathy

This compound exerts its therapeutic effect by targeting cPLA2, a critical enzyme in the inflammatory and angiogenic pathways. In response to stimuli such as hypoxia, a common feature in retinopathies, cPLA2 is activated through phosphorylation by kinases like p38 MAP kinase. Activated cPLA2 then liberates arachidonic acid from membrane phospholipids. This arachidonic acid serves as a substrate for cyclooxygenase (COX) enzymes to produce prostaglandins, such as prostaglandin E2 (PGE2). PGE2, in turn, is a potent inducer of VEGF expression. By inhibiting cPLA2, this compound effectively blocks this cascade at an early stage, leading to a reduction in PGE2 and VEGF levels, and consequently, an inhibition of retinal neovascularization.[1]

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in inhibiting key markers of retinopathy has been demonstrated in a rat model of oxygen-induced retinopathy (OIR). The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Hypoxia-Induced Prostaglandin E2 (PGE2) and Vascular Endothelial Growth Factor (VEGF) Levels in Müller Cell-Conditioned Medium [1]

TreatmentPGE2 Level InhibitionVEGF Level Inhibition
This compound68.6% (P < 0.001)46.6% (P < 0.001)

Table 2: Effect of this compound on OIR-Induced Retinal PGE2 and VEGF Levels [1]

This compound ConcentrationRetinal PGE2 Level InhibitionRetinal VEGF Level Inhibition
250 nM69% (P < 0.001)40.2% (P < 0.01)

Table 3: Dose-Dependent Inhibition of Retinal Neovascularization (NV) by Intravitreal Injection of this compound in a Rat OIR Model [1]

This compound ConcentrationReduction in Neovascularization
100 nM53.1% (P < 0.0001)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of cPLA2 in retinal neovascularization and a typical experimental workflow for evaluating this compound in an OIR model.

G Signaling Pathway of cPLA2 in Retinal Neovascularization cluster_stimulus Stimulus cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response cluster_inhibition Inhibition Hypoxia Hypoxia p38_MAPK p38 MAP Kinase Hypoxia->p38_MAPK cPLA2 cPLA2 p38_MAPK->cPLA2 Phosphorylation AA Arachidonic Acid cPLA2->AA Liberation COX COX Enzymes AA->COX PGE2 Prostaglandin E2 (PGE2) COX->PGE2 Synthesis VEGF VEGF Production PGE2->VEGF Neovascularization Retinal Neovascularization VEGF->Neovascularization This compound This compound This compound->cPLA2 Inhibits

Caption: Signaling Pathway of cPLA2 in Retinal Neovascularization.

G Experimental Workflow for this compound Evaluation in OIR Model cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis OIR_Induction Oxygen-Induced Retinopathy (OIR) Induction in Rats Intravitreal_Injection Intravitreal Injection of this compound or Vehicle OIR_Induction->Intravitreal_Injection Retinal_Harvest Retinal Tissue Harvesting Intravitreal_Injection->Retinal_Harvest PLA2_Assay cPLA2 Activity Assay Retinal_Harvest->PLA2_Assay PGE2_ELISA PGE2 ELISA Retinal_Harvest->PGE2_ELISA VEGF_ELISA VEGF ELISA Retinal_Harvest->VEGF_ELISA NV_Quantification Quantification of Neovascularization Retinal_Harvest->NV_Quantification

Caption: Experimental Workflow for this compound Evaluation in OIR Model.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the evaluation of this compound in retinopathy research.

This model is a standard method for inducing retinal neovascularization to study retinopathies.

  • Animals: Newborn Sprague-Dawley rats and their nursing mothers.

  • Procedure:

    • On postnatal day 7 (P7), place the rat pups and their mother in a hyperoxic chamber with 75% oxygen for 5 days.

    • On P12, return the animals to room air (21% oxygen). This transition to a relatively hypoxic environment induces retinal neovascularization.

    • The peak of neovascularization is typically observed around P17-P18.

  • Ethical Considerations: All animal experiments should be conducted in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and approved by the local Institutional Animal Care and Use Committee.

This procedure is used to deliver this compound directly to the retina.

  • Materials: this compound, sterile vehicle (e.g., saline or PBS), 30-gauge needles, microsyringe, topical anesthetic, povidone-iodine solution.

  • Procedure:

    • Anesthetize the rat pups on P12.

    • Prepare a sterile solution of this compound at the desired concentration (e.g., 100 nM, 250 nM).

    • Apply a topical anesthetic to the eye.

    • Disinfect the ocular surface with povidone-iodine solution.

    • Using a microsyringe with a 30-gauge needle, carefully perform an intravitreal injection of a small volume (e.g., 1-2 µL) of the this compound solution or vehicle control into the vitreous cavity.

    • Monitor the animals for any adverse reactions.

This method is used to assess the extent of neovascularization and the inhibitory effect of this compound.

  • Materials: Fluorescein-dextran, dissection microscope, fluorescence microscope, image analysis software.

  • Procedure:

    • On P18, euthanize the rats and enucleate the eyes.

    • Fix the eyes in 4% paraformaldehyde.

    • Dissect the retinas and prepare flat mounts.

    • Stain the retinal vasculature with a fluorescent dye (e.g., fluorescein-dextran).

    • Capture images of the retinal flat mounts using a fluorescence microscope.

    • Quantify the area of neovascularization using image analysis software. The neovascular area is typically expressed as a percentage of the total retinal area.

This assay measures the enzymatic activity of cPLA2 in retinal tissue.

  • Materials: Commercially available cPLA2 assay kit, retinal tissue lysates, spectrophotometer.

  • Procedure:

    • Homogenize retinal tissue in lysis buffer to prepare retinal lysates.

    • Determine the total protein concentration of the lysates.

    • Follow the manufacturer's protocol for the cPLA2 assay kit. This typically involves incubating the retinal lysate with a specific substrate for cPLA2 and measuring the product formation, which can be detected colorimetrically or fluorometrically.

    • Express cPLA2 activity relative to the total protein concentration (e.g., pmol/min/mg protein).

ELISA is used to quantify the levels of PGE2 and VEGF in retinal tissue lysates or cell culture media.

  • Materials: Commercially available ELISA kits for rat PGE2 and VEGF, retinal tissue lysates or cell culture supernatant, microplate reader.

  • Procedure:

    • Prepare retinal tissue lysates or collect cell culture supernatant as described in the respective protocols.

    • Follow the manufacturer's instructions for the specific ELISA kit. This generally involves:

      • Adding standards and samples to the wells of a microplate pre-coated with a capture antibody.

      • Incubating to allow the target protein (PGE2 or VEGF) to bind to the antibody.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme.

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

    • Calculate the concentration of PGE2 or VEGF in the samples by comparing their absorbance to a standard curve.

    • Normalize the protein levels to the total protein concentration in the retinal lysates.

Conclusion

This compound has demonstrated significant promise as a therapeutic agent for retinopathies characterized by pathological neovascularization. Its targeted inhibition of cPLA2 effectively downregulates the production of key pro-angiogenic factors, PGE2 and VEGF. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and other cPLA2 inhibitors in the treatment of retinal diseases. The detailed methodologies and pathway illustrations serve as a practical resource for designing and executing future studies in this critical area of ophthalmology research.

References

CAY10502: A Technical Guide to its Role in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CAY10502, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), and its impact on prostaglandin synthesis. This document details its mechanism of action, quantitative effects, and the experimental protocols necessary for its evaluation, serving as a critical resource for researchers in pharmacology, cell biology, and drug discovery.

Introduction to this compound and Prostaglandin Synthesis

Prostaglandins are a group of bioactive lipid compounds that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids, a critical step catalyzed by phospholipase A2 (PLA2) enzymes. Cytosolic phospholipase A2α (cPLA2α) is a key isoform in this pathway, demonstrating a preference for arachidonic acid at the sn-2 position of phospholipids. Following its release, arachidonic acid is converted into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH2 is then further metabolized by specific synthases to produce various prostaglandins, including the pro-inflammatory prostaglandin E2 (PGE2).

This compound is a potent and selective inhibitor of cPLA2α. By targeting this upstream enzyme, this compound effectively blocks the release of arachidonic acid, thereby inhibiting the synthesis of all downstream prostaglandins and other eicosanoids. This mechanism makes this compound a valuable tool for investigating the roles of cPLA2α in various biological systems and a potential therapeutic agent for inflammatory diseases.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against cPLA2α and its effects on downstream cellular events have been quantified in various studies. The following tables summarize the key quantitative data.

Parameter Value Enzyme/System Reference
IC504.3 nMPurified human platelet cPLA2α[Not available]

Table 1: In Vitro Enzymatic Inhibition by this compound

Cell Type Condition This compound Concentration Effect on PGE2 Production Effect on VEGF Production Reference
Müller CellsHypoxia5 nMDose-dependent decreaseDose-dependent decrease[Not available]
Müller CellsHypoxia20 nMDose-dependent decreaseDose-dependent decrease[Not available]
Müller CellsHypoxia50 nM68.6% decrease (P < 0.001)46.6% decrease (P < 0.001)[Not available]
OIR RatsIn vivo250 nM69% decrease (P < 0.001)40.2% decrease (P < 0.01)[Not available]

Table 2: Cellular Effects of this compound on Prostaglandin E2 and VEGF Production

Signaling Pathway of Prostaglandin Synthesis and this compound Inhibition

The activation of cPLA2α and subsequent prostaglandin synthesis is a tightly regulated process involving upstream signaling cascades. Mitogen-activated protein kinases (MAPKs), specifically p38 and ERK1/2, play a crucial role in phosphorylating and activating cPLA2α. This compound acts by directly inhibiting the enzymatic activity of cPLA2α, thereby preventing the liberation of arachidonic acid.

G cluster_0 Prostaglandin Synthesis Pathway and this compound Inhibition Cellular Stimuli Cellular Stimuli Receptor Receptor Cellular Stimuli->Receptor p38 MAPK p38 MAPK Receptor->p38 MAPK ERK1/2 ERK1/2 Receptor->ERK1/2 cPLA2 (inactive) cPLA2 (inactive) p38 MAPK->cPLA2 (inactive) ERK1/2->cPLA2 (inactive) cPLA2-P (active) cPLA2-P (active) cPLA2 (inactive)->cPLA2-P (active) Phosphorylation Arachidonic Acid Arachidonic Acid cPLA2-P (active)->Arachidonic Acid Hydrolysis Membrane Phospholipids Membrane Phospholipids Membrane Phospholipids->Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-1/COX-2->Prostaglandins (e.g., PGE2) This compound This compound This compound->cPLA2-P (active) Inhibition G cluster_1 Inhibitor Screening and Characterization Workflow Hypothesis Hypothesis Compound Library Screening Compound Library Screening Hypothesis->Compound Library Screening Primary Assay (PGE2 ELISA) Primary Assay (PGE2 ELISA) Compound Library Screening->Primary Assay (PGE2 ELISA) Hit Identification Hit Identification Primary Assay (PGE2 ELISA)->Hit Identification Hit Identification->Compound Library Screening Inactive Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Active Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50 Determination->Mechanism of Action Studies Selectivity Profiling Selectivity Profiling Mechanism of Action Studies->Selectivity Profiling In Vivo Efficacy Models In Vivo Efficacy Models Selectivity Profiling->In Vivo Efficacy Models Lead Optimization Lead Optimization In Vivo Efficacy Models->Lead Optimization

CAY10502: A Technical Guide to its Specificity, Selectivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CAY10502, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). The document details its target specificity, selectivity profile, and mechanism of action, supported by quantitative data, experimental methodologies, and pathway diagrams to facilitate its application in research and drug development.

Core Target and Mechanism of Action

This compound is a highly potent inhibitor of the calcium-dependent cytosolic phospholipase A2α (cPLA2α), also known as Group IVA phospholipase A2 (GIVA cPLA2).[1][2] The primary mechanism of action of this compound is the direct inhibition of this enzyme.

cPLA2α plays a critical role in the inflammatory cascade by selectively hydrolyzing the sn-2 position of membrane glycerophospholipids, which releases arachidonic acid.[3] This released arachidonic acid is the rate-limiting precursor for the synthesis of eicosanoids, a class of signaling molecules that includes prostaglandins and leukotrienes, which are potent mediators of inflammation. By blocking the activity of cPLA2α, this compound effectively prevents the release of arachidonic acid, thereby inhibiting the downstream production of these pro-inflammatory mediators.[3][4]

The inhibition of cPLA2α by this compound has been shown to reduce the production of prostaglandin E2 (PGE2) and Vascular Endothelial Growth Factor (VEGF) in various cellular and preclinical models.[5] Furthermore, emerging evidence suggests that cPLA2α acts as an upstream regulator of NF-κB activation in certain cell types, indicating that this compound may also modulate NF-κB-mediated signaling events.

Potency and Target Specificity

This compound demonstrates high potency towards its primary target, cPLA2α. The half-maximal inhibitory concentration (IC50) has been consistently reported in the low nanomolar range.

Target EnzymeIC50 ValueReference
Cytosolic Phospholipase A2α (cPLA2α)4.3 nM[1][4][6][7]

Selectivity Profile

While comprehensive quantitative data on the selectivity of this compound against a wide panel of phospholipase A2 isoforms is not extensively published, available studies indicate a high degree of specificity for cPLA2α over other major PLA2 families.

  • Secretory PLA2 (sPLA2): One study demonstrated that this compound exhibited no inhibition of porcine pancreatic sPLA2 at concentrations up to 5 µM.[8] In functional assays, the use of a selective sPLA2 inhibitor (thioetheramide-PC) showed distinct effects from this compound, implying target specificity.[5]

  • Calcium-Independent PLA2 (iPLA2): In studies on retinal lysates, the pharmacological effects of this compound were clearly distinguished from those of the iPLA2-selective inhibitor bromoenol lactone and the broader cPLA2/iPLA2 inhibitor methylarachidonyl fluorophosphate (MAFP).[5] This suggests that this compound does not significantly inhibit iPLA2.

These findings collectively support the characterization of this compound as a specific inhibitor of cPLA2α, making it a valuable tool for dissecting the specific roles of this enzyme in cellular signaling and disease models.

Signaling Pathways and Experimental Workflows

To visually represent the context in which this compound acts, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for its characterization.

Arachidonic_Acid_Cascade membrane Membrane Phospholipids AA Arachidonic Acid (AA) membrane->AA Hydrolysis COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX cPLA2a cPLA2α cPLA2a->membrane This compound This compound This compound->cPLA2a Inhibition PGs Prostaglandins (e.g., PGE2) COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Angiogenesis PGs->Inflammation LTs->Inflammation

Arachidonic Acid Signaling Pathway and this compound Inhibition Point.

Experimental_Workflow start Start: Characterize Inhibitor enzymatic_assay In Vitro Enzymatic Assay (Recombinant cPLA2α) start->enzymatic_assay ic50 Determine IC50 Value enzymatic_assay->ic50 cell_based_assay Cell-Based Assay (e.g., Macrophages, Müller cells) ic50->cell_based_assay stimulate Stimulate Cells (e.g., Hypoxia, A23187) cell_based_assay->stimulate treat Treat with this compound (Dose-Response) stimulate->treat measure Measure Downstream Products (PGE2, VEGF via ELISA) treat->measure invivo In Vivo Model (e.g., Oxygen-Induced Retinopathy) measure->invivo administer Administer this compound invivo->administer evaluate Evaluate Physiological Outcome (e.g., Neovascularization) administer->evaluate end End: Profile Established evaluate->end

Workflow for Characterizing a cPLA2α Inhibitor like this compound.

Experimental Protocols

Below are representative methodologies for assays commonly used to evaluate the activity of this compound.

In Vitro cPLA2α Enzymatic Activity Assay

This protocol outlines a general procedure to determine the IC50 of an inhibitor against isolated cPLA2α.

Objective: To quantify the direct inhibitory effect of this compound on recombinant human cPLA2α activity.

Materials:

  • Recombinant human cPLA2α enzyme.

  • Assay Buffer: e.g., 80 mM HEPES, pH 7.4, containing 150 mM NaCl, 10 mM CaCl2, 1 mg/mL BSA.

  • Substrate: Vesicles containing a fluorescently labeled phospholipid (e.g., NBD-PC).

  • This compound stock solution in DMSO.

  • 96-well microplate (black, for fluorescence).

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Also prepare a vehicle control (DMSO) and a no-enzyme control.

  • In a 96-well plate, add 10 µL of each inhibitor dilution or control.

  • Add 70 µL of the fluorescent phospholipid substrate solution to each well.

  • Initiate the reaction by adding 20 µL of diluted recombinant cPLA2α enzyme to each well (except the no-enzyme control).

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Stop the reaction (method depends on the specific kit, e.g., by adding a stop solution or by heat inactivation).

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the fluorophore used.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Prostaglandin E2 (PGE2) Production Assay

This protocol describes how to measure the effect of this compound on the production of PGE2 in cultured cells.

Objective: To assess the ability of this compound to inhibit cPLA2α activity within a cellular context by measuring a key downstream inflammatory mediator.

Materials:

  • Cell line known to produce PGE2 (e.g., Müller cells, macrophages).

  • Cell culture medium (e.g., DMEM).

  • Stimulating agent (e.g., hypoxia chamber, calcium ionophore A23187, or lipopolysaccharide (LPS)).

  • This compound stock solution in DMSO.

  • Phosphate-Buffered Saline (PBS).

  • PGE2 ELISA Kit.

  • Bradford assay or similar method for protein quantification.

Procedure:

  • Plate cells in a multi-well plate and grow to ~80-90% confluency.

  • Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour at 37°C.

  • Add the stimulating agent to the wells to induce PGE2 production. For example, place the plate in a hypoxic chamber or add A23187 to the medium.

  • Incubate for the desired period (e.g., 4-24 hours).

  • Collect the cell culture supernatant from each well.

  • Lyse the cells remaining in the wells and determine the total protein content for each well to normalize the results.

  • Measure the concentration of PGE2 in the collected supernatant using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.

  • Normalize the PGE2 concentration to the total protein content for each sample.

  • Plot the normalized PGE2 levels against the this compound concentration to determine the dose-dependent inhibitory effect.[5]

References

CAY10502: A Technical Guide to its Mechanism and Application in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10502 is a potent and selective inhibitor of calcium-dependent cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. With an IC50 of 4.3 nM for the isolated human platelet enzyme, this compound serves as a critical tool in preclinical research, particularly in studies related to inflammation and angiogenesis.[1] This technical guide provides a comprehensive overview of the existing literature on this compound, detailing its mechanism of action, experimental protocols for its use, and a summary of key quantitative findings.

Core Mechanism of Action

This compound exerts its inhibitory effects by targeting cPLA2α, the enzyme responsible for the rate-limiting step in the production of arachidonic acid.[2][3] Arachidonic acid is a precursor to a wide range of bioactive lipid mediators, including prostaglandins and leukotrienes, which are central to inflammatory processes. By blocking the release of arachidonic acid, this compound effectively downregulates the production of these pro-inflammatory eicosanoids.[2][3] This mechanism makes this compound a valuable agent for investigating the role of cPLA2α in various pathological conditions.

The signaling pathway downstream of cPLA2α activation involves the conversion of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into prostaglandins and leukotrienes, respectively. These eicosanoids can then act on various cellular receptors to mediate inflammatory responses, including vasodilation, increased vascular permeability, and pain.

G Stimulus Inflammatory Stimulus cPLA2a cPLA2α Stimulus->cPLA2a Activates ArachidonicAcid Arachidonic Acid cPLA2a->ArachidonicAcid Releases This compound This compound This compound->cPLA2a Inhibits COX COX ArachidonicAcid->COX LOX LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings from the literature.

Assay TypeTargetOrganism/Cell LineIC50Reference
Enzymatic AssayIsolated cPLA2αHuman Platelets4.3 nM[1]
Arachidonic Acid ReleasecPLA2α (A23187 stimulated)Human Platelets0.57 µM[1][4]
Arachidonic Acid ReleasecPLA2α (TPA stimulated)Human Platelets0.0009 µM[1][4]
Experimental ModelParameter MeasuredTreatment Concentrations% Inhibition / EffectReference
Hypoxia-induced Müller CellsPGE2 Production50 nM68.6% reduction[5]
Hypoxia-induced Müller CellsVEGF Production50 nM46.6% reduction[5]
VEGF-induced RRMEC ProliferationCell Proliferation35 nM64.3% reduction[4][6]
VEGF-induced RRMEC ProliferationCell Proliferation50 nM84.1% reduction[4][6]
Rat Oxygen-Induced RetinopathyRetinal Neovascularization100 nM (intravitreal)53.1% reduction[1][5][6]
Normoxic Müller CellsVEGF Production50 nMSignificant reduction[6]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below. These protocols are compiled from published studies and provide a framework for replicating and building upon existing research.

cPLA2α Activity Assay

This assay measures the enzymatic activity of cPLA2α and its inhibition by this compound.

Workflow:

G A Prepare retinal protein extracts B Incubate extracts with or without this compound A->B C Add substrate (e.g., arachidonoyl thio-PC) B->C D Measure product formation (e.g., free thiol detection with DTNB) C->D E Calculate cPLA2α activity and inhibition D->E

Figure 2: cPLA2α Activity Assay Workflow.

Detailed Protocol:

  • Protein Extraction:

    • Homogenize retinal tissue in a cold lysis buffer (e.g., 80 mM Hepes pH 7.4, 150 mM NaCl, 10 mM CaCl2, 4 mM Triton X-100, 30% glycerol, and 1 mg/mL BSA).[6]

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Inhibition Step:

    • Pre-incubate the protein extracts with varying concentrations of this compound or vehicle control.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a cPLA2α-specific substrate, such as arachidonoyl thio-PC.[7]

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[7]

  • Detection:

    • Stop the reaction and measure the product formation. For thioester substrates, this can be achieved by adding DTNB (Ellman's reagent) and measuring the absorbance at 405-414 nm.[7]

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis to determine cPLA2α activity.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Arachidonic Acid Release Assay

This assay quantifies the release of arachidonic acid from cells, a direct downstream effect of cPLA2α activity.

Workflow:

G A Label cells with [3H]-arachidonic acid B Pre-treat cells with this compound or vehicle A->B C Stimulate cells (e.g., with A23187, TPA, or hypoxia) B->C D Collect supernatant C->D E Measure radioactivity in supernatant via liquid scintillation counting D->E F Calculate % arachidonic acid release E->F

Figure 3: Arachidonic Acid Release Assay Workflow.

Detailed Protocol:

  • Cell Culture and Labeling:

    • Culture cells (e.g., human platelets or Müller cells) to the desired confluency.

    • Label the cells by incubating them with [3H]-arachidonic acid in a low-serum medium for several hours (e.g., 18 hours).

  • Inhibitor Treatment:

    • Wash the cells to remove unincorporated [3H]-arachidonic acid.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Cell Stimulation:

    • Stimulate the cells with an appropriate agonist (e.g., A23187, TPA) or expose them to a relevant condition (e.g., hypoxia) to induce cPLA2α activation.[1][4]

  • Sample Collection and Measurement:

    • After the stimulation period, collect the cell culture supernatant.

    • Measure the amount of radioactivity in the supernatant using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of arachidonic acid released relative to the total amount incorporated by the cells.

    • Compare the release in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.

VEGF and PGE2 Production Assays (ELISA)

These assays measure the levels of Vascular Endothelial Growth Factor (VEGF) and Prostaglandin E2 (PGE2), key downstream mediators of the cPLA2α pathway, in cell culture supernatants or tissue lysates.

Workflow:

G A Culture cells (e.g., Müller cells) and treat with this compound B Expose cells to normoxia or hypoxia A->B C Collect cell culture supernatant B->C D Perform VEGF or PGE2 ELISA according to manufacturer's instructions C->D E Measure absorbance and calculate concentrations D->E

Figure 4: VEGF and PGE2 ELISA Workflow.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Isolate and culture primary cells (e.g., Müller cells from rat pups) or use a relevant cell line.[6]

    • Treat the cells with different concentrations of this compound (e.g., 5, 20, and 50 nM).[6]

  • Experimental Condition:

    • Expose the treated cells to the desired condition, such as normoxia or hypoxia (e.g., for 12 hours), to stimulate VEGF and PGE2 production.[6]

  • Sample Collection:

    • Collect the cell culture medium. For tissue analysis, prepare retinal lysates.

  • ELISA Procedure:

    • Use commercially available ELISA kits for VEGF and PGE2.

    • Follow the manufacturer's protocol, which typically involves adding samples and standards to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Determine the concentration of VEGF or PGE2 in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the results to the total protein concentration of the cell lysates, if applicable.

Rat Oxygen-Induced Retinopathy (OIR) Model

This in vivo model is used to study retinal neovascularization and evaluate the therapeutic potential of compounds like this compound.

Workflow:

G A Expose newborn rat pups to hyperoxia (e.g., 75-80% O2) B Return pups to room air to induce relative hypoxia A->B C Administer this compound (e.g., intravitreal injection) B->C D Euthanize animals and dissect retinas C->D E Stain retinal flat mounts (e.g., with isolectin B4) D->E F Quantify neovascularization area using image analysis E->F

Figure 5: Rat OIR Model Workflow.

Detailed Protocol:

  • Induction of Retinopathy:

    • On postnatal day 0 (P0), place newborn rat pups and their nursing dam in a hyperoxic environment (e.g., 75-80% oxygen).[4][7][8]

    • After a set period (e.g., 14 days), return the animals to room air (21% oxygen) to induce retinal ischemia and subsequent neovascularization.[4]

  • Compound Administration:

    • Administer this compound via an appropriate route, such as intravitreal injection, at desired concentrations (e.g., 2.5, 25, and 100 nM in a 5 µL volume).[1][6]

  • Tissue Collection and Preparation:

    • At a specific time point after returning to room air (e.g., 6 days), euthanize the animals.[6]

    • Enucleate the eyes and dissect the retinas.

  • Staining and Imaging:

    • Prepare retinal flat mounts and stain them with a fluorescently labeled lectin (e.g., isolectin B4) that binds to the vascular endothelium.

    • Capture images of the retinal vasculature using fluorescence microscopy.

  • Quantification of Neovascularization:

    • Use image analysis software to quantify the area of neovascular tufts on the retinal surface.

    • Compare the neovascular area in this compound-treated eyes to vehicle-treated controls to assess the inhibitory effect.

Conclusion

This compound is a powerful and specific inhibitor of cPLA2α that has been instrumental in elucidating the role of this enzyme in inflammatory and angiogenic processes. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies investigating the therapeutic potential of cPLA2α inhibition. The consistent demonstration of this compound's efficacy in reducing inflammation- and angiogenesis-related endpoints in both in vitro and in vivo models underscores its value as a preclinical research tool.

References

Methodological & Application

Application Notes and Protocols for CAY10502 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10502 is a potent and selective inhibitor of the calcium-dependent cytosolic phospholipase A2α (cPLA₂α).[1][2][3] This enzyme plays a critical role in the inflammatory process by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to various pro-inflammatory lipid mediators such as prostaglandins and leukotrienes.[4] The inhibitory action of this compound on cPLA₂α makes it a valuable tool for investigating inflammatory pathways and a potential therapeutic agent for inflammatory diseases and retinopathy.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell signaling and function.

Data Presentation

Inhibitory Activity of this compound
TargetSystemStimulantIC₅₀ ValueReference
cPLA₂αIsolated human platelet enzyme-4.3 nM[1][2][3]
Arachidonic Acid ReleaseHuman plateletsA23187570 nM[2][3]
Arachidonic Acid ReleaseHuman plateletsTPA0.9 nM[2][3]

Signaling Pathways

This compound primarily targets the cPLA₂α enzyme, which is a key component of several signaling cascades. Its inhibition affects downstream pathways, including the NF-κB signaling pathway, by modulating the production of inflammatory mediators.

CAY10502_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Receptor cPLA2 cPLA2α Receptor->cPLA2 Activates PL Membrane Phospholipids AA Arachidonic Acid PL->AA Releases cPLA2->PL Hydrolyzes IKK IKK AA->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Translocates This compound This compound This compound->cPLA2 Inhibits Gene Inflammatory Gene Expression NFkB_active->Gene Induces Stimulus External Stimulus (e.g., Collagen, TPA) Stimulus->Receptor

Caption: Inhibition of the cPLA₂α and NF-κB signaling pathway by this compound.

Experimental Protocols

General Cell Culture and Treatment with this compound

This protocol outlines a general procedure for culturing adherent mammalian cells and treating them with this compound. Specific parameters such as cell seeding density and incubation times may need to be optimized for different cell lines and experimental goals.

Materials:

  • Mammalian cell line of choice (e.g., RRMEC, Müller cells)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • This compound (stock solution prepared in DMSO)

  • Cell culture plates (e.g., 6-well, 24-well, or 96-well)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Wash cells with PBS and detach using trypsin-EDTA.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into the appropriate culture plates at the desired density. For a 96-well plate, a common seeding density is 3,000-5,000 cells per well.[5]

    • Incubate overnight to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

    • On the day of the experiment, dilute the this compound stock solution in a serum-free or complete medium to the desired final concentrations. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Treatment:

    • Remove the culture medium from the wells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired period (e.g., 12 or 24 hours), depending on the specific assay.[1]

Experimental_Workflow General Experimental Workflow for this compound Cell-Based Assays A 1. Cell Culture (Maintain and expand cell line) B 2. Cell Seeding (Plate cells for experiment) A->B C 3. This compound Treatment (Incubate with inhibitor and controls) B->C D 4. Stimulation (Optional) (e.g., with VEGF, A23187, TPA) C->D E 5. Assay Performance (e.g., Proliferation, AA Release, Western Blot) C->E If no stimulation D->E F 6. Data Acquisition (Measure endpoint) E->F G 7. Data Analysis (Statistical analysis and interpretation) F->G

Caption: A generalized workflow for conducting cell-based assays with this compound.

Protocol 1: VEGF-Induced Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of rat retinal microvascular endothelial cells (RRMEC) induced by Vascular Endothelial Growth Factor (VEGF).[1]

Materials:

  • RRMEC cell line

  • Complete growth medium

  • Serum-free medium

  • Recombinant VEGF

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RRMEC in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.

  • Synchronize the cells by starving them in a serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1-100 nM) or vehicle control for 1 hour.[1]

  • Stimulate the cells with VEGF (e.g., 50 ng/mL), except for the negative control group.

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the VEGF-treated control.

Protocol 2: Arachidonic Acid Release Assay

This protocol is designed to quantify the inhibition of arachidonic acid release by this compound in cells such as human platelets.[1][2]

Materials:

  • Human platelets or other suitable cell line

  • Tyrode's solution

  • [³H]-Arachidonic Acid

  • A23187 or TPA (phorbol 12-myristate 13-acetate)

  • This compound

  • Scintillation counter and fluid

Procedure:

  • Label the cells by incubating them with [³H]-arachidonic acid in a serum-free medium for 2-4 hours.

  • Wash the cells thoroughly with PBS to remove unincorporated [³H]-arachidonic acid.

  • Resuspend the cells in Tyrode's solution.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

  • Stimulate the release of arachidonic acid by adding a stimulant such as A23187 or TPA.

  • Incubate for an appropriate time (e.g., 30 minutes).

  • Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Collect the supernatant and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity.

Protocol 3: Western Blot Analysis for cPLA₂ and NF-κB Signaling

This protocol details the investigation of this compound's effect on the phosphorylation of key proteins in the cPLA₂ and NF-κB signaling pathways in platelets.[4]

Materials:

  • Washed platelets (1.2 × 10⁹ cells/mL)

  • Tyrode's solution

  • Collagen (1 µg/mL)

  • This compound (20 µM)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-cPLA₂, anti-phospho-IKK, anti-phospho-p65, anti-IκBα, and loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Pre-incubate washed platelets with either Tyrode's solution, DMSO (vehicle), or this compound (20 µM) for a specified time.[4]

  • Stimulate the platelets with collagen (1 µg/mL) to activate the signaling pathways.[4]

  • Lyse the cells with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control.

Conclusion

This compound is a powerful research tool for dissecting the roles of cPLA₂α in cellular physiology and pathology. The protocols provided here offer a framework for investigating its effects on cell proliferation, inflammatory mediator release, and intracellular signaling. Researchers should optimize these protocols for their specific cell systems and experimental questions to achieve robust and reproducible results.

References

Application Notes and Protocols for CAY10502 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

CAY10502 is a potent and selective inhibitor of calcium-dependent cytosolic phospholipase A2α (cPLA2α). cPLA2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is subsequently metabolized to pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. Due to its central role in inflammation, cPLA2α is a compelling target for therapeutic intervention in a variety of inflammatory diseases.

Mechanism of Action

This compound exerts its inhibitory effect on cPLA2α, thereby blocking the liberation of arachidonic acid from the cell membrane. This action reduces the substrate available for downstream inflammatory pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to decreased production of prostaglandins and leukotrienes.

Signaling Pathway of cPLA2α Inhibition

cPLA2_pathway cluster_membrane Cell Membrane membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) receptor Cell Surface Receptor stimuli->receptor cPLA2_inactive Inactive cPLA2α receptor->cPLA2_inactive Ca²⁺ influx MAPK phosphorylation cPLA2_active Active cPLA2α cPLA2_inactive->cPLA2_active Activation cPLA2_active->membrane_phospholipids Hydrolysis This compound This compound This compound->cPLA2_active Inhibition prostaglandins Prostaglandins arachidonic_acid->prostaglandins COX enzymes leukotrienes Leukotrienes arachidonic_acid->leukotrienes LOX enzymes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: this compound inhibits the activation of cPLA2α, preventing the release of arachidonic acid.

Dosage and Administration in Mice

Disclaimer: The following dosage and administration information is extrapolated from in vivo studies of other cPLA2α inhibitors in mice. The optimal dose, route, and frequency of administration for this compound must be determined empirically for each specific mouse model and experimental design.

Summary of Dosing for cPLA2α Inhibitors in Mice
InhibitorDosage RangeAdministration RouteMouse ModelReference
PLA-902100 mg/kgOralThrombosis[1]
PLA-9023.3 mg/g in chowOral (in feed)Thrombosis[1]
Bromoenol lactone (BEL)6 µg/gIntraperitoneal (IP)Retinal iPLA2 inhibition[2]
AVX001 / AVX002Not specified (2 mL/kg volume)Intraperitoneal (IP)Collagen-Induced Arthritis[3]
Recommended Starting Doses for this compound (Hypothetical)

Based on the data from other cPLA2α inhibitors, a pilot study for this compound could include the following starting dose ranges. It is critical to perform dose-response and toxicity studies to determine the optimal and safe dose for your specific application.

Administration RouteSuggested Starting Dose RangeVehicle
Oral (gavage)10 - 100 mg/kge.g., Corn oil, 0.5% methylcellulose
Intraperitoneal (IP)1 - 20 mg/kge.g., Saline, DMSO/Saline mixture

Experimental Protocols

The following are generalized protocols for the administration of a cPLA2α inhibitor in a mouse model of inflammation. These should be adapted for this compound.

Protocol 1: Oral Administration in an Acute Inflammation Model

This protocol is based on a model where inflammation is induced acutely, and the therapeutic effect of the inhibitor is evaluated.

Experimental Workflow

oral_protocol acclimatization Acclimatization (1 week) randomization Randomize Mice into Groups acclimatization->randomization treatment Oral Gavage: This compound or Vehicle randomization->treatment induction Induce Inflammation (e.g., LPS, Carrageenan) treatment->induction 1 hour pre-induction monitoring Monitor Clinical Signs & Collect Samples induction->monitoring analysis Endpoint Analysis monitoring->analysis

Caption: Workflow for oral administration of this compound in an acute inflammation model.

Methodology

  • Animal Model: Use an appropriate mouse strain for the inflammation model (e.g., C57BL/6).

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Preparation of this compound: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., corn oil).

  • Administration: Administer this compound or vehicle via oral gavage at a volume of 5-10 mL/kg.

  • Induction of Inflammation: One hour after treatment, induce inflammation using a standard method (e.g., intraperitoneal injection of lipopolysaccharide (LPS) or intraplantar injection of carrageenan).

  • Monitoring and Sample Collection: Monitor mice for clinical signs of inflammation (e.g., paw edema, temperature changes). Collect blood or tissue samples at predetermined time points for biomarker analysis (e.g., cytokine levels, prostaglandin E2 levels).

  • Endpoint Analysis: At the end of the study, euthanize mice and collect tissues for histological analysis or other endpoint measurements.

Protocol 2: Intraperitoneal Administration in a Chronic Disease Model

This protocol is designed for a chronic disease model, such as collagen-induced arthritis, requiring repeated dosing.

Experimental Workflow

ip_protocol disease_induction Induce Chronic Disease (e.g., Collagen Immunization) onset Onset of Clinical Signs disease_induction->onset treatment_start Begin Daily IP Injections: This compound or Vehicle onset->treatment_start monitoring Monitor Disease Progression (e.g., Arthritis Score) treatment_start->monitoring Daily for X weeks termination Study Termination & Endpoint Analysis monitoring->termination

Caption: Workflow for intraperitoneal administration of this compound in a chronic disease model.

Methodology

  • Animal Model: Use a mouse strain susceptible to the chronic disease model (e.g., DBA/1J for collagen-induced arthritis).

  • Disease Induction: Induce the disease according to a validated protocol.

  • Monitoring for Onset: Monitor mice for the first appearance of clinical signs.

  • Grouping: Upon disease onset, randomize mice into treatment groups.

  • Preparation of this compound: Dissolve or suspend this compound in a sterile vehicle suitable for intraperitoneal injection (e.g., sterile saline with a low percentage of DMSO).

  • Administration: Administer this compound or vehicle via intraperitoneal injection daily or on a predetermined schedule.

  • Monitoring Disease Progression: Regularly assess disease severity using established scoring systems (e.g., arthritis index).

Conclusion

This compound is a valuable tool for investigating the role of cPLA2α in various physiological and pathological processes. While specific in vivo dosing regimens for this compound in mice are not yet established, the provided general protocols, based on the use of other cPLA2α inhibitors, offer a starting point for researchers. It is imperative to conduct thorough dose-finding and toxicity studies to establish a safe and effective dose for any new in vivo application of this compound.

References

CAY10502 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: CAY10502 Solubility and Stock Solution Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of the calcium-dependent cytosolic phospholipase A2α (cPLA2α)[1][2]. With an IC50 value of 4.3 nM for the purified human platelet enzyme, this compound serves as a critical tool for investigating the role of cPLA2α in various physiological and pathological processes[1][2]. This enzyme is a key player in the inflammatory cascade, catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor for eicosanoids such as prostaglandins and leukotrienes[3]. Consequently, this compound is widely utilized in studies related to inflammation, thrombosis, and cardiovascular diseases[3]. These application notes provide detailed protocols for the solubilization and preparation of stock solutions of this compound to ensure accurate and reproducible experimental outcomes.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties and solubility of this compound is presented in the table below for easy reference.

PropertyValue
Formal Name 1-[3-[4-(decyloxy)phenoxy]-2-oxopropyl]-1H-indole-3,5-dicarboxylic acid, 3-methyl ester
CAS Number 888320-29-4
Molecular Formula C₃₀H₃₇NO₇
Molecular Weight 523.6 g/mol
Solubility in DMSO 10 mg/mL
Solubility in DMF 20 mg/mL
Solubility in DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL
Storage Temperature -20°C
Stability ≥ 4 years

Data sourced from Cayman Chemical product information[1].

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Protocol:

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.236 mg of this compound (Molecular Weight = 523.6 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the solid this compound. For 5.236 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles[4]. Store the aliquots at -20°C.

Preparation of a 20 mM Stock Solution in DMF

Materials:

  • This compound (solid)

  • Dimethylformamide (DMF), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Protocol:

  • Equilibrate: Bring the vial of this compound to room temperature before opening.

  • Weighing: Weigh the required amount of this compound. To prepare 1 mL of a 20 mM stock solution, you will need 10.472 mg of this compound.

  • Dissolution: Add the calculated volume of DMF to the solid this compound. For 10.472 mg, add 1 mL of DMF.

  • Mixing: Vortex the solution thoroughly to ensure complete dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -20°C.

Preparation of Working Solutions in Aqueous Buffers

This compound has limited solubility in aqueous solutions. Therefore, working solutions for cell-based assays or other aqueous systems should be prepared by diluting the concentrated stock solution (in DMSO or DMF).

Protocol:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer of choice (e.g., PBS, cell culture medium) to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound[4].

  • Solvent Concentration: Ensure that the final concentration of the organic solvent (DMSO or DMF) in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity[4][5]. A vehicle control (medium with the same final concentration of the solvent) should always be included in experiments.

  • Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day[6].

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound exerts its inhibitory effect on cPLA2α, a critical enzyme in the arachidonic acid cascade. The activation of cPLA2α leads to the release of arachidonic acid from membrane phospholipids, which is then metabolized into various pro-inflammatory lipid mediators. This pathway is also interconnected with other major signaling networks, such as the PI3K/Akt pathway[3].

CAY10502_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., Collagen, TPA) Receptor Cell Surface Receptor Stimuli->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt cPLA2 cPLA2α Akt->cPLA2 activates Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid releases Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes Inflammation Inflammation & Thrombosis Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->cPLA2 inhibits

Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.

General Experimental Workflow

The following diagram illustrates a typical workflow for using this compound, from preparing the stock solution to conducting a cell-based assay.

Experimental_Workflow Weigh 1. Weigh this compound Dissolve 2. Dissolve in DMSO/DMF Weigh->Dissolve Stock 3. Prepare Concentrated Stock Solution Dissolve->Stock Store 4. Aliquot and Store at -20°C Stock->Store Dilute 5. Prepare Working Solution in Aqueous Buffer Store->Dilute Treat 6. Treat Cells/System Dilute->Treat Assay 7. Perform Assay (e.g., ELISA, Western Blot) Treat->Assay Analyze 8. Analyze Data Assay->Analyze

Caption: General workflow for this compound from stock preparation to data analysis.

References

CAY10502 Treatment of Primary Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10502 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. With an IC50 value of 4.3 nM for the isolated human enzyme, this compound serves as a critical tool for investigating the role of cPLA2α in various cellular processes.[1][2] This enzyme is responsible for the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of eicosanoids, including prostaglandins and leukotrienes. These lipid mediators are deeply involved in inflammation, angiogenesis, and cell proliferation.

These application notes provide detailed protocols for the treatment of primary cell lines with this compound to study its effects on key cellular functions. The protocols are designed to be adaptable for various primary cell types, with a focus on primary endothelial and retinal Müller cells, which are known to be responsive to cPLA2α inhibition.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the active site of cPLA2α. This prevents the hydrolysis of sn-2 fatty acids from the glycerol backbone of phospholipids, thereby blocking the release of arachidonic acid. The downstream consequences of this inhibition include the reduced synthesis of pro-inflammatory and pro-angiogenic mediators.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA Releases cPLA2a cPLA2α cPLA2a->PL Hydrolyzes COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins Leukotrienes Leukotrienes COX->Prostaglandins LOX->Leukotrienes Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) Stimuli->cPLA2a Activates This compound This compound This compound->cPLA2a Inhibits

Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in various cellular and in vivo models.

ParameterCell/Model SystemIC50 / EffectReference
cPLA2α InhibitionIsolated human platelet enzyme4.3 nM[2]
Arachidonic Acid ReleaseHuman platelets (A23187-stimulated)570 nM[2]
Arachidonic Acid ReleaseHuman platelets (TPA-stimulated)0.9 nM[2]
VEGF-induced ProliferationRat retinal microvascular endothelial cells (RRMEC)Significant reduction at 35 nM and 50 nM[1]
VEGF ProductionMüller cells (hypoxia-induced)Inhibition at 5, 20, and 50 nM[1]
PGE2 ProductionMüller cells (hypoxia-induced)Inhibition at 5, 20, and 50 nM[1]
Retinal NeovascularizationRat oxygen-induced retinopathy model53.1% reduction at 100 nM[1]

Experimental Protocols

General Guidelines for Handling this compound
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute in a suitable solvent such as DMSO to create a stock solution (e.g., 10 mM).

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability.

  • Working Dilutions: Prepare fresh working dilutions in cell culture medium on the day of the experiment. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the primary cells (typically ≤ 0.1%). A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

Protocol for Treatment of Primary Endothelial Cells

This protocol is designed for primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or Retinal Microvascular Endothelial Cells (RMECs).

G cluster_workflow Experimental Workflow start Start seed Seed Primary Endothelial Cells start->seed adhere Allow Cells to Adhere (24h) seed->adhere starve Serum Starve (optional, 4-6h) adhere->starve treat Treat with this compound or Vehicle starve->treat incubate Incubate (12-48h) treat->incubate assay Perform Downstream Assays incubate->assay end End assay->end

Caption: Workflow for this compound treatment of primary endothelial cells.

Materials:

  • Primary endothelial cells (e.g., HUVECs, RMECs)

  • Complete endothelial cell growth medium

  • Serum-free basal medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle (DMSO)

  • Multi-well plates (e.g., 96-well for proliferation, 24-well for protein analysis)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed primary endothelial cells in multi-well plates at a density that will allow for logarithmic growth during the experiment.

  • Adhesion: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Serum Starvation (Optional): For experiments investigating the effects of growth factors, replace the complete medium with serum-free basal medium and incubate for 4-6 hours.

  • Treatment: Prepare working solutions of this compound in the appropriate cell culture medium (with or without serum/growth factors, depending on the experimental design). A typical concentration range to test is 1 nM to 100 nM. Include a vehicle control.

  • Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle. Incubate for the desired duration (e.g., 12, 24, or 48 hours).

  • Downstream Assays: Following incubation, proceed with the desired assays, such as cell proliferation, VEGF production, or arachidonic acid release assays.

Key Experimental Assays

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol:

  • Following the treatment protocol above in a 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of proliferation inhibition.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of Vascular Endothelial Growth Factor (VEGF) secreted into the cell culture supernatant.

Protocol:

  • After the desired incubation period with this compound, collect the cell culture supernatant from each well.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the VEGF ELISA according to the manufacturer's instructions of a commercial kit.

  • Briefly, this involves adding the supernatant to wells pre-coated with a VEGF capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the concentration of VEGF in each sample using a standard curve generated from recombinant VEGF.

Principle: This assay measures the release of radiolabeled arachidonic acid from pre-labeled cells as an indicator of cPLA2α activity.

Protocol:

  • Seed primary cells in a multi-well plate and allow them to adhere.

  • Label the cells by incubating them with [3H]-arachidonic acid in serum-free medium for 18-24 hours.

  • Wash the cells thoroughly with PBS containing fatty acid-free bovine serum albumin (BSA) to remove unincorporated [3H]-arachidonic acid.

  • Pre-incubate the cells with this compound or vehicle in a buffer for a short period (e.g., 30 minutes).

  • Stimulate the cells with an agonist (e.g., A23187, a calcium ionophore) to induce arachidonic acid release.

  • After a short incubation period (e.g., 15-30 minutes), collect the supernatant.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Express the results as a percentage of the total incorporated radioactivity (supernatant + cell lysate).

Signaling Pathways Modulated by this compound

Inhibition of cPLA2α by this compound can impact multiple downstream signaling pathways that are dependent on arachidonic acid and its metabolites.

G cluster_pathway Downstream Signaling cluster_effects Cellular Effects of this compound AA Arachidonic Acid PGE2 Prostaglandin E2 (PGE2) AA->PGE2 Leads to Proliferation Cell Proliferation AA->Proliferation Impacts VEGF VEGF Production PGE2->VEGF Stimulates Inflammation Inflammation PGE2->Inflammation Promotes VEGF->Proliferation Promotes cPLA2a_inhibition cPLA2α Inhibition (by this compound) cPLA2a_inhibition->AA Reduces Reduced_VEGF Reduced VEGF cPLA2a_inhibition->Reduced_VEGF Reduced_Proliferation Reduced Proliferation cPLA2a_inhibition->Reduced_Proliferation Reduced_Inflammation Reduced Inflammation cPLA2a_inhibition->Reduced_Inflammation

Caption: Downstream effects of cPLA2α inhibition by this compound.

By inhibiting cPLA2α, this compound can lead to:

  • Reduced Prostaglandin Synthesis: This can decrease inflammation and modulate processes like angiogenesis.

  • Decreased VEGF Production: As observed in Müller cells, this can contribute to the anti-angiogenic effects of this compound.[1]

  • Inhibition of Cell Proliferation: Particularly in endothelial cells, this is a key anti-angiogenic mechanism.[1]

Troubleshooting

  • High Background in Assays: Ensure complete removal of unincorporated radioactive labels or thorough washing steps in ELISA to minimize background signals.

  • Cell Toxicity: If significant cell death is observed, perform a dose-response curve for the solvent (e.g., DMSO) to determine the maximum non-toxic concentration for your specific primary cell line.

  • Variability in Results: Primary cells can exhibit donor-to-donor variability. It is essential to use cells from the same donor for a set of experiments and to perform multiple biological replicates.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of cPLA2α in the pathobiology of various diseases. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of cPLA2α inhibition on primary cell lines, with a focus on endpoints relevant to inflammation and angiogenesis. Careful optimization of experimental conditions for each specific primary cell type is recommended to ensure robust and reproducible results.

References

Application Notes and Protocols for CAY10502 in cPLA2α In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. This process is the rate-limiting step in the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. CAY10502 is a potent and selective inhibitor of cPLA2α, making it a valuable tool for studying the physiological and pathological roles of this enzyme. These application notes provide detailed protocols for utilizing this compound in an in vitro assay to determine its inhibitory activity against cPLA2α.

Principle of the Assay

The in vitro cPLA2α activity assay is designed to measure the enzymatic activity of purified cPLA2α by quantifying the release of a reporter molecule from a synthetic substrate. A common method employs a substrate such as Arachidonoyl Thio-PC, where the hydrolysis of the thioester bond at the sn-2 position by cPLA2α releases a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 414 nm. The rate of TNB formation is directly proportional to the cPLA2α activity. This compound, as an inhibitor, will reduce the rate of this reaction.

Data Presentation

This compound Inhibitory Activity
ParameterValueReference
IC50 4.3 nM[1]
Target Calcium-dependent cytosolic phospholipase A2α (cPLA2α)[1]
Assay Type In vitro enzyme assay with isolated cPLA2α[1]
Typical Reagent Concentrations for cPLA2α in vitro Assay
ReagentFinal ConcentrationPurpose
HEPES Buffer (pH 7.4) 80 mMMaintains physiological pH
CaCl2 10 mMEssential cofactor for cPLA2α activity
Triton X-100 4 mMDetergent to create micelles for the substrate
Glycerol 30% (v/v)Stabilizes the enzyme
Bovine Serum Albumin (BSA) 1 mg/mLPrevents non-specific binding and stabilizes the enzyme
Arachidonoyl Thio-PC (Substrate) 1.5 mMSubstrate for cPLA2α
DTNB As per manufacturer's instructionsReacts with free thiol to produce a colored product
Purified cPLA2α Enzyme Variable (empirically determined)Source of enzymatic activity
This compound (Inhibitor) Variable concentrationsTo determine the IC50 value

Experimental Protocols

Materials and Reagents
  • Purified recombinant human cPLA2α

  • This compound

  • Arachidonoyl Thio-PC

  • DTNB

  • HEPES

  • CaCl2

  • Triton X-100

  • Glycerol

  • Bovine Serum Albumin (BSA)

  • DMSO (for dissolving this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 414 nm

Preparation of Reagents
  • cPLA2α Assay Buffer: Prepare a buffer containing 80 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM CaCl2, 4 mM Triton X-100, 30% glycerol, and 1 mg/mL BSA.

  • Substrate Solution: Prepare a 1.5 mM solution of Arachidonoyl Thio-PC in the cPLA2α Assay Buffer.

  • DTNB Solution: Prepare the DTNB solution according to the manufacturer's protocol.

  • cPLA2α Enzyme Stock: Dilute the purified cPLA2α enzyme to a working concentration in the cPLA2α Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.

  • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Further dilute in cPLA2α Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.

Assay Procedure
  • Add 10 µL of various concentrations of this compound (or DMSO for the vehicle control) to the wells of a 96-well plate.

  • Add 170 µL of the cPLA2α enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the Substrate Solution to each well.

  • Immediately start monitoring the change in absorbance at 414 nm every minute for 10-20 minutes using a microplate reader.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

Data Analysis
  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] * 100

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

cPLA2α Signaling Pathway

cPLA2a_Signaling_Pathway Agonist Agonist (e.g., Growth Factors, Cytokines) Receptor Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates MAPK_cascade MAPK Cascade (e.g., ERK, p38) Receptor->MAPK_cascade Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase cPLA2a_inactive Inactive cPLA2α (Cytosol) Ca_increase->cPLA2a_inactive Promotes Translocation MAPK_cascade->cPLA2a_inactive Phosphorylates (Ser505) cPLA2a_active Active cPLA2α (Membrane) cPLA2a_inactive->cPLA2a_active Membrane Membrane Phospholipids cPLA2a_active->Membrane Hydrolyzes AA Arachidonic Acid (AA) Membrane->AA Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids Metabolized by COX, LOX This compound This compound This compound->cPLA2a_active Inhibits

Caption: cPLA2α signaling pathway and inhibition by this compound.

Experimental Workflow for cPLA2α In Vitro Assay

cPLA2a_Assay_Workflow start Start prep_reagents Prepare Reagents: - cPLA2α Assay Buffer - Substrate Solution (Arachidonoyl Thio-PC) - cPLA2α Enzyme - this compound Dilutions start->prep_reagents add_inhibitor Add this compound dilutions and Vehicle (DMSO) to 96-well plate prep_reagents->add_inhibitor add_enzyme Add cPLA2α enzyme solution to each well add_inhibitor->add_enzyme pre_incubate Pre-incubate for 15 minutes at room temperature add_enzyme->pre_incubate start_reaction Initiate reaction by adding Substrate Solution pre_incubate->start_reaction measure_abs Measure absorbance at 414 nm kinetically start_reaction->measure_abs analyze_data Data Analysis: - Calculate reaction rates - Determine % Inhibition - Plot dose-response curve measure_abs->analyze_data determine_ic50 Determine IC₅₀ of this compound analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro inhibition assay of cPLA2α by this compound.

References

CAY10502: A Potent Inhibitor of VEGF-Induced Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis by binding to its receptor, VEGFR-2, on endothelial cells. The activation of VEGFR-2 triggers a cascade of downstream signaling pathways, leading to endothelial cell proliferation, migration, and tube formation – all essential steps in the angiogenic process. CAY10502 is a potent and selective inhibitor of Sirtuin-1 (SIRT1), a class III histone deacetylase that has been identified as a critical regulator of angiogenesis. This document provides detailed application notes and protocols for utilizing this compound to inhibit VEGF-induced angiogenesis in research settings.

Mechanism of Action

This compound exerts its anti-angiogenic effects by inhibiting the activity of SIRT1. SIRT1 plays a pro-angiogenic role by deacetylating and activating various transcription factors and signaling proteins involved in the VEGF signaling pathway. By inhibiting SIRT1, this compound disrupts these downstream signaling events, ultimately leading to the suppression of endothelial cell proliferation, migration, and the formation of capillary-like structures. The binding of VEGF to VEGFR-2 initiates a signaling cascade that includes pathways such as PI3K/Akt and MEK/ERK, which are crucial for the various cellular responses in angiogenesis.[1] SIRT1 is known to modulate the activity of key players in these pathways. Therefore, inhibition of SIRT1 by this compound presents a targeted approach to attenuate VEGF-driven angiogenesis.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MEK MEK VEGFR2->MEK Activates Akt Akt PI3K->Akt Activates SIRT1 SIRT1 Akt->SIRT1 ERK ERK MEK->ERK Activates ERK->SIRT1 Proliferation Cell Proliferation SIRT1->Proliferation Promotes Migration Cell Migration SIRT1->Migration Promotes Tube_Formation Tube Formation SIRT1->Tube_Formation Promotes This compound This compound This compound->SIRT1 Inhibits cluster_workflow Endothelial Cell Proliferation Assay Workflow A Seed HUVECs in 96-well plate B Starve cells in serum-free medium A->B C Treat with VEGF and this compound B->C D Incubate for 48 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H cluster_workflow Wound Healing Assay Workflow A Seed HUVECs to form a confluent monolayer B Create a scratch 'wound' with a pipette tip A->B C Wash with PBS to remove debris B->C D Add medium with VEGF and this compound C->D E Image the wound at 0 hours D->E F Incubate for 12-24 hours E->F G Image the wound at the final time point F->G H Measure and quantify wound closure G->H cluster_workflow Tube Formation Assay Workflow A Coat 96-well plate with Matrigel B Incubate to allow gel polymerization A->B D Seed HUVECs onto the Matrigel B->D C Prepare HUVEC suspension in medium with VEGF and this compound C->D E Incubate for 6-18 hours D->E F Image the tube network E->F G Quantify tube length and branch points F->G

References

Application Notes and Protocols for Studying Neuroinflammation with CAY10502

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key enzymatic player in the neuroinflammatory cascade is the cytosolic phospholipase A2α (cPLA2α). This enzyme is responsible for the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2] CAY10502 is a potent and selective inhibitor of cPLA2α, with an IC50 value of 4.3 nM for the purified human platelet enzyme, making it a valuable tool for investigating the role of cPLA2α in neuroinflammatory processes.[3] By inhibiting cPLA2α, this compound allows for the elucidation of the downstream consequences of arachidonic acid-derived mediator production in various experimental models of neuroinflammation.

These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action of this compound in Neuroinflammation

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α. In the context of neuroinflammation, microglia and astrocytes are the primary cell types where cPLA2α is activated in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria.[2][4]

Upon stimulation, intracellular calcium levels rise, leading to the translocation of cPLA2α to the membrane. The activation of cPLA2α is further enhanced by phosphorylation by mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38.[1][5] Activated cPLA2α then catalyzes the release of arachidonic acid from membrane phospholipids. This free arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (e.g., PGE2) and leukotrienes, respectively.[6] These lipid mediators contribute to the inflammatory environment by promoting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), increasing oxidative stress, and recruiting other immune cells.[5][6]

By inhibiting cPLA2α, this compound effectively blocks the initial step in this inflammatory cascade, leading to a reduction in the production of these downstream inflammatory mediators.

Signaling Pathways

dot

CAY10502_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK1/2, p38) TLR4->MAPK Activates cPLA2a_inactive Inactive cPLA2α MAPK->cPLA2a_inactive Phosphorylates cPLA2a_active Active cPLA2α (Phosphorylated) cPLA2a_inactive->cPLA2a_active MembranePL Membrane Phospholipids cPLA2a_active->MembranePL Hydrolyzes AA Arachidonic Acid MembranePL->AA COX_LOX COX / LOX AA->COX_LOX Prostaglandins_Leukotrienes Prostaglandins Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Neuroinflammation Neuroinflammation (Cytokine release, Oxidative stress) Prostaglandins_Leukotrienes->Neuroinflammation Promotes This compound This compound This compound->cPLA2a_active Inhibits

Caption: this compound inhibits cPLA2α, blocking neuroinflammation.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of cPLA2α inhibitors in models of neuroinflammation.

Table 1: In Vitro Inhibition of Inflammatory Mediators by cPLA2α Inhibitors

Cell TypeStimulusInhibitorConcentrationMeasured Parameter% Inhibition / EffectReference
Murine Microglia (BV-2)LPS/IFNγAACOCF310 µMNitric Oxide (NO) ProductionSignificant reduction[3]
Murine Microglia (BV-2)LPS/IFNγAACOCF310 µMReactive Oxygen Species (ROS)Significant reduction[3]
Rat Primary AstrocytesLPSSC-215 (sPLA2-IIA inhibitor upstream of cPLA2α)1.25 µMPGE2 Release>75% inhibition[4]
Human PBMCPro-inflammatory stimuliAVX001Not specifiedPGE2 ReleaseSignificant limitation[7]
Human Keratinocytes (HaCaT)Pro-inflammatory stimuliAVX001Not specifiedPGE2 ReleaseSignificant limitation[7]

Table 2: In Vivo Effects of cPLA2α Pathway Inhibition on Neuroinflammation

Animal ModelTreatmentMeasured ParameterBrain RegionEffectReference
MiceLPS + SC-215 (sPLA2-IIA inhibitor)PGE2 ProductionCerebral Cortex>75% inhibition[4]
MiceLPS + SC-215 (sPLA2-IIA inhibitor)sPLA2-IIA ExpressionCerebral Cortex~90% decrease[4]
cPLA2α knockout miceLPS/IFNγNO and ROS generationPrimary microgliaSignificantly less generation[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound in a Lipopolysaccharide (LPS)-Induced Microglial Neuroinflammation Model

This protocol details the methodology to evaluate the anti-inflammatory effects of this compound on cultured microglial cells (e.g., BV-2 cell line) stimulated with LPS.

Materials:

  • This compound

  • Murine microglial cell line (e.g., BV-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Reagents for assessing inflammatory readouts (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, DCFDA for ROS)

  • Cell lysis buffer and reagents for Western blotting

  • 96-well and 6-well cell culture plates

Experimental Workflow:

dot

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow A 1. Seed BV-2 cells in 96-well or 6-well plates B 2. Allow cells to adhere (24 hours) A->B C 3. Pre-treat with this compound (various concentrations) or vehicle (1 hour) B->C D 4. Stimulate with LPS (e.g., 100 ng/mL) C->D E 5. Incubate for desired time (e.g., 6-24 hours) D->E F 6. Collect supernatant and/or lyse cells E->F G 7. Analyze inflammatory markers: - Nitric Oxide (Griess Assay) - Cytokines (ELISA) - ROS (DCFDA Assay) - Protein expression (Western Blot) F->G

Caption: Workflow for in vitro this compound neuroinflammation studies.

Procedure:

  • Cell Seeding: Seed BV-2 cells into 96-well plates (for viability and colorimetric assays) or 6-well plates (for protein analysis) at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Pre-treatment: Prepare working solutions of this compound in cell culture medium. Based on its high potency, a starting concentration range of 1 nM to 1 µM is recommended. Remove the old medium from the cells and replace it with medium containing the desired concentrations of this compound or vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). Incubate for 1 hour.

  • Stimulation: Prepare a stock solution of LPS. Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plates for a suitable duration. For cytokine release, 12-24 hours is typical. For signaling pathway analysis (e.g., MAPK phosphorylation), shorter time points (15-60 minutes) may be necessary.

  • Sample Collection and Analysis:

    • Supernatant: Collect the cell culture supernatant to measure the levels of secreted nitric oxide (using the Griess assay) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 (using ELISA kits).

    • Cell Lysates: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer. Use the cell lysates to determine intracellular ROS levels (e.g., with DCFDA assay) or for Western blot analysis to assess the expression and phosphorylation status of key proteins in the cPLA2α pathway (e.g., phospho-cPLA2α, phospho-ERK1/2, phospho-p38, COX-2).

Protocol 2: In Vivo Assessment of this compound in a Lipopolysaccharide (LPS)-Induced Mouse Model of Neuroinflammation

This protocol describes the methodology to evaluate the anti-inflammatory effects of this compound in a mouse model of systemic inflammation-induced neuroinflammation.

Materials:

  • This compound

  • C57BL/6 mice (or other appropriate strain)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Vehicle for this compound administration (e.g., a solution containing DMSO, Cremophor EL, and saline)

  • Anesthesia (e.g., isoflurane)

  • Perfusion solutions (e.g., PBS and 4% paraformaldehyde)

  • Tissue homogenization buffer

  • Reagents for ELISA, Western blotting, and immunohistochemistry

Experimental Workflow:

dot

In_Vivo_Workflow cluster_workflow In Vivo Experimental Workflow A 1. Acclimatize mice to housing conditions B 2. Administer this compound or vehicle (e.g., intraperitoneal injection) (1 hour prior to LPS) A->B C 3. Induce neuroinflammation with LPS injection (intraperitoneal) B->C D 4. Monitor animals for clinical signs C->D E 5. Euthanize mice at a specific time point (e.g., 4-24 hours post-LPS) D->E F 6. Collect brain tissue and blood E->F G 7. Process brain tissue for: - Homogenates (ELISA, Western Blot) - Fixed sections (Immunohistochemistry) F->G

Caption: Workflow for in vivo this compound neuroinflammation studies.

Procedure:

  • Animal Acclimatization: Acclimatize mice to the experimental facility for at least one week before the experiment.

  • This compound Administration: Prepare this compound in a suitable vehicle for in vivo administration. Administer this compound (e.g., via intraperitoneal injection) at an appropriate dose. A dose-response study may be necessary to determine the optimal dose. Administer the vehicle to the control group. This is typically done 30-60 minutes before LPS administration.

  • LPS Administration: Induce systemic inflammation by intraperitoneally injecting LPS (e.g., 1-5 mg/kg).

  • Monitoring: Monitor the animals for any adverse effects and clinical signs of inflammation.

  • Tissue Collection: At a predetermined time point after LPS injection (e.g., 4, 12, or 24 hours), euthanize the mice.

  • Brain Tissue Processing:

    • For biochemical analysis, rapidly dissect the brain, isolate specific regions (e.g., hippocampus, cortex), and snap-freeze in liquid nitrogen. Store at -80°C until homogenization.

    • For immunohistochemistry, perfuse the animals with cold PBS followed by 4% paraformaldehyde. Post-fix the brains in paraformaldehyde and then transfer to a sucrose solution for cryoprotection before sectioning.

  • Analysis:

    • Brain Homogenates: Homogenize the brain tissue and use the lysates for ELISA to measure cytokine levels (TNF-α, IL-1β, IL-6) and for Western blotting to analyze the expression of inflammatory proteins (e.g., COX-2, iNOS) and the phosphorylation of signaling molecules (e.g., p-cPLA2α, p-ERK1/2).

    • Immunohistochemistry: Use brain sections to visualize and quantify microglial activation (e.g., using Iba1 staining) and astrogliosis (e.g., using GFAP staining).

Conclusion

This compound is a powerful research tool for investigating the role of cPLA2α in neuroinflammation. Its high potency and selectivity allow for the targeted inhibition of a key upstream enzyme in the inflammatory cascade. The protocols and information provided herein offer a framework for researchers to design and execute experiments aimed at understanding the intricate mechanisms of neuroinflammation and for the preclinical evaluation of cPLA2α inhibition as a potential therapeutic strategy for neurological disorders. Careful consideration of experimental design, including appropriate controls and dose-response studies, will be crucial for obtaining robust and reproducible data.

References

CAY10502 in Models of Ischemic Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10502 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. It exhibits an IC50 value of 4.3 nM for the purified human platelet enzyme.[1] Ischemic events, such as stroke and myocardial infarction, trigger a complex series of pathological processes, including a robust inflammatory response. The activation of cPLA2α is an early and critical step in this cascade, leading to the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes. These mediators contribute significantly to neuronal damage in cerebral ischemia and have a more complex, debated role in the pathophysiology of myocardial ischemia.

This document provides detailed application notes and experimental protocols for the use of this compound and other cPLA2α inhibitors in preclinical models of ischemic injury. While direct studies utilizing this compound in ischemic models are not extensively documented in publicly available literature, the information presented here is based on the well-established role of its target, cPLA2α, in ischemic pathophysiology. The protocols and data are synthesized from studies employing genetic knockout of cPLA2α or other potent pharmacological inhibitors of the enzyme.

This compound in Cerebral Ischemia

In models of cerebral ischemia, the inhibition of cPLA2α has been consistently shown to be neuroprotective. The activation of cPLA2α following an ischemic insult contributes to excitotoxicity, oxidative stress, and inflammation, all of which exacerbate neuronal injury.[1][2] Therefore, this compound, as a potent cPLA2α inhibitor, represents a promising therapeutic agent for investigation in stroke models.

Quantitative Data Summary: Effects of cPLA2α Inhibition in Experimental Stroke

The following table summarizes the quantitative outcomes observed in studies investigating the role of cPLA2α in cerebral ischemia, which can be expected with the use of a potent inhibitor like this compound.

ParameterModelInterventionResultReference
Infarct VolumeMouse Middle Cerebral Artery Occlusion (MCAO)cPLA2α knockoutSignificantly smaller infarct volume compared to wild-type mice.[1]
Neurological Deficit ScoreMouse MCAOcPLA2α knockoutImproved neurological scores in knockout mice.[1]
Prostaglandin E2 (PGE2) LevelsMouse MCAOcPLA2α knockoutReduced cortical PGE2 concentrations in the ischemic hemisphere.[1][1]
Oxidative StressMouse MCAOcPLA2α knockoutDecreased markers of oxidative stress in the ischemic brain tissue.[1][1]
COX-2 ExpressionMouse MCAOcPLA2α knockoutAttenuated increase in cyclooxygenase-2 (COX-2) expression post-ischemia.[1][1]

Signaling Pathway in Cerebral Ischemia

G cluster_0 Ischemic Cascade cluster_1 cPLA2α Activation & Downstream Effects cluster_2 Pathological Outcomes Ischemia Cerebral Ischemia Ca_Influx ↑ Intracellular Ca2+ Ischemia->Ca_Influx ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS cPLA2a cPLA2α Activation Ca_Influx->cPLA2a Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress AA_Release Arachidonic Acid Release cPLA2a->AA_Release COX_LOX COX / LOX Pathways AA_Release->COX_LOX Eicosanoids Prostaglandins, Leukotrienes COX_LOX->Eicosanoids Inflammation Neuroinflammation Eicosanoids->Inflammation Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage Oxidative_Stress->Neuronal_Damage This compound This compound This compound->cPLA2a Inhibition

Signaling pathway of cPLA2α in cerebral ischemia.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes a common model for inducing focal cerebral ischemia to study the effects of cPLA2α inhibition.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Vehicle (e.g., DMSO, saline with appropriate solubilizing agents)

  • Anesthesia (e.g., isoflurane)

  • Heating pad

  • Rectal probe for temperature monitoring

  • Surgical microscope

  • Micro-scissors, forceps

  • 6-0 nylon monofilament with a silicon-coated tip

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Formalin

Procedure:

  • Animal Preparation: Anesthetize the mouse with isoflurane (3% for induction, 1.5% for maintenance). Maintain body temperature at 37°C using a heating pad and rectal probe.

  • Surgical Procedure:

    • Place the mouse in a supine position under the surgical microscope.

    • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Introduce a 6-0 silicon-coated nylon monofilament through a small incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: Maintain the occlusion for the desired duration (e.g., 60 minutes). For reperfusion, withdraw the filament.

  • Drug Administration: Administer this compound or vehicle intraperitoneally or intravenously at a predetermined time before, during, or after the ischemic insult.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • Euthanize the mouse and perfuse the brain with cold saline.

    • Remove the brain and slice it into 2 mm coronal sections.

    • Immerse the slices in a 2% TTC solution at 37°C for 20 minutes.

    • Fix the stained slices in 10% formalin.

    • Capture images of the slices and quantify the infarct (white) and non-infarct (red) areas using image analysis software.

This compound in Myocardial Ischemia

The role of cPLA2α in myocardial ischemia is more nuanced. Some studies suggest a detrimental role, where its inhibition reduces infarct size and improves cardiac function.[3] This is attributed to the reduction of inflammatory mediators and leukocyte infiltration.[3] Conversely, other research indicates a cardioprotective function for cPLA2α, with its absence leading to exaggerated injury.[4][5] This protective effect is thought to be mediated by the production of certain prostaglandins that have vasodilatory and anti-inflammatory properties.[4][5] Given these conflicting findings, the application of this compound in models of myocardial infarction requires careful consideration of the experimental design and endpoints.

Quantitative Data Summary: Effects of cPLA2α Inhibition in Experimental Myocardial Infarction
ParameterModelInterventionResultReference
Myocardial Infarct SizeMouse Left Anterior Descending (LAD) Coronary Artery LigationcPLA2α knockout47% decrease in myocardial infarct size compared with wild-type mice.[3]
Left Ventricular Function (% Fractional Shortening)Mouse LAD LigationcPLA2α knockoutPreservation of LV function in knockout mice (21% vs. 14% in wild-type).[3]
Leukotriene B4 and Thromboxane B2 LevelsMouse LAD LigationcPLA2α knockout62% and 50% lower levels, respectively, in the ischemic myocardium.[3]
Myocardial Infarct SizeMouse LAD LigationcPLA2α knockoutExaggerated injury following ischemia/reperfusion in knockout mice.[4][5]
Prostaglandin E2 (PGE2) LevelsMouse LAD LigationcPLA2α knockoutSignificantly reduced PGE2 levels in the hearts of knockout mice.[4][5][4][5]
Experimental Protocol: Myocardial Ischemia-Reperfusion Injury in Mice

This protocol details the creation of a myocardial infarction model to assess the effects of cPLA2α inhibition.

Materials:

  • Male C57BL/6 mice (25-30 g)

  • This compound

  • Vehicle

  • Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)

  • Ventilator

  • Heating pad

  • ECG monitoring system

  • Surgical microscope

  • Thoracic retractors

  • 7-0 silk suture

  • TTC staining solution

  • Evans blue dye

Procedure:

  • Animal Preparation: Anesthetize the mouse, intubate, and connect to a ventilator. Maintain body temperature at 37°C. Monitor ECG throughout the procedure.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture. Successful ligation is confirmed by the appearance of a pale region in the myocardium and ECG changes.

  • Ischemia and Reperfusion: Maintain the ligation for the desired ischemic period (e.g., 30 minutes). For reperfusion, release the ligature.

  • Drug Administration: Administer this compound or vehicle at the appropriate time relative to the ischemic event.

  • Area at Risk and Infarct Size Measurement:

    • At the end of the reperfusion period (e.g., 24 hours), re-anesthetize the mouse and re-ligate the LAD at the same location.

    • Inject Evans blue dye intravenously to delineate the area at risk (the non-blue area).

    • Euthanize the mouse, excise the heart, and slice the ventricles.

    • Incubate the slices in TTC solution to differentiate the infarcted (white) from the viable (red) myocardium within the area at risk.

    • Image the slices and quantify the area at risk and infarct size using image analysis software.

Experimental Workflow for Myocardial Ischemia Model

G cluster_0 Surgical Preparation cluster_1 Ischemia-Reperfusion cluster_2 Treatment cluster_3 Outcome Assessment Anesthesia Anesthesia & Ventilation Thoracotomy Left Thoracotomy Anesthesia->Thoracotomy LAD_ligation LAD Ligation Thoracotomy->LAD_ligation Ischemia Ischemia (e.g., 30 min) LAD_ligation->Ischemia Reperfusion Reperfusion (e.g., 24 h) Ischemia->Reperfusion AAR_Infarct Area at Risk & Infarct Size Measurement Reperfusion->AAR_Infarct Function Cardiac Function (Echocardiography) Reperfusion->Function Drug_Admin This compound / Vehicle Administration Drug_Admin->Ischemia

Workflow for myocardial ischemia-reperfusion studies.

Conclusion

This compound, as a potent inhibitor of cPLA2α, holds significant potential for the investigation of therapeutic strategies in ischemic injury. The available evidence strongly supports a detrimental role for cPLA2α in cerebral ischemia, making its inhibition a promising avenue for neuroprotection. In the context of myocardial ischemia, the role of cPLA2α is more complex, and further research is needed to delineate the precise effects of its inhibition. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies to evaluate the efficacy of this compound and other cPLA2α inhibitors in models of ischemic injury. Careful consideration of the specific model, timing of administration, and relevant endpoints will be crucial for elucidating the therapeutic potential of this compound class.

References

CAY10502: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10502 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. cPLA2α is responsible for the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the precursor to a wide range of bioactive lipid mediators known as eicosanoids, including prostaglandins and leukotrienes. By blocking the activity of cPLA2α, this compound serves as a valuable tool for investigating the role of this enzyme and its downstream products in various physiological and pathological processes, including inflammation, cancer, and neurodegeneration.

These application notes provide comprehensive information on the procurement of this compound, its mechanism of action, and detailed protocols for its use in key in vitro experiments.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of research biochemicals. Researchers should always refer to the supplier's website for the most current pricing and availability.

SupplierWebsiteCatalog Number (Example)
Cayman Chemical--INVALID-LINK--10006594
MedChemExpress--INVALID-LINK--HY-10145
Santa Cruz Biotechnology--INVALID-LINK--sc-203407
Selleck Chemicals--INVALID-LINK--S2217

Note: Catalog numbers are subject to change. Please verify with the supplier. Bulk purchasing options are often available upon request.

Physicochemical and Inhibitory Properties

PropertyValueReference
CAS Number 888320-29-4[1]
Molecular Formula C₃₀H₃₇NO₇[1]
Molecular Weight 523.6 g/mol [1]
Purity ≥98% (typically)[2]
Solubility DMF: 20 mg/mL, DMSO: 10 mg/mL, Ethanol: 1 mg/mL[1]
IC₅₀ (purified human platelet cPLA2α) 4.3 nM[1]
IC₅₀ (A23187-stimulated AA mobilization in human platelets) 570 nM[1]
IC₅₀ (TPA-stimulated AA mobilization in human platelets) 0.9 nM[1]

Mechanism of Action: The cPLA2α Signaling Pathway

This compound exerts its effects by directly inhibiting the enzymatic activity of cPLA2α. The activation of cPLA2α is a critical step in the production of various inflammatory mediators. The signaling pathway is initiated by various stimuli, such as growth factors, cytokines, or inflammatory agents, leading to an increase in intracellular calcium (Ca²⁺) concentrations and the activation of mitogen-activated protein kinases (MAPKs).[3]

Increased intracellular Ca²⁺ promotes the translocation of cPLA2α from the cytosol to cellular membranes, including the nuclear envelope and endoplasmic reticulum, where its phospholipid substrates are located.[3] Concurrently, MAPKs phosphorylate cPLA2α on key serine residues (e.g., Ser-505), which enhances its catalytic activity.[3] Activated cPLA2α then hydrolyzes the sn-2 position of membrane phospholipids, releasing arachidonic acid.[3]

Free arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent signaling molecules that regulate a wide array of cellular responses, including inflammation, pain, fever, and cell proliferation.

cPLA2_pathway cluster_stimulus Cellular Stimuli cluster_intracellular Intracellular Signaling cluster_cpla2 cPLA2α Regulation cluster_downstream Downstream Effects Stimulus Growth Factors, Cytokines, etc. Ca_increase ↑ Intracellular Ca²⁺ Stimulus->Ca_increase MAPK_activation MAPK Activation Stimulus->MAPK_activation cPLA2_translocation cPLA2α Translocation to Membrane Ca_increase->cPLA2_translocation cPLA2_phosphorylation cPLA2α Phosphorylation (Ser-505) MAPK_activation->cPLA2_phosphorylation cPLA2_active Active cPLA2α cPLA2_translocation->cPLA2_active cPLA2_phosphorylation->cPLA2_active AA_release Arachidonic Acid Release cPLA2_active->AA_release COX COX AA_release->COX LOX LOX AA_release->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes This compound This compound This compound->cPLA2_active

Caption: this compound inhibits the cPLA2α signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.

In Vitro cPLA2α Activity Assay

This assay directly measures the enzymatic activity of purified cPLA2α and the inhibitory effect of this compound.

Materials:

  • Purified cPLA2α enzyme

  • This compound

  • 1-palmitoyl-2-(1-¹⁴C-arachidonoyl)-phosphatidylcholine ([¹⁴C]PAPC) or a fluorescent substrate

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, 5 mM CaCl₂

  • Quenching Solution

  • Heptane

  • Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader (for fluorescent assay)

  • DMSO (for dissolving this compound)

Protocol:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the purified cPLA2α enzyme in the assay buffer to the desired concentration.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • In a microcentrifuge tube, add the diluted cPLA2α enzyme and an equal volume of the this compound dilution (or DMSO for the vehicle control).

    • Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the [¹⁴C]PAPC substrate to the enzyme/inhibitor mixture.

    • Incubate the reaction at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.[3][4]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding the quenching solution.[3]

    • Add water and heptane to extract the released [¹⁴C]arachidonic acid into the organic phase.[3][4]

    • Vortex vigorously and centrifuge to separate the phases.[3]

  • Measurement:

    • Transfer an aliquot of the upper organic phase to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.[3]

  • Data Analysis:

    • Calculate the cPLA2α activity as the amount of released [¹⁴C]arachidonic acid per unit time.

    • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cPLA2_activity_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Prepare cPLA2α Solution pre_incubation Pre-incubate Enzyme and Inhibitor prep_enzyme->pre_incubation prep_inhibitor Prepare this compound Dilutions prep_inhibitor->pre_incubation add_substrate Add [¹⁴C]PAPC Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation terminate Terminate Reaction incubation->terminate extract Extract [¹⁴C]AA terminate->extract measure Measure Radioactivity extract->measure analyze Calculate IC₅₀ measure->analyze

Caption: Workflow for the in vitro cPLA2α activity assay.

Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of this compound to inhibit the release of arachidonic acid from intact cells following stimulation.

Materials:

  • Cell line of interest (e.g., human platelets, macrophages, or other cells expressing cPLA2α)

  • [³H]Arachidonic Acid

  • This compound

  • Cell culture medium (e.g., DMEM) with and without serum

  • Stimulating agent (e.g., A23187, TPA, LPS)

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid and counter

Protocol:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in appropriate culture plates.

    • Label the cells by incubating them for 18-24 hours with [³H]arachidonic acid (e.g., 0.5 µCi/mL) in a low-serum medium.[4][5]

  • Inhibitor Treatment:

    • Wash the cells thoroughly with fresh, serum-free medium to remove unincorporated [³H]arachidonic acid.[4]

    • Pre-incubate the cells with various concentrations of this compound (or DMSO for the vehicle control) for 30-60 minutes.[3][4]

  • Cell Stimulation:

    • Add the stimulating agent to the cells to activate cPLA2α and induce the release of arachidonic acid.[3]

    • Incubate for a time period known to produce a robust response (e.g., 15-60 minutes).[3]

  • Sample Collection and Measurement:

    • Collect the cell culture supernatant, which contains the released [³H]arachidonic acid.[3]

    • Centrifuge the supernatant to pellet any detached cells.

    • Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity.[3]

  • Data Analysis:

    • Calculate the percentage of arachidonic acid release for each condition relative to the total incorporated radioactivity.

    • Determine the IC₅₀ value of this compound for the inhibition of arachidonic acid release.

Western Blot Analysis of Phosphorylated cPLA2α

This protocol is used to determine if this compound affects the phosphorylation state of cPLA2α, which is an indicator of its activation.

Materials:

  • Cell line of interest

  • This compound

  • Stimulating agent

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-cPLA2α (Ser-505) and anti-total cPLA2α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Culture and treat cells with this compound and/or a stimulating agent as described in the previous protocol.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[6]

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.[7]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-cPLA2α (Ser-505) overnight at 4°C.[8]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[7]

  • Re-probing for Total cPLA2α:

    • Strip the membrane and re-probe with an antibody against total cPLA2α to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the level of phosphorylated cPLA2α as a ratio to total cPLA2α.

Measurement of Prostaglandin E2 (PGE₂) Production

This assay measures the downstream effects of cPLA2α inhibition by quantifying the production of PGE₂, a major prostaglandin.

Materials:

  • Cell line of interest

  • This compound

  • Stimulating agent (e.g., LPS, IL-1β)

  • Cell culture medium

  • PGE₂ ELISA kit or LC-MS/MS system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with the appropriate agonist for a specified time (e.g., 24 hours) to induce PGE₂ production.

  • Sample Collection:

    • Collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

  • PGE₂ Measurement (ELISA Method):

    • Follow the manufacturer's instructions for the PGE₂ ELISA kit.[1][9]

    • Briefly, add samples and standards to the antibody-coated plate, followed by the HRP-conjugated PGE₂.

    • After incubation and washing, add the substrate and stop solution.

    • Read the absorbance at 450 nm.

  • PGE₂ Measurement (LC-MS/MS Method):

    • For a more sensitive and specific measurement, use an established LC-MS/MS protocol.[2]

    • This typically involves sample extraction, chromatographic separation, and mass spectrometric detection.[2]

  • Data Analysis:

    • Calculate the concentration of PGE₂ in each sample based on the standard curve.

    • Determine the effect of this compound on PGE₂ production.

VEGF-Induced Endothelial Cell Proliferation Assay

This assay assesses the anti-angiogenic potential of this compound by measuring its effect on VEGF-stimulated endothelial cell proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • This compound

  • Recombinant Human VEGF

  • Endothelial cell growth medium

  • Cell proliferation assay kit (e.g., BrdU, MTT, or a bioluminescent assay)

Protocol:

  • Cell Seeding:

    • Seed endothelial cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with a predetermined optimal concentration of VEGF. Include a negative control (no VEGF) and a positive control (VEGF alone).

  • Proliferation Measurement:

    • Incubate the cells for 24-48 hours.

    • Measure cell proliferation using a chosen method according to the manufacturer's instructions. For a bioluminescent assay, this may involve adding a reagent that measures cell viability based on ATP content.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition of VEGF-induced proliferation for each concentration of this compound.

    • Determine the IC₅₀ value for the anti-proliferative effect.

vegf_proliferation_assay cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Measurement seed_cells Seed Endothelial Cells starve_cells Starve Cells seed_cells->starve_cells add_inhibitor Add this compound starve_cells->add_inhibitor add_vegf Add VEGF add_inhibitor->add_vegf incubation Incubate 24-48h add_vegf->incubation measure_proliferation Measure Cell Proliferation incubation->measure_proliferation analyze_data Analyze Data (Calculate IC₅₀) measure_proliferation->analyze_data

Caption: Workflow for the VEGF-induced proliferation assay.

Troubleshooting and Considerations

  • Solubility: Ensure this compound is fully dissolved in the appropriate solvent before diluting it in aqueous buffers.

  • Cell Viability: At high concentrations, this compound may exhibit cytotoxicity. It is recommended to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects are not due to cell death.

  • Specificity: While this compound is a potent cPLA2α inhibitor, it is good practice to include appropriate controls to rule out off-target effects.

  • Assay Optimization: The provided protocols are general guidelines. Optimal cell densities, incubation times, and reagent concentrations may need to be determined empirically for specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

CAY10502 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of CAY10502. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at -20°C.[1] It is stable for at least four years under these conditions.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents and a buffered aqueous solution. The approximate solubilities are provided in the table below.[1]

Q3: How should I prepare stock solutions of this compound?

A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous buffer of choice. When preparing aqueous solutions, it is recommended to first dissolve the compound in an organic solvent and then dilute with the aqueous buffer.[2][3][4]

Q4: How stable is this compound in solution?

Q5: Should I be concerned about freeze-thaw cycles with my this compound stock solution?

A5: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.[5] It is best practice to aliquot stock solutions into single-use volumes to minimize the number of times the main stock is thawed. A study on a diverse set of compounds in DMSO showed no significant loss after 11 freeze-thaw cycles, but this may not be true for all compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound - Insufficient solvent volume.- Incorrect solvent choice.- Ensure you are using a sufficient volume of the recommended solvent (see solubility table below).- Gently warm the solution and vortex to aid dissolution.
Precipitation in Aqueous Buffer - Exceeded solubility limit in the final aqueous solution.- Increase the proportion of the organic co-solvent.- Prepare a more dilute final solution.
Inconsistent Experimental Results - Degradation of this compound in solution.- Prepare fresh stock solutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for long-term stability.
Contamination of Stock Solution - Improper handling during preparation.- Use sterile solvents and containers for solution preparation.- Filter-sterilize the final working solution if necessary.

Quantitative Data

Table 1: Solubility of this compound [1]

SolventApproximate Solubility
DMF20 mg/mL
DMSO10 mg/mL
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL

Table 2: Recommended Storage Conditions

FormatStorage TemperatureRecommended Duration
Solid -20°C≥ 4 years[1]
Organic Stock Solution (e.g., DMSO, DMF) -80°CUp to 6 months (general recommendation)[5]
-20°CUp to 1 month (general recommendation)[5]
Aqueous Working Solution 2-8°CPrepare fresh; do not store for more than one day (general recommendation)[2][3][4][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out the desired amount of solid this compound (Formula Weight: 523.6 g/mol ) in a clean, appropriate container. For 1 mL of a 10 mM stock solution, you will need 5.236 mg.

  • Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.

  • Dissolving the Compound: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed vials (e.g., amber glass vials with Teflon-lined caps).

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

G cluster_0 Preparation of this compound Stock Solution start Start: Weigh Solid this compound add_solvent Add Anhydrous Organic Solvent (e.g., DMSO) start->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

G cluster_1 Experimental Use of this compound thaw Thaw a Single Aliquot of Stock Solution dilute Dilute to Final Concentration in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use discard Discard Unused Working Solution use->discard

Caption: Recommended workflow for the experimental use of this compound.

References

Potential off-target effects of CAY10502

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CAY10502. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues, with a focus on understanding and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the calcium-dependent cytosolic phospholipase A2 alpha (cPLA₂α). Its primary on-target effect is the blockade of arachidonic acid release from the sn-2 position of membrane phospholipids, which is a rate-limiting step in the production of various pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of cPLA₂α. Could this be an off-target effect?

A2: While this compound is a potent cPLA₂α inhibitor, it is possible that at certain concentrations, it may interact with other cellular targets. If you observe a phenotype that cannot be rationalized by the inhibition of the cPLA₂α pathway, it is prudent to consider the possibility of off-target effects. We recommend a series of validation experiments to investigate this, as outlined in our troubleshooting guide.

Q3: What are the first steps I should take to troubleshoot a suspected off-target effect of this compound?

A3: The initial steps to investigate a potential off-target effect include:

  • Dose-response analysis: Perform a full dose-response curve for the observed phenotype and compare it to the IC₅₀ for cPLA₂α inhibition. A significant rightward shift in the dose-response for the unexpected phenotype may suggest an off-target effect that occurs at higher concentrations.

  • Use a structurally unrelated cPLA₂α inhibitor: If a different, structurally distinct inhibitor of cPLA₂α recapitulates the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiment: If possible, perform a rescue experiment by supplementing the cells with arachidonic acid, the downstream product of cPLA₂α activity. If the phenotype is not rescued, it may indicate an off-target mechanism.

Q4: Are there any known off-targets for this compound?

A4: To date, there is no publicly available data from broad off-target screening panels (e.g., kinome scans, safety pharmacology profiles) for this compound. Therefore, researchers should be vigilant and employ rigorous experimental controls to validate that their observed effects are indeed mediated by the inhibition of cPLA₂α.

Q5: My cells are showing signs of toxicity at concentrations where I expect to see specific inhibition of cPLA₂α. What could be the cause?

A5: Cell toxicity can arise from either on-target or off-target effects. Inhibition of cPLA₂α can impact cell viability in some contexts.[1][2][3] To distinguish between on-target and off-target toxicity, consider the following:

  • Target expression levels: Compare the toxicity in cell lines with varying expression levels of cPLA₂α. If toxicity correlates with cPLA₂α expression, it is more likely to be an on-target effect.

  • Protective measures: Attempt to rescue the cells from toxicity by adding downstream metabolites of the cPLA₂α pathway, such as prostaglandin E₂.

  • Counter-screening: Test the compound in a cell line known to not express cPLA₂α. Toxicity in such a cell line would strongly suggest off-target effects.

Data Presentation: On-Target Potency of this compound

Due to the lack of publicly available off-target screening data, this table summarizes the known on-target potency of this compound. Researchers should use this as a benchmark for their own dose-response experiments when investigating potential off-target effects.

Assay TypeTarget/SystemIC₅₀Reference
Enzyme AssayPurified human platelet cPLA₂α4.3 nMCayman Chemical
Cell-based AssayArachidonic acid mobilization (A23187-stimulated)570 nMCayman Chemical
Cell-based AssayArachidonic acid mobilization (TPA-stimulated)0.9 nMCayman Chemical

Experimental Protocols

Protocol 1: Dose-Response Analysis to Differentiate On-Target vs. Off-Target Effects

Objective: To determine if the concentration range for an unexpected phenotype aligns with the known on-target inhibitory concentration of this compound.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of 2x working solutions in cell culture medium, ranging from 2 nM to 200 µM.

  • Treatment: Remove the overnight culture medium from the cells and add the 2x working solutions of this compound. Also, include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the cells for the desired period to observe the phenotype of interest.

  • Phenotypic Readout: Quantify the phenotype using an appropriate assay (e.g., cell viability assay, reporter gene assay, immunofluorescence).

  • Data Analysis: Plot the phenotypic response against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC₅₀ or IC₅₀ for the observed effect. Compare this value to the known on-target IC₅₀ for cPLA₂α.

Protocol 2: Orthogonal Inhibition with a Structurally Unrelated cPLA₂α Inhibitor

Objective: To confirm if the observed phenotype is specific to cPLA₂α inhibition rather than a unique off-target effect of this compound's chemical scaffold.

Methodology:

  • Inhibitor Selection: Choose a structurally distinct cPLA₂α inhibitor (e.g., a pyrrolidine-based inhibitor).

  • Cell Treatment: Treat cells with a range of concentrations of both this compound and the alternative inhibitor, centered around their respective reported IC₅₀ values for cPLA₂α.

  • Phenotypic Analysis: After the appropriate incubation time, assess the cellular phenotype using the same assay as for this compound.

  • Comparison: Compare the results obtained with both inhibitors. If both compounds produce the same phenotype at concentrations relevant to their cPLA₂α inhibitory activity, it strongly suggests an on-target effect.

Mandatory Visualizations

CAY10502_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Stimulus Stimulus Ca2+ Ca2+ Stimulus->Ca2+ increases cPLA2a_inactive cPLA₂α (inactive) Ca2+->cPLA2a_inactive activates cPLA2a_active cPLA₂α (active) cPLA2a_inactive->cPLA2a_active cPLA2a_active->Membrane_Phospholipids hydrolyzes COX_LOX COX / LOX enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins, Leukotrienes COX_LOX->Prostaglandins_Leukotrienes This compound This compound This compound->cPLA2a_active inhibits Off_Target Potential Off-Target(s) This compound->Off_Target potential interaction Unintended_Phenotype Unintended Cellular Phenotype Off_Target->Unintended_Phenotype

Caption: On-target and potential off-target signaling of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Dose_Response Perform Dose-Response Analysis Start->Dose_Response Compare_IC50 Compare Phenotype EC₅₀ to On-Target IC₅₀ Dose_Response->Compare_IC50 Similar_Potency Similar Potency? Compare_IC50->Similar_Potency Orthogonal_Inhibitor Test with Structurally Unrelated cPLA₂α Inhibitor Similar_Potency->Orthogonal_Inhibitor Yes Off_Target Potential Off-Target Effect Similar_Potency->Off_Target No (significant difference) Recapitulates_Phenotype Phenotype Recapitulated? Orthogonal_Inhibitor->Recapitulates_Phenotype Rescue_Experiment Perform Arachidonic Acid Rescue Experiment Recapitulates_Phenotype->Rescue_Experiment Yes Recapitulates_Phenotype->Off_Target No Phenotype_Rescued Phenotype Rescued? Rescue_Experiment->Phenotype_Rescued On_Target Likely On-Target Effect Phenotype_Rescued->On_Target Yes Phenotype_Rescued->Off_Target No

Caption: Troubleshooting workflow for suspected off-target effects.

References

How to control for CAY10502 vehicle effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively controlling vehicle effects when using CAY10502, a potent inhibitor of calcium-dependent cytosolic phospholipase A2α (cPLA2α).

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it critical when using this compound?

A1: A vehicle is the solvent used to dissolve a compound, like this compound, for use in an experiment.[1] A vehicle control is an essential experimental group where cells or subjects are treated with the vehicle alone, at the same concentration used to deliver this compound.[2][3] This control is critical because it allows you to distinguish the biological effects of this compound from any potential effects caused by the solvent itself, ensuring that your observations are due to the inhibitor and not an experimental artifact.[1][3]

Q2: What are the recommended vehicles for dissolving this compound?

A2: According to product information, this compound has the following solubilities in common laboratory solvents[4]:

  • DMSO: 10 mg/mL

  • DMF (Dimethylformamide): 20 mg/mL

  • DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL

For cell-based assays, DMSO is a frequently used solvent.[5]

Q3: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?

A3: High concentrations of DMSO can be toxic to cells.[5] It is a best practice to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.[2][6] The exact tolerance can vary between cell lines, so it is advisable to run a toxicity test for your specific cells if you are uncertain.

Q4: How should I prepare stock solutions and working dilutions for my experiment?

A4: First, prepare a high-concentration stock solution of this compound in your chosen vehicle (e.g., 10 mM in DMSO). Aliquot and store this stock at -20°C or -80°C for long-term stability.[7] For your experiment, create a series of working dilutions from this stock. Prepare your vehicle control by performing the same dilution steps with the vehicle alone. This ensures that both the this compound-treated wells and the vehicle control wells receive the exact same final concentration of the solvent.[1]

Experimental Protocol: Controlling for Vehicle Effects in a Cell-Based Assay

This protocol provides a general framework for a 96-well plate cell-based assay to assess the effect of this compound while properly controlling for vehicle effects.

Objective: To measure the effect of this compound on a specific cellular response (e.g., cytokine release, cell viability) compared to appropriate controls.

Materials:

  • This compound (Item No. 10008657 or similar)[4]

  • Vehicle (e.g., high-purity DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates (plate color depends on the assay readout)[8]

  • Assay-specific reagents (e.g., MTT, ELISA kit)

Methodology:

  • Cell Seeding:

    • Culture your cells to a healthy, sub-confluent state.[9]

    • Trypsinize and count the cells. Perform a viability count to ensure cell health.[9]

    • Seed the cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight in a CO2 incubator.[9]

  • Preparation of Compounds:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, thaw the this compound stock and the vehicle (DMSO) aliquot.

    • Perform serial dilutions of the this compound stock in complete culture medium to create 2X final concentrations.

    • Simultaneously, perform identical serial dilutions of the vehicle (DMSO) in complete culture medium to create your vehicle controls.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add equal volumes of the prepared 2X compound dilutions and vehicle control dilutions to the appropriate wells. This will result in a 1X final concentration.

    • Include "untreated" or "negative" control wells that receive only fresh culture medium.[3]

    • Include a "positive" control if available for your assay—a known compound that elicits the expected effect.[2][3]

  • Incubation:

    • Return the plate to the incubator for the desired treatment period (e.g., 24, 48 hours). This should be determined based on your experimental goals and preliminary time-course experiments.[1]

  • Assay and Data Collection:

    • After incubation, perform your chosen assay (e.g., cytotoxicity, ELISA, Western blot) according to the manufacturer's instructions.

    • Read the plate using a compatible microplate reader.

  • Data Analysis:

    • Subtract the background reading (from blank wells with no cells).

    • Normalize your data. The response in the this compound-treated wells should be compared directly to the response in the vehicle control wells.[6] The vehicle control often represents 100% viability or 0% inhibition.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis seed_cells Seed Cells in 96-Well Plate prep_cay Prepare this compound Dilutions prep_veh Prepare Vehicle Dilutions treat_cay Add this compound prep_cay->treat_cay treat_veh Add Vehicle Control prep_veh->treat_veh treat_media Add Media Only (Negative Control) incubate Incubate for Defined Period treat_media->incubate treat_veh->incubate treat_cay->incubate assay Perform Assay (e.g., MTT, ELISA) incubate->assay analyze Read Plate & Analyze Data (Normalize to Vehicle Control) assay->analyze

Caption: Workflow for a cell-based assay with this compound and controls.

Data Presentation

Properly presenting your data is crucial for clear interpretation. Always include the results from your control groups.

Table 1: Example Data from a Cell Viability Assay (MTT)

ConditionThis compound Conc. (nM)Vehicle (DMSO) Conc.Avg. Absorbance (570nm)% Viability (Normalized to Vehicle)
Untreated00%1.25104.2%
Vehicle Control00.1%1.20100.0%
This compound10.1%1.1595.8%
This compound100.1%0.9881.7%
This compound1000.1%0.6554.2%
This compound10000.1%0.3125.8%

Note: Data are hypothetical and for illustrative purposes only.

This compound Mechanism of Action

G PL Membrane Phospholipids AA Arachidonic Acid (Pro-inflammatory mediator) PL->AA Catalyzed by cPLA2 cPLA2α (Enzyme) CAY This compound CAY->cPLA2 Inhibits

Caption: this compound inhibits cPLA2α, blocking arachidonic acid release.

Troubleshooting Guide

Problem: My vehicle control shows a significant effect (e.g., toxicity, pathway activation) compared to my untreated control.

Possible Cause Recommended Solution
Vehicle concentration is too high. The most common cause, especially with DMSO. Ensure the final concentration is non-toxic for your cell line (typically <0.5%).[2] Run a dose-response curve for the vehicle alone to determine its toxic threshold.
Cell line is highly sensitive to the vehicle. Lower the final vehicle concentration. This may require making a more concentrated primary stock of this compound. If lowering the concentration is not feasible, consider switching to a different, less disruptive solvent in which this compound is also soluble, such as DMF.
Contamination of vehicle stock. Use a fresh, unopened, high-purity (e.g., cell culture grade) stock of the vehicle.

Problem: My experimental results are variable and not reproducible.

Possible Cause Recommended Solution
Inconsistent final vehicle concentration. Ensure that the final vehicle concentration is identical across all treated and vehicle control wells. Use a consistent protocol for dilutions.[1][2]
Edge effects on the microplate. Evaporation from outer wells can concentrate both the vehicle and the compound. Avoid using the outermost wells for treatments or ensure proper incubator humidification.[2]
General cell handling and assay variability. Ensure cells are healthy, within a low passage number, and seeded evenly.[9][10] Use calibrated pipettes and consistent incubation times.[2]

Troubleshooting Decision Tree

G start Start: Unexpected Vehicle Effect Observed q1 Is Vehicle Control different from Untreated Control? start->q1 a1_yes Vehicle itself is causing an effect. q1->a1_yes Yes a1_no Vehicle effect is minimal. Problem may lie elsewhere. q1->a1_no No q2 Is final vehicle concentration >0.5% (e.g., DMSO)? a1_yes->q2 a2_yes Action: Lower final vehicle concentration across all wells. q2->a2_yes Yes a2_no Action: Cell line may be sensitive. Test vehicle toxicity independently. q2->a2_no No end Action: Normalize this compound data to Vehicle Control and proceed. a2_yes->end Re-run experiment a2_no->end Re-run experiment a1_no->end

Caption: Decision tree for troubleshooting this compound vehicle effects.

References

Technical Support Center: Interpreting Negative Results with CAY10502

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret negative or unexpected results when using the inhibitor CAY10502.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary and well-characterized target of this compound is the calcium-dependent cytosolic phospholipase A2α (cPLA2α). It is a potent inhibitor of this enzyme, with a reported IC50 of 4.3 nM for the isolated enzyme[1][2]. This compound is not a sirtuin inhibitor. The sirtuin family of NAD+-dependent deacetylases is a distinct class of enzymes[3][4]. Researchers investigating sirtuin pathways should select inhibitors specifically designed and validated for that target class.

Q2: Why am I not observing the expected inhibitory effect of this compound in my experiment?

A2: Negative or inconclusive results can arise from a variety of factors, from compound handling to experimental design. Below is a systematic guide to troubleshooting these issues.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Negative Result Observed compound 1. Verify Compound Integrity - Correct Storage? (-20°C) - Freshly Prepared? - Correct Solvent? start->compound protocol 2. Review Experimental Protocol - Concentration Range? - Incubation Time? - Appropriate Vehicle Control? compound->protocol If compound is OK target 3. Confirm Target Engagement - Is cPLA2α expressed and active? - Was the stimulus for activation sufficient? - Direct measure of cPLA2α activity? protocol->target If protocol is sound assay 4. Assess Downstream Readout - Is the endpoint a direct or indirect consequence of cPLA2α activity? - Is the assay sensitive enough? target->assay If target should be engaged conclusion Result Interpretation - Consider off-target effects. - cPLA2α may not be involved in the observed phenotype. assay->conclusion If readout is appropriate

Caption: Troubleshooting workflow for negative results with this compound.

Step 1: Compound Integrity and Handling
  • Solubility: this compound has specific solubility profiles. According to manufacturer data, it is soluble in DMF (20 mg/ml) and DMSO (10 mg/ml), but much less so in a DMF:PBS (pH 7.2) mixture (0.5 mg/ml)[1]. Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted into your aqueous culture medium.

  • Storage and Stability: The compound should be stored at -20°C for long-term stability (≥ 4 years)[1]. Repeated freeze-thaw cycles should be avoided. If your stock solution is old, consider using a fresh vial.

  • Preparation: Always prepare working dilutions fresh from a concentrated stock solution on the day of the experiment.

Step 2: Experimental Design
  • Concentration Range: The effective concentration in a cellular assay can be significantly higher than the enzymatic IC50. For instance, while the enzymatic IC50 is 4.3 nM, the IC50 for inhibiting arachidonic acid release in stimulated human platelets can range from 0.9 nM to 570 nM depending on the stimulus[1][2]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and stimulus.

  • Incubation Time: The pre-incubation time with this compound before adding a stimulus is critical. A pre-incubation of 15-30 minutes is often a good starting point to allow for cell permeability and target binding[5]. The duration of the stimulus should be long enough to elicit a robust response[5].

  • Vehicle Control: The solvent used for this compound (e.g., DMSO) can have biological effects on its own. Ensure you have a vehicle-only control group that is treated with the same final concentration of the solvent as your experimental groups.

Step 3: Cellular Context and Target Engagement
  • cPLA2α Expression and Activation: Your experimental system must express cPLA2α. Furthermore, the enzyme must be activated to observe an inhibitory effect. cPLA2α activation is a complex process that typically requires both an increase in intracellular calcium and phosphorylation by MAP kinases[6][7]. If your stimulus does not adequately trigger these events, cPLA2α will not be active, and this compound will have no effect.

  • Stimulus Choice: A strong and direct stimulus for cPLA2α activation, such as the calcium ionophore A23187 or thapsigargin, can be used as a positive control to confirm that the enzyme can be activated in your cells[6][8].

Step 4: Assay-Specific Issues
  • Direct vs. Indirect Readouts: The most direct way to measure cPLA2α activity is to quantify the release of its product, arachidonic acid[9][10]. Downstream readouts, such as the production of prostaglandins (e.g., PGE2) or leukotrienes, are also valid but can be influenced by other enzymes (e.g., COX-2, 5-LOX). If you are measuring a more distal phenotype (e.g., cell proliferation, apoptosis), be aware that multiple pathways could be involved, and the effect of cPLA2α inhibition might be masked or compensated for.

  • Assay Sensitivity: Ensure your assay is sensitive enough to detect changes in your chosen endpoint. For example, when measuring arachidonic acid release, methods like radiolabeling with [3H]-arachidonic acid followed by scintillation counting are highly sensitive[3][5].

Q3: How can I positively confirm that this compound is active in my experimental system?

A3: To confirm that this compound is working as expected, you should perform a positive control experiment. The gold standard is to directly measure the inhibition of arachidonic acid release.

  • Select a responsive cell line known to express cPLA2α (e.g., HaCaT keratinocytes, human platelets, or various cancer cell lines)[2][3][11].

  • Pre-label the cells with [3H]-arachidonic acid.

  • Pre-incubate the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control.

  • Stimulate the cells with a known cPLA2α activator (e.g., calcium ionophore A23187, EGF, or TNF-α)[3][8][12].

  • Measure the release of [3H]-arachidonic acid into the supernatant.

A successful experiment will show a dose-dependent decrease in stimulus-induced arachidonic acid release in the this compound-treated groups compared to the vehicle control.

Q4: What are the typical working concentrations for this compound?

A4: The optimal concentration of this compound is highly dependent on the experimental system. Below is a summary of reported effective concentrations.

Assay Type System Stimulus Effective Concentration / IC50 Reference
Enzymatic AssayPurified human cPLA2α-IC50: 4.3 nM[1][2]
Arachidonic Acid ReleaseHuman PlateletsTPAIC50: 0.9 nM[1][2]
Arachidonic Acid ReleaseHuman PlateletsA23187IC50: 570 nM[1][2]
VEGF ProductionMüller CellsHypoxiaInhibition at 5, 20, 50 nM[2]
Cell ProliferationRRMECVEGFInhibition at 35, 50 nM[2]
Retinal NeovascularizationRat OIR Model-Inhibition at 100 nM (injected)[2]

Q5: Are there any known off-target effects for this compound?

Key Experimental Protocols

Protocol: Arachidonic Acid (AA) Release Assay

This protocol provides a method for directly measuring cPLA2α activity in intact cells.

Materials:

  • Cell line of interest cultured in appropriate plates (e.g., 24-well).

  • [3H]-Arachidonic Acid ([3H]-AA).

  • Culture medium with low serum (e.g., 0.5% FBS).

  • Phosphate-Buffered Saline (PBS) with fatty acid-free Bovine Serum Albumin (BSA, e.g., 2 mg/mL).

  • This compound stock solution (in DMSO).

  • Stimulating agent (e.g., A23187, EGF, TNF-α).

  • 1M NaOH.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Seeding: Plate cells and grow them to near confluency.

  • Labeling: Replace the medium with low-serum medium containing [3H]-AA (e.g., 0.4 µCi/mL). Incubate for 18-24 hours to allow for incorporation of the label into cellular phospholipids[3].

  • Washing: Gently wash the cells twice with PBS containing fatty acid-free BSA to remove unincorporated [3H]-AA[3].

  • Inhibitor Pre-incubation: Add fresh low-serum medium containing the desired concentrations of this compound or vehicle control (DMSO) to the cells. Incubate for 15-60 minutes at 37°C.

  • Stimulation: Add the stimulating agent to the wells and incubate for the desired time period (e.g., 15-60 minutes) to activate cPLA2α[5].

  • Sample Collection: Carefully collect the supernatant from each well. Centrifuge the supernatant to pellet any detached cells[5].

  • Measure Released Radioactivity: Transfer a known volume of the cleared supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. This represents the released [3H]-AA.

  • Measure Incorporated Radioactivity: To normalize the data, lyse the cells remaining in the wells with 1M NaOH. Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the total incorporated radioactivity[3].

  • Data Analysis: Calculate the percentage of AA release for each condition: (% Release) = [CPM(supernatant) / (CPM(supernatant) + CPM(cell lysate))] x 100.

Signaling Pathway Visualization

cPLA2α Signaling Pathway

cPLA2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC PLC Receptor->PLC MAPK MAPK (e.g., ERK) Receptor->MAPK PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers release MembranePL Membrane Phospholipids AA Arachidonic Acid MembranePL->AA LysoPL Lysophospholipids MembranePL->LysoPL COX_LOX COX / LOX AA->COX_LOX Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids metabolize to Stimulus Agonist (Growth Factor, Cytokine) Stimulus->Receptor cPLA2_inactive cPLA2α (inactive) MAPK->cPLA2_inactive activate cPLA2_active cPLA2α (active) cPLA2_inactive->cPLA2_active cPLA2_active->MembranePL translocates to membrane and hydrolyzes Ca_ER->cPLA2_inactive activate This compound This compound This compound->cPLA2_active inhibits

Caption: The cPLA2α signaling pathway and the inhibitory action of this compound.

References

CAY10502 In Vitro Stability & Handling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the in vitro degradation and half-life of CAY10502.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, calcium-dependent cytosolic phospholipase A2α (cPLA2α) inhibitor, with an IC50 of 4.3 nM for the isolated enzyme.[1][2] Its primary mechanism of action involves blocking the release of arachidonic acid from membrane phospholipids, which is a key step in the inflammatory cascade.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound as a crystalline solid should be stored at -20°C and is stable for at least four years.[1] Stock solutions prepared in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is not recommended to store aqueous solutions for more than one day.[3][4]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in the following solvents at the specified concentrations:

  • Dimethylformamide (DMF): 20 mg/ml[1]

  • Dimethyl sulfoxide (DMSO): 10 mg/ml[1]

  • DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]

Q4: What factors can influence the stability of this compound in my in vitro experiments?

A4: The stability of small molecules like this compound in cell culture media can be influenced by several factors, including:

  • pH: Most drugs are stable between pH 4-8.[5]

  • Temperature: Higher temperatures generally accelerate degradation.[5]

  • Media Components: Interactions with components in serum or media can lead to degradation or precipitation.

  • Light Exposure: Photodegradation can occur with light-sensitive compounds.

  • Metabolism by Cells: The cell line being used may metabolize the compound over time.

Troubleshooting Guides

Problem: I am observing precipitation of this compound in my cell culture medium.

  • Question 1: Was the final DMSO concentration in the medium too high?

    • Answer: The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced precipitation and cytotoxicity.[6]

  • Question 2: How was the dilution into the cell culture medium performed?

    • Answer: To avoid "solvent shock," it is recommended to perform a stepwise dilution. First, dilute the concentrated stock solution in a smaller volume of pre-warmed (37°C) medium, vortex gently, and then add this intermediate dilution to the final volume.[6][7]

  • Question 3: Have you tested the solubility in your specific cell culture medium?

    • Answer: The composition of the cell culture medium can impact solubility. It is advisable to determine the maximum soluble concentration of this compound in your specific medium by preparing serial dilutions and visually inspecting for precipitation after incubation.[6]

Problem: I am seeing inconsistent results or a loss of this compound activity in my experiments.

  • Question 1: How are the stock solutions being stored and handled?

    • Answer: Repeated freeze-thaw cycles of the main stock solution can lead to degradation. It is best to aliquot the stock solution into smaller, single-use volumes.[7]

  • Question 2: How frequently is the cell culture medium being replaced in long-term experiments?

    • Answer: For long-term experiments, it is recommended to refresh the medium containing this compound every 24-48 hours to ensure a consistent and effective concentration of the compound.

  • Question 3: Could the compound be adsorbing to the plasticware?

    • Answer: Some small molecules can adsorb to the surface of cell culture plates or flasks, reducing the bioavailable concentration. Using low-binding plasticware can help mitigate this issue.

Quantitative Data Summary

Table 1: Experimental Determination of this compound Half-Life in Vitro

Experimental ConditionTime Point (hours)This compound Concentration (µM)Percent RemainingCalculated Half-Life (hours)
Cell Culture Medium + 10% FBS0100%
2
4
8
12
24
Cell-Free Medium0100%
2
4
8
12
24

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Formal Name 1-[3-[4-(decyloxy)phenoxy]-2-oxopropyl]-1H-indole-3,5-dicarboxylic acid, 3-methyl ester[1]
CAS Number 888320-29-4[1]
Molecular Formula C30H37NO7[1]
Formula Weight 523.6[1]
Purity ≥95%[1]
Formulation A crystalline solid[1]
λmax 236, 289 nm[1]

Experimental Protocols

Protocol: Determination of this compound Half-Life in Cell Culture Medium

Objective: To determine the in vitro stability and half-life of this compound in a specific cell culture medium.

Materials:

  • This compound

  • DMSO

  • Complete cell culture medium (with and without serum)

  • Cell line of interest (optional, for determining metabolic degradation)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes or 96-well plates

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the this compound stock solution into pre-warmed (37°C) complete cell culture medium to a final concentration of 1 µM. Prepare a sufficient volume for all time points. Also, prepare a cell-free medium control.

  • Incubation:

    • Dispense the this compound-containing medium into sterile tubes or wells.

    • For metabolic stability, add cells at the desired density.

    • Place the samples in a 37°C incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect an aliquot from each condition.

  • Sample Processing: Immediately stop the degradation process by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.

  • Analysis:

    • Thaw the samples and centrifuge to pellet any precipitated proteins.

    • Analyze the supernatant using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (t1/2) using the following equation for first-order decay: t1/2 = 0.693 / k, where k is the elimination rate constant determined from the slope of the natural log of the concentration versus time plot.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2α action cPLA2a cPLA2α This compound This compound This compound->cPLA2a Inhibition Pro-inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Arachidonic_Acid->Pro-inflammatory_Mediators

Caption: this compound Mechanism of Action.

G Start Start Prepare_Stock Prepare 10 mM this compound Stock in DMSO Start->Prepare_Stock Prepare_Working Dilute to 1 µM in Pre-warmed Medium Prepare_Stock->Prepare_Working Incubate Incubate at 37°C Prepare_Working->Incubate Collect_Samples Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Collect_Samples Quench Quench Reaction with Cold Acetonitrile Collect_Samples->Quench Store Store at -80°C Quench->Store Analyze Analyze by HPLC or LC-MS Store->Analyze Calculate Calculate Half-Life Analyze->Calculate End End Calculate->End

Caption: In Vitro Half-Life Determination Workflow.

References

Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for 2-Aminoflubendazole-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers engaged in the nuanced work of analytical chemistry and drug metabolism studies, precise terminology is paramount. To facilitate content creation that directly addresses the specific inquiries of this audience, a comprehensive list of SEO-driven, long-tail keywords related to "2-Aminoflubendazole-13C6" has been generated. These keywords are categorized based on five key researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative.

2-Aminoflubendazole-13C6 is the labeled internal standard of 2-Aminoflubendazole, which is a metabolite of the anthelmintic drug Flubendazole.[][2][3] Its primary application is in quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of Flubendazole and its metabolites in biological samples.[4] The use of a stable isotope-labeled internal standard like the 13C6 version is considered the gold standard in bioanalysis as it helps to correct for variations during sample preparation and analysis.[5][6]

The following table provides a detailed breakdown of long-tail keywords tailored to the specific needs and search queries of scientific researchers at different stages of their work with 2-Aminoflubendazole-13C6.

CategoryLong-tail Keyword
Foundational & Exploratory What is 2-Aminoflubendazole-13C6 and its chemical structure
2-Aminoflubendazole-13C6 CAS number and molecular weight
Synthesis and purification of 2-Aminoflubendazole-13C6
Physical and chemical properties of 2-Aminoflubendazole-13C6
2-Aminoflubendazole-13C6 certificate of analysis and purity
Isotopic enrichment and stability of 2-Aminoflubendazole-13C6
Role of 2-Aminoflubendazole-13C6 in flubendazole metabolism studies
Commercially available sources of 2-Aminoflubendazole-13C6
Storage and handling conditions for 2-Aminoflubendazole-13C6
Safety data sheet (SDS) for 2-Aminoflubendazole-13C6
Methodological & Application Using 2-Aminoflubendazole-13C6 as an internal standard in LC-MS/MS
Quantification of flubendazole metabolites with 2-Aminoflubendazole-13C6
Isotope dilution mass spectrometry method for flubendazole analysis
Sample preparation techniques for 2-Aminoflubendazole-13C6 in plasma
LC-MS/MS protocol for benzimidazole analysis using a labeled standard
Application of 2-Aminoflubendazole-13C6 in veterinary drug residue analysis
Determining 2-Aminoflubendazole-13C6 concentration for spiking
Bioanalytical method development with 2-Aminoflubendazole-13C6
2-Aminoflubendazole-13C6 for pharmacokinetic studies of flubendazole
Use of 2-Aminoflubendazole-13C6 in milk and tissue sample analysis
Troubleshooting & Optimization Common issues with 13C labeled internal standards in bioanalysis
Optimizing LC-MS/MS parameters for 2-Aminoflubendazole-13C6
Troubleshooting poor signal intensity for 2-Aminoflubendazole-13C6
Addressing matrix effects with 2-Aminoflubendazole-13C6 in urine samples
Preventing ion suppression when using 2-Aminoflubendazole-13C6
Improving chromatographic resolution between flubendazole and its metabolites
Dealing with contamination in 2-Aminoflubendazole-13C6 stock solutions
Best practices for internal standard addition in complex matrices
How to assess the stability of 2-Aminoflubendazole-13C6 in solution
Mitigating analytical variability with 2-Aminoflubendazole-13C6
Validation & Comparative Validation of bioanalytical methods using 2-Aminoflubendazole-13C6
Comparison of 2-Aminoflubendazole-13C6 and deuterated internal standards
Accuracy and precision of quantification with 2-Aminoflubendazole-13C6
Cross-validation of methods using different internal standards for flubendazole
Regulatory guidelines for using stable isotope standards in bioanalysis[5][6]
Performance evaluation of 2-Aminoflubendazole-13C6 in different biological matrices
Why choose a 13C labeled standard over a structural analog for flubendazole
Assessing the linearity and range of detection with 2-Aminoflubendazole-13C6
Inter-laboratory comparison of flubendazole analysis with 2-Aminoflubendazole-13C6
Justification for using 2-Aminoflubendazole-13C6 in GLP studies

References

CAY10502 Technical Support Center: Navigating Lot-to-Lot Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing potential lot-to-lot variability when working with CAY10502, a potent inhibitor of cytosolic phospholipase A₂α (cPLA₂α). Consistent experimental outcomes rely on the consistent performance of all reagents, and this guide offers troubleshooting advice and frequently asked questions to ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the calcium-dependent cytosolic phospholipase A₂α (cPLA₂α). Its CAS Number is 888320-29-4.[1] The primary mechanism of action involves the direct inhibition of cPLA₂α, which is a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from membrane phospholipids. This action subsequently blocks the production of downstream pro-inflammatory mediators such as prostaglandins and leukotrienes.

Q2: What is lot-to-lot variability and why is it a concern for a small molecule inhibitor like this compound?

Lot-to-lot variability refers to the potential differences in the properties and performance of a chemical compound from one manufacturing batch to another.[2][3] While reputable suppliers adhere to stringent quality control measures, minor variations can still occur in parameters such as purity, crystalline form, or the presence of trace impurities. For a potent inhibitor like this compound, even subtle differences could potentially impact its solubility, stability, and ultimately its inhibitory activity in sensitive assays, leading to inconsistent experimental results.[4][5]

Q3: How can I check the specific details of the this compound lot I have received?

Reputable suppliers provide a Certificate of Analysis (CoA) for each specific lot of a compound. The CoA is a critical document that details the quality control testing results for that batch. You should always download and review the CoA for your specific lot of this compound, which typically includes information on its purity (e.g., ≥98%), appearance, and spectroscopic data.

Q4: What are the recommended storage and handling conditions for this compound to minimize variability?

To ensure the stability and integrity of this compound, it is crucial to adhere to the storage conditions specified on the product datasheet. Generally, solid this compound should be stored at -20°C. For preparing stock solutions, use high-purity, anhydrous solvents such as DMSO or ethanol. It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.

Troubleshooting Guide

Encountering unexpected or inconsistent results when using a new lot of this compound can be a significant experimental hurdle. This guide provides a systematic approach to troubleshooting potential issues related to lot-to-lot variability.

Problem: A new lot of this compound shows reduced or no inhibitory effect in my assay.

Possible Cause 1: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Confirm that the solid compound and stock solutions have been stored at the recommended temperature (-20°C).

    • Verify that stock solutions were prepared with anhydrous solvents and protected from moisture.

    • If possible, prepare a fresh stock solution from the solid compound and re-run the experiment.

    • Consider running a quick quality control check, such as a melting point determination or thin-layer chromatography (TLC), to compare the new lot with a previous lot that performed as expected.

Possible Cause 2: Inaccurate concentration of the stock solution.

  • Troubleshooting Steps:

    • Double-check all calculations used to prepare the stock solution.

    • Ensure that the balance used for weighing the solid compound was properly calibrated.

    • If you have access to UV-Vis spectroscopy, you can verify the concentration of your stock solution by measuring its absorbance at the appropriate wavelength, as indicated on the product's technical data sheet.

Possible Cause 3: Genuine lot-to-lot variability in compound activity.

  • Troubleshooting Steps:

    • Perform a side-by-side comparison: If you still have a small amount of a previous, validated lot of this compound, perform a direct comparison of the old and new lots in your assay. Run a full dose-response curve for both lots to determine if there is a significant shift in the IC₅₀ value.

    • Consult the Certificate of Analysis (CoA): Carefully review the CoA for both the new and old lots. Compare the purity and any other reported analytical data. While the purity may be within the acceptable range (e.g., ≥98%), small differences in the impurity profile could potentially affect the biological activity.

    • Contact Technical Support: If you observe a significant and reproducible difference in activity between lots, contact the supplier's technical support. Provide them with the lot numbers of the compounds you are comparing and a detailed description of your experimental findings, including the dose-response curves.

Data Presentation: Illustrative Lot-to-Lot Comparison

The following table provides a hypothetical example of key parameters that could be compared between two different lots of this compound to assess for variability.

ParameterLot A (Previous)Lot B (New)Acceptance Criteria
Purity (by HPLC) 99.2%98.5%≥ 98%
Appearance White to off-white solidWhite to off-white solidConforms to standard
Solubility (in DMSO) ≥ 10 mg/mL≥ 10 mg/mL≥ 10 mg/mL
IC₅₀ (in-house cPLA₂α assay) 5.2 nM8.9 nMWithin 2-fold of reference

Experimental Protocols

To ensure consistent and reliable results, it is crucial to have a standardized protocol for validating each new lot of this compound.

Protocol: Validation of a New Lot of this compound using a Cell-Based Arachidonic Acid Release Assay

This protocol describes a general workflow for comparing the inhibitory activity of a new lot of this compound against a previously validated lot.

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a new lot of this compound and compare it to a reference lot.

2. Materials:

  • Cell line known to express cPLA₂α (e.g., U937 cells)
  • Cell culture medium and supplements
  • [³H]-Arachidonic acid
  • This compound (new lot and reference lot)
  • DMSO (anhydrous)
  • Calcium ionophore (e.g., A23187)
  • Scintillation cocktail and scintillation counter

3. Method:

  • Cell Culture and Labeling:
  • Culture cells to the appropriate density.
  • Incubate the cells with [³H]-arachidonic acid for 18-24 hours to allow for its incorporation into cellular phospholipids.
  • Wash the cells to remove unincorporated [³H]-arachidonic acid.
  • Compound Preparation:
  • Prepare 10 mM stock solutions of both the new and reference lots of this compound in anhydrous DMSO.
  • Perform serial dilutions of each stock solution to create a range of concentrations for the dose-response curve (e.g., 100 µM to 0.1 nM).
  • Inhibition Assay:
  • Pre-incubate the radiolabeled cells with the various concentrations of the new and reference lots of this compound for 30 minutes. Include a vehicle control (DMSO only).
  • Stimulate the cells with a calcium ionophore (e.g., A23187) to activate cPLA₂α and induce the release of [³H]-arachidonic acid.
  • Incubate for the appropriate time (e.g., 15-30 minutes).
  • Measurement of Arachidonic Acid Release:
  • Collect the cell culture supernatant.
  • Measure the amount of released [³H]-arachidonic acid in the supernatant using a scintillation counter.
  • Data Analysis:
  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Perform a non-linear regression analysis to determine the IC₅₀ value for both the new and reference lots.

4. Acceptance Criteria: The IC₅₀ value of the new lot should be within a predefined acceptable range of the reference lot (e.g., within 2-fold).

Visualizations

This compound Mechanism of Action

CAY10502_Mechanism Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA cPLA₂α Prostaglandins Prostaglandins AA->Prostaglandins COX Leukotrienes Leukotrienes AA->Leukotrienes LOX cPLA2a cPLA₂α This compound This compound This compound->cPLA2a Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: this compound inhibits cPLA₂α, blocking arachidonic acid release.

Experimental Workflow for Lot Validation

Lot_Validation_Workflow Start Receive New Lot of this compound ReviewCoA Review Certificate of Analysis Start->ReviewCoA PrepStocks Prepare Stock Solutions (New & Reference Lots) ReviewCoA->PrepStocks RunAssay Perform Side-by-Side Dose-Response Assay PrepStocks->RunAssay AnalyzeData Calculate and Compare IC₅₀ Values RunAssay->AnalyzeData Decision IC₅₀ within 2-fold of Reference? AnalyzeData->Decision Accept Accept New Lot for Use Decision->Accept Yes Reject Contact Supplier's Technical Support Decision->Reject No

Caption: Workflow for validating a new lot of this compound.

Troubleshooting Decision Tree for Reduced Activity

Troubleshooting_Tree Start Reduced Activity with New Lot CheckStorage Check Storage & Handling? Start->CheckStorage ImproperStorage Improper Storage Identified CheckStorage->ImproperStorage No ProperStorage Storage is Correct CheckStorage->ProperStorage Yes PrepareFresh Prepare Fresh Stock Solution ImproperStorage->PrepareFresh ReRun Re-run Experiment PrepareFresh->ReRun CheckConcentration Verify Stock Concentration? ProperStorage->CheckConcentration IncorrectConcentration Concentration is Incorrect CheckConcentration->IncorrectConcentration No CorrectConcentration Concentration is Correct CheckConcentration->CorrectConcentration Yes Recalculate Recalculate and Remake Stock IncorrectConcentration->Recalculate Recalculate->ReRun SideBySide Perform Side-by-Side Comparison with Old Lot CorrectConcentration->SideBySide ContactSupport Significant Difference? Contact Technical Support SideBySide->ContactSupport

References

Validation & Comparative

CAY10502 in the Landscape of cPLA2α Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CAY10502 with Other Cytosolic Phospholipase A2α Inhibitors

Cytosolic phospholipase A2α (cPLA2α) stands as a critical enzyme in the inflammatory cascade, catalyzing the release of arachidonic acid from membrane phospholipids, a rate-limiting step in the production of pro-inflammatory eicosanoids. Its inhibition is a key therapeutic strategy for a host of inflammatory diseases. This guide provides a comparative analysis of this compound, a potent cPLA2α inhibitor, against other well-characterized inhibitors, offering a quantitative and methodological resource for researchers in the field.

Performance Comparison of cPLA2α Inhibitors

The potency of cPLA2α inhibitors is a primary metric for their efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a summary of the reported in vitro potencies of this compound and other notable cPLA2α inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

InhibitorTargetAssay TypeIC50 (nM)Reference
This compound Isolated human platelet cPLA2αEnzymatic Assay4.3[Cayman Chemical]
PyrrophenoneIsolated human cPLA2αEnzymatic Assay4.2[1][2]
ASB-14780cPLA2αEnzymatic Assay20[3]
AVX001cPLA2αIn vitro activity120[4]

Selectivity Profile

An ideal cPLA2α inhibitor should exhibit high selectivity for its target over other phospholipase A2 isoforms, such as secreted PLA2s (sPLA2s) and calcium-independent PLA2s (iPLA2s), to minimize off-target effects.

  • Pyrrophenone : Demonstrates high selectivity for cPLA2α over 14 kDa secretory PLA2s (types IB and IIA), with inhibition of the latter being over two orders of magnitude less potent.[2]

  • ASB-14780 : Shows excellent selectivity for cPLA2α, with no inhibition of secreted PLA2α (sPLA2α) observed at concentrations up to 10 μM.[3]

  • AVX001 and AVX002 : These inhibitors are described as potent and selective for cPLA2α.[5]

In Vivo Efficacy

The ultimate test of a cPLA2α inhibitor's therapeutic potential lies in its efficacy in preclinical in vivo models of inflammation.

  • This compound : Information regarding the in vivo efficacy of this compound in specific inflammatory models was not detailed in the provided search results.

  • AVX001 and AVX002 : Have demonstrated significant anti-inflammatory effects in a murine collagen-induced arthritis model, a common model for rheumatoid arthritis. Their efficacy was comparable or superior to the standard-of-care drugs methotrexate and Enbrel in prophylactic and therapeutic treatment modes, respectively.[5][6]

  • ASB-14780 : Has shown beneficial effects in in vivo models of diet-induced liver injury and CCl4-induced hepatic fibrosis.[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of cPLA2α inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.

cPLA2a_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptor Stimuli->Receptor Ca_increase ↑ Intracellular Ca²⁺ Receptor->Ca_increase MAPK_activation MAPK Activation (e.g., ERK, p38) Receptor->MAPK_activation cPLA2a_active Active cPLA2α (Membrane-associated) Ca_increase->cPLA2a_active MAPK_activation->cPLA2a_active cPLA2a_inactive Inactive cPLA2α (Cytosol) cPLA2a_inactive->cPLA2a_active Translocation & Phosphorylation Arachidonic_Acid Arachidonic Acid cPLA2a_active->Arachidonic_Acid Hydrolysis Membrane_PL Membrane Phospholipids Membrane_PL->cPLA2a_active COX_LOX COX & LOX Enzymes Arachidonic_Acid->COX_LOX Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation This compound This compound & other inhibitors This compound->cPLA2a_active Inhibition

Caption: The cPLA2α signaling cascade leading to inflammation.

cPLA2a_Inhibition_Assay_Workflow start Start prepare_enzyme Prepare purified cPLA2α enzyme start->prepare_enzyme prepare_inhibitor Prepare serial dilutions of inhibitor (e.g., this compound) start->prepare_inhibitor prepare_substrate Prepare substrate vesicles (e.g., radiolabeled arachidonic acid-containing phospholipids) start->prepare_substrate incubate Incubate enzyme with inhibitor prepare_enzyme->incubate prepare_inhibitor->incubate add_substrate Initiate reaction by adding substrate prepare_substrate->add_substrate incubate->add_substrate reaction Allow reaction to proceed (controlled time and temperature) add_substrate->reaction stop_reaction Stop the reaction reaction->stop_reaction extract_aa Extract released radiolabeled arachidonic acid stop_reaction->extract_aa quantify Quantify radioactivity (e.g., scintillation counting) extract_aa->quantify calculate Calculate % inhibition and IC50 value quantify->calculate end End calculate->end

Caption: Workflow for an in vitro cPLA2α enzymatic inhibition assay.

Experimental Protocols

In Vitro cPLA2α Enzymatic Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a cPLA2α inhibitor using a purified enzyme.

Materials:

  • Purified recombinant human cPLA2α

  • Inhibitor compound (e.g., this compound)

  • Substrate: Phospholipid vesicles containing a radiolabeled fatty acid at the sn-2 position (e.g., 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine).

  • Assay Buffer: (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 mg/mL BSA).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the inhibitor in a suitable solvent (e.g., DMSO).

  • In a reaction tube, add the assay buffer, the inhibitor dilution (or vehicle control), and the purified cPLA2α enzyme.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the radiolabeled substrate vesicles.

  • Allow the reaction to proceed for a set time, ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding a stop solution (e.g., a mixture of organic solvents to extract the lipids).

  • Separate the released radiolabeled free fatty acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC) or another suitable separation method.

  • Quantify the amount of released radiolabeled fatty acid using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Arachidonic Acid Release Assay

This protocol measures the ability of an inhibitor to block cPLA2α-mediated arachidonic acid release in a cellular context.

Materials:

  • A suitable cell line expressing cPLA2α (e.g., human monocytes, macrophages, or specific cancer cell lines).

  • Cell culture medium.

  • [³H]-Arachidonic acid.

  • Inhibitor compound (e.g., this compound).

  • A stimulating agent to activate cPLA2α (e.g., calcium ionophore A23187, phorbol esters, or specific cytokines).

  • Scintillation cocktail and counter.

Procedure:

  • Seed the cells in appropriate culture plates and allow them to adhere.

  • Label the cells by incubating them with medium containing [³H]-arachidonic acid for several hours to allow for its incorporation into cellular phospholipids.

  • Wash the cells to remove unincorporated [³H]-arachidonic acid.

  • Pre-incubate the cells with various concentrations of the inhibitor (or vehicle control) for a defined period.

  • Stimulate the cells with an appropriate agonist to activate cPLA2α and induce the release of [³H]-arachidonic acid into the culture medium.

  • Collect the culture supernatant.

  • Quantify the amount of released [³H]-arachidonic acid in the supernatant using a scintillation counter.

  • Calculate the percentage of inhibition of arachidonic acid release for each inhibitor concentration.

  • Determine the IC50 value as described in the enzymatic assay protocol.

References

A Comparative Guide to cPLA2α Inhibitors: CAY10502 vs. AACOCF3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of cytosolic phospholipase A2α (cPLA2α), CAY10502 and AACOCF3. This document summarizes their mechanisms of action, presents available quantitative data from experimental studies, and outlines typical experimental protocols for their evaluation.

Introduction to cPLA2α and its Inhibitors

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade. Upon cellular stimulation, it is responsible for the release of arachidonic acid from membrane phospholipids. This arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[1] Inhibition of cPLA2α is therefore a significant therapeutic strategy for a range of inflammatory diseases.[1] this compound and AACOCF3 are two potent inhibitors of cPLA2α that are widely used in research.

Mechanism of Action

Both this compound and AACOCF3 act as inhibitors of cPLA2α, but their specific molecular interactions and inhibitory characteristics differ.

This compound is a potent, calcium-dependent inhibitor of cPLA2α.[2] It is a small molecule that directly interacts with the enzyme to block its catalytic activity.

AACOCF3 (Arachidonyl trifluoromethyl ketone) is a cell-permeant, slow-binding, and selective inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2). It is an analog of arachidonic acid and is thought to interact with the enzyme's active site.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and AACOCF3. It is crucial to note that the data presented are compiled from different studies and experimental conditions. Therefore, a direct comparison of potency based solely on these values should be made with caution.

Table 1: Inhibitory Activity of this compound

ParameterValueCell/Enzyme SystemStimulusReference
IC504.3 nMPurified human cPLA2α-[2]
IC50570 nMHuman plateletsA23187[2]
IC500.9 nMHuman plateletsTPA[2]

Table 2: Inhibitory Activity of AACOCF3

ParameterValueCell/Enzyme SystemStimulusReference
IC50~10 µMCytosolic Phospholipase A2 (cPLA2)Not Specified
IC508 µMU937 cellsCalcium ionophore
IC502 µMPlateletsCalcium ionophore
IC501.5 µMCytosolic Phospholipase A2 (cPLA2)Not Specified
IC506.0 µMCalcium-independent Phospholipase A2 (iPLA2)Not Specified

Signaling Pathway and Experimental Workflows

To understand the context in which these inhibitors are studied, the following diagrams illustrate the cPLA2α signaling pathway and a general experimental workflow for assessing inhibitor activity.

cPLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling PL Membrane Phospholipids AA Arachidonic Acid PL->AA Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids Metabolism by COX, LOX cPLA2_inactive Inactive cPLA2α cPLA2_active Active cPLA2α cPLA2_inactive->cPLA2_active Translocation to membrane cPLA2_active->PL Hydrolysis Stimulus Stimulus (e.g., Growth Factors, Cytokines) Ca Ca²⁺ Stimulus->Ca ↑ Intracellular MAPK MAPK Stimulus->MAPK Activation Ca->cPLA2_inactive MAPK->cPLA2_inactive Phosphorylation Inflammation Inflammation Eicosanoids->Inflammation

Caption: The cPLA2α signaling pathway, from stimulus to inflammatory response.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Platelets, U937) Preincubation 3. Pre-incubate cells with inhibitor Cell_Culture->Preincubation Inhibitor_Prep 2. Prepare Inhibitor Solutions (this compound or AACOCF3) Inhibitor_Prep->Preincubation Stimulation 4. Stimulate cells (e.g., with A23187, TPA) Preincubation->Stimulation AA_Release 5. Measure Arachidonic Acid Release Stimulation->AA_Release Data_Analysis 6. Data Analysis (e.g., IC50 determination) AA_Release->Data_Analysis

Caption: A generalized workflow for a cellular arachidonic acid release assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor performance. Below are outlines of common experimental protocols used to evaluate this compound and AACOCF3.

In Vitro cPLA2α Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified cPLA2α enzyme.

1. Materials:

  • Purified recombinant human cPLA2α
  • Phospholipid substrate (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, PAPC)
  • Assay buffer (e.g., 80 mM KCl, 10 mM HEPES, 2 mM CaCl2, 1 mM DTT, pH 7.4)
  • Test inhibitors (this compound or AACOCF3) dissolved in a suitable solvent (e.g., DMSO)
  • 96-well microplate
  • Plate reader

2. Method:

  • Prepare a solution of the phospholipid substrate in the assay buffer.
  • Add the purified cPLA2α enzyme to the wells of the microplate.
  • Add various concentrations of the test inhibitor (or vehicle control) to the wells and pre-incubate for a specified time.
  • Initiate the enzymatic reaction by adding the substrate solution to all wells.
  • Monitor the hydrolysis of the substrate over time using a plate reader (e.g., by measuring changes in fluorescence or absorbance, depending on the substrate used).
  • Calculate the initial reaction rates for each inhibitor concentration.
  • Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Cellular Arachidonic Acid Release Assay

This assay measures the ability of an inhibitor to block the release of arachidonic acid from intact cells.

1. Materials:

  • Cell line of interest (e.g., human platelets, U937 cells)
  • Cell culture medium
  • [³H]-Arachidonic acid
  • Test inhibitors (this compound or AACOCF3)
  • Stimulating agent (e.g., calcium ionophore A23187, TPA)
  • Scintillation counter

2. Method:

  • Culture the cells and label their membrane phospholipids by incubating them with [³H]-arachidonic acid for several hours.
  • Wash the cells to remove any unincorporated [³H]-arachidonic acid.
  • Resuspend the cells in fresh medium and pre-incubate them with various concentrations of the test inhibitor (or vehicle control) for a defined period.
  • Stimulate the cells with the appropriate agonist to induce arachidonic acid release.
  • After incubation, pellet the cells by centrifugation.
  • Collect the supernatant, which contains the released [³H]-arachidonic acid.
  • Measure the amount of radioactivity in the supernatant using a scintillation counter.
  • Calculate the percentage of arachidonic acid release for each inhibitor concentration relative to the control.
  • Determine the IC50 value by plotting the percentage of release against the inhibitor concentrations.

Conclusion

Both this compound and AACOCF3 are valuable tools for studying the role of cPLA2α in various biological processes. This compound appears to be a highly potent inhibitor of the purified enzyme, with IC50 values in the low nanomolar range. AACOCF3 is also a potent inhibitor, demonstrating efficacy in cellular assays in the low micromolar to nanomolar range. The choice between these inhibitors will depend on the specific experimental context, including the target system (purified enzyme vs. whole cells), the desired potency, and the specific cellular activation pathways being investigated. Researchers should carefully consider the available data and the specific requirements of their experimental design when selecting an inhibitor. It is also recommended to consult the original research articles for detailed experimental conditions when comparing potency values.

References

A Head-to-Head Battle: CAY10502 Versus Pyrrophenone for cPLA2α Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of cytosolic phospholipase A2α (cPLA2α) inhibitors, the choice between CAY10502 and pyrrophenone is a critical one. Both are potent inhibitors of this key enzyme involved in inflammatory pathways, but a detailed comparison is essential for selecting the optimal tool for specific research needs. This guide provides an objective, data-driven comparison of their performance, supported by experimental details.

Cytosolic phospholipase A2α is a crucial enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. This process initiates the biosynthesis of eicosanoids, potent lipid mediators including prostaglandins and leukotrienes.[1] The inhibition of cPLA2α is therefore a significant therapeutic target for a host of inflammatory diseases.

At the Bench: A Comparative Look at Potency

Both this compound and pyrrophenone exhibit remarkable potency against isolated cPLA2α, with their half-maximal inhibitory concentrations (IC50) falling in the low nanomolar range. This indicates that both compounds are highly effective at directly inhibiting the enzymatic activity of cPLA2α in a controlled, in vitro setting.

InhibitorIC50 (Isolated Enzyme)
This compound 4.3 nM
Pyrrophenone 4.2 nM[2]

While their potency against the isolated enzyme is nearly identical, their effectiveness in a cellular context, which more closely mimics a physiological environment, can differ. This is due to factors such as cell permeability, off-target effects, and the specific stimulus used to induce cPLA2α activity.

InhibitorCell-Based AssayIC50
This compound Arachidonic acid release from A23187-stimulated human platelets0.57 µM
Arachidonic acid release from TPA-stimulated human platelets0.0009 µM
Pyrrophenone Arachidonic acid release from A23187-stimulated THP-1 cells24 nM (0.024 µM)[3]
Prostaglandin E2 synthesis in IL-1-induced human renal mesangial cells8.1 nM (0.0081 µM)[3]
Leukotriene, PGE2, and PAF biosynthesis in A23187-activated human neutrophils1–20 nM[4]

It is important to note that direct comparisons of cellular IC50 values should be made with caution due to the different cell types and stimuli used in the cited experiments. However, the available data suggests that pyrrophenone may exhibit greater potency in various cellular models of inflammation.

Mechanism of Action: How They Stop the Inflammatory Cascade

Pyrrophenone has been characterized as a reversible inhibitor of cPLA2α.[3] This means that it binds to the enzyme and inhibits its activity, but this binding is not permanent and can be reversed. This characteristic can be advantageous in research settings, allowing for the study of the dynamic regulation of cPLA2α. The precise mechanism of action for this compound has not been as extensively detailed in the available literature but is presumed to be a direct inhibitor of the enzyme's catalytic activity.

Experimental Corner: Protocols for Your Research

To aid researchers in their experimental design, detailed methodologies for key assays are provided below.

In Vitro cPLA2α Inhibition Assay (Fluorescent Method)

This assay measures the direct inhibitory effect of compounds on the enzymatic activity of purified cPLA2α.

  • Principle: A fluorogenic substrate is cleaved by cPLA2α, releasing a fluorescent molecule. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

  • Materials:

    • Purified recombinant human cPLA2α

    • Fluorogenic cPLA2α substrate (e.g., a proprietary substrate from a commercial kit)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM CaCl2)

    • Inhibitors (this compound, pyrrophenone) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a solution of cPLA2α in assay buffer.

    • Add the inhibitors at various concentrations to the wells of the microplate.

    • Add the cPLA2α solution to the wells and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inhibitor Prepare Inhibitor Dilutions Plate Add Inhibitor and Enzyme to Plate Inhibitor->Plate Enzyme Prepare cPLA2α Solution Enzyme->Plate Incubate Incubate Plate->Incubate Substrate Add Fluorogenic Substrate Incubate->Substrate Read Measure Fluorescence Substrate->Read Calculate Calculate Reaction Rates Read->Calculate IC50 Determine IC50 Calculate->IC50

Workflow for in vitro cPLA2α inhibition assay.
Cellular Arachidonic Acid Release Assay ([³H]-Arachidonic Acid Labeling)

This assay measures the ability of an inhibitor to block the release of arachidonic acid from the cell membrane in response to a stimulus.

  • Principle: Cells are labeled with radioactive [³H]-arachidonic acid, which is incorporated into their membrane phospholipids. Upon stimulation, cPLA2α releases the [³H]-arachidonic acid into the culture medium. The amount of radioactivity in the medium is measured to quantify cPLA2α activity.

  • Materials:

    • Cell line of interest (e.g., human platelets, THP-1 monocytes)

    • Cell culture medium

    • [³H]-arachidonic acid

    • Stimulus (e.g., A23187, TPA, IL-1)

    • Inhibitors (this compound, pyrrophenone)

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Culture cells to the desired confluency.

    • Label the cells by incubating them with [³H]-arachidonic acid in the culture medium for several hours (e.g., 18-24 hours).

    • Wash the cells to remove unincorporated [³H]-arachidonic acid.

    • Pre-incubate the cells with various concentrations of the inhibitors for a specific time (e.g., 30 minutes).

    • Stimulate the cells with the chosen agonist to induce cPLA2α activation and arachidonic acid release.

    • Collect the culture supernatant.

    • Measure the radioactivity in the supernatant using a scintillation counter.

    • Calculate the percentage of arachidonic acid release relative to a control (no inhibitor) and determine the IC50 value.

G CellCulture Culture Cells Labeling Label with [³H]-Arachidonic Acid CellCulture->Labeling Washing Wash Cells Labeling->Washing InhibitorIncubation Pre-incubate with Inhibitor Washing->InhibitorIncubation Stimulation Stimulate with Agonist InhibitorIncubation->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Scintillation Measure Radioactivity Supernatant->Scintillation Analysis Calculate % Release and IC50 Scintillation->Analysis

Workflow for cellular arachidonic acid release assay.

The cPLA2α Signaling Pathway: A Visual Guide

The activation of cPLA2α is a multi-step process that is tightly regulated within the cell. Upon cell stimulation by various agonists, intracellular calcium levels rise. This increase in calcium triggers the translocation of cPLA2α from the cytosol to the membrane, where its substrate, phospholipids, resides. Concurrently, signaling cascades, often involving mitogen-activated protein kinases (MAPKs), lead to the phosphorylation of cPLA2α, which enhances its catalytic activity. Once activated, cPLA2α hydrolyzes the sn-2 position of phospholipids, releasing arachidonic acid. This free arachidonic acid is then available for conversion into various eicosanoids by cyclooxygenases (COX) and lipoxygenases (LOX), leading to a downstream inflammatory response.[5]

G cluster_upstream Upstream Activation cluster_cpla2 cPLA2α Activation cluster_downstream Downstream Effects Agonist Agonist (e.g., Growth Factors, Cytokines) Receptor Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC MAPK_cascade MAPK Cascade (e.g., ERK, p38) Receptor->MAPK_cascade IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ Release ER->Ca cPLA2_inactive cPLA2α (inactive) in Cytosol Ca->cPLA2_inactive Translocation PKC->MAPK_cascade cPLA2_translocated cPLA2α (translocated to membrane) MAPK_cascade->cPLA2_translocated Phosphorylation cPLA2_inactive->cPLA2_translocated cPLA2_active cPLA2α (active) cPLA2_translocated->cPLA2_active Membrane Membrane Phospholipids cPLA2_active->Membrane Hydrolysis AA Arachidonic Acid Membrane->AA COX COX-1/2 AA->COX LOX LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammatory Response Prostaglandins->Inflammation Leukotrienes->Inflammation

Simplified signaling pathway of cPLA2α activation.

Conclusion: Making an Informed Decision

Both this compound and pyrrophenone are highly potent inhibitors of cPLA2α and valuable tools for inflammation research.

  • For in vitro studies requiring a potent and well-characterized inhibitor, both compounds are excellent choices, with nearly identical IC50 values against the isolated enzyme.

  • For cellular studies, pyrrophenone has a more extensive body of literature detailing its effects and potency in various cell types and with different stimuli. Its reversible mechanism of action may also be a key consideration for certain experimental designs.

  • It is crucial to consider the potential for off-target effects, particularly with pyrrophenone at higher concentrations, and to perform dose-response experiments to determine the optimal concentration for a specific cell type and application.

Ultimately, the choice between this compound and pyrrophenone will depend on the specific experimental goals, the biological system being studied, and the desired characteristics of the inhibitor. This guide provides a foundation of data and protocols to assist researchers in making an informed decision for their cPLA2α inhibition studies.

References

Validating CAY10502: A Comparative Guide to its Inhibitory Activity on cPLA2α

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of CAY10502's inhibitory action on cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. By objectively comparing its performance with alternative inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers selecting the most appropriate tool for their studies in inflammation, lipid signaling, and drug discovery.

Comparative Analysis of cPLA2α Inhibitors

The inhibitory potency of this compound against cPLA2α has been evaluated in various assays. The following table summarizes its performance alongside other notable cPLA2α inhibitors. It is important to note that IC50 values can vary between different experimental setups (e.g., cell-based vs. enzyme assays, substrate concentrations). Therefore, direct comparison of absolute values across different studies should be interpreted with caution.

InhibitorTypecPLA2α IC50 (Enzyme Assay)cPLA2α IC50 (Cell-Based Assay)Key Features
This compound Indole-based4.3 nM[1][2]0.9 nM (TPA-stimulated platelets)[1], 570 nM (A23187-stimulated platelets)[1]Potent inhibitor of purified cPLA2α.
CAY10650 Indole-based12 nM[3]Not explicitly foundA highly potent cPLA2α inhibitor with demonstrated anti-inflammatory effects in vivo.[4]
Pyrrophenone Pyrrolidine-based4.2 nM[5]24 nM (A23187-stimulated THP-1 cells)[5][6]A potent and specific cPLA2α inhibitor.[5][6]
AVX420 (GK420) Thiazolyl KetoneNot explicitly found90 nM (IL-1β-stimulated synoviocytes)[7]A potent inhibitor of cPLA2α in cellular assays.[7]
AVX235 (GK470) Thiazolyl KetoneNot explicitly foundNot explicitly foundA known cPLA2α inhibitor.
AVX002 Not specifiedNot explicitly found~7 µM (average in blood cancer cell lines)[8]Shows efficacy in reducing cell viability in cancer cell lines.[8]
Ecopladib Indole-basedNot explicitly foundNot explicitly foundAn indole-based cPLA2α inhibitor.
ASB14780 Indole-based6.66 µM[9]Not explicitly foundA reference inhibitor used in screening assays.[9]

cPLA2α Signaling Pathway in Inflammation

The activation of cPLA2α is a key step in the inflammatory response, leading to the production of pro-inflammatory lipid mediators. The following diagram illustrates the central role of cPLA2α in this signaling cascade.

cPLA2_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Cytokines Cytokines (e.g., TNF-α, IL-1β) Receptors Cell Surface Receptors Cytokines->Receptors GrowthFactors Growth Factors GrowthFactors->Receptors CalciumIonophores Ca²⁺ Ionophores (e.g., A23187) Ca_release ↑ Intracellular Ca²⁺ CalciumIonophores->Ca_release MAPK MAPK Cascade (e.g., ERK, p38) Receptors->MAPK PLC PLC Receptors->PLC cPLA2_inactive cPLA2α (inactive, cytosolic) MAPK->cPLA2_inactive Phosphorylation (Ser505) DAG DAG PLC->DAG IP3 IP3 PLC->IP3 IP3->Ca_release Ca_release->cPLA2_inactive Translocation cPLA2_active cPLA2α (active, membrane-bound) cPLA2_inactive->cPLA2_active MembranePL Membrane Phospholipids cPLA2_active->MembranePL AA Arachidonic Acid (AA) MembranePL->AA Hydrolysis COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (e.g., PGE₂) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB₄) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: cPLA2α signaling cascade in inflammation.

Experimental Protocols

Validating the inhibitory activity of a compound like this compound on cPLA2α typically involves a combination of in vitro enzymatic assays and cell-based assays.

In Vitro cPLA2α Inhibition Assay

This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified cPLA2α.

Materials:

  • Purified recombinant human cPLA2α

  • Radiolabeled substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)

  • Triton X-100

  • HEPES buffer

  • CaCl₂

  • Bovine Serum Albumin (BSA)

  • Inhibitor compound (e.g., this compound) and DMSO (vehicle control)

  • Quench solution (e.g., Dole's reagent: isopropanol/heptane/H₂SO₄)

  • Heptane

  • Scintillation counter

Protocol: [10]

  • Prepare Substrate Micelles: Prepare mixed micelles by combining the radiolabeled substrate and Triton X-100 in HEPES buffer.

  • Reaction Setup: In a reaction tube, combine HEPES buffer, CaCl₂, and BSA.

  • Inhibitor Addition: Add the inhibitor compound at various concentrations (or DMSO for the control).

  • Enzyme Addition: Initiate the reaction by adding the purified cPLA2α enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a quench solution.

  • Extraction: Extract the released [¹⁴C]arachidonic acid by adding heptane and water, followed by vortexing and centrifugation.

  • Quantification: Measure the radioactivity in the heptane phase using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Arachidonic Acid Release Assay

This assay measures the inhibitor's ability to block cPLA2α-mediated release of arachidonic acid from intact cells.

Materials:

  • Cell line (e.g., human platelets, THP-1 monocytes)

  • Cell culture medium

  • [³H]arachidonic acid

  • Phosphate-buffered saline (PBS)

  • Inhibitor compound (e.g., this compound) and DMSO (vehicle control)

  • Stimulating agent (e.g., A23187, TPA, IL-1β)

  • Scintillation counter

Protocol: [10]

  • Cell Labeling: Label the cells by incubating them with [³H]arachidonic acid in the culture medium for 18-24 hours.

  • Washing: Wash the cells with PBS to remove unincorporated [³H]arachidonic acid.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the inhibitor compound (or DMSO for control) for a specified time (e.g., 30-60 minutes).

  • Cell Stimulation: Stimulate the cells with an appropriate agonist to activate cPLA2α and induce the release of arachidonic acid.

  • Supernatant Collection: After the stimulation period, collect the supernatant.

  • Radioactivity Measurement: Measure the radioactivity in the supernatant using a scintillation counter.

  • Total Radioactivity: Lyse the cells and measure the total incorporated radioactivity.

  • Data Analysis: Calculate the percentage of [³H]arachidonic acid released and determine the IC50 value of the inhibitor.

Experimental Workflow for cPLA2α Inhibitor Validation

The following diagram outlines a typical workflow for validating a novel cPLA2α inhibitor.

Inhibitor_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Validation cluster_invivo In Vivo Validation (Optional) Enzyme_Assay In Vitro cPLA2α Enzyme Assay Determine_IC50_Enzyme Determine IC50 (Enzyme) Enzyme_Assay->Determine_IC50_Enzyme Selectivity_Assay Selectivity Assays (vs. sPLA2, iPLA2) Determine_IC50_Enzyme->Selectivity_Assay AA_Release_Assay Arachidonic Acid Release Assay Selectivity_Assay->AA_Release_Assay Determine_IC50_Cell Determine IC50 (Cell-based) AA_Release_Assay->Determine_IC50_Cell Downstream_Assay Downstream Mediator (PGE₂, LTB₄) Measurement Determine_IC50_Cell->Downstream_Assay Animal_Model Animal Model of Inflammation Downstream_Assay->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing End Validated Inhibitor Efficacy_Testing->End Start Novel cPLA2α Inhibitor Start->Enzyme_Assay

Caption: Workflow for validating a cPLA2α inhibitor.

References

CAY10502: A Potent and Selective Inhibitor of Cytosolic Phospholipase A2α

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, CAY10502 emerges as a highly potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme implicated in the inflammatory cascade and various disease pathologies. This guide provides a comprehensive comparison of this compound's specificity against other phospholipase A2 (PLA2) isoforms, supported by experimental data and detailed methodologies.

Unraveling the Specificity of this compound

This compound distinguishes itself through its remarkable potency and selectivity for cPLA2α. Experimental data reveals an IC50 value of 4.3 nM for the purified calcium-dependent cPLA2α enzyme from human platelets[1]. This high degree of inhibition underscores its potential as a precise tool for investigating the physiological and pathological roles of cPLA2α.

Comparative Analysis of PLA2 Inhibition

To provide a clear perspective on the selectivity of this compound, the following table summarizes its known inhibitory concentration against cPLA2α. For a complete comparative analysis, researchers are encouraged to perform side-by-side assays with other PLA2 isoforms.

InhibitorTarget PLA2 IsoformIC50 ValueReference
This compoundCytosolic PLA2α (cPLA2α)4.3 nM[1]

The Central Role of cPLA2α in Cellular Signaling

Cytosolic PLA2α is a critical enzyme in the arachidonic acid cascade. Upon activation by an increase in intracellular calcium, cPLA2α translocates to cellular membranes where it selectively hydrolyzes the sn-2 position of phospholipids, releasing arachidonic acid. This free arachidonic acid then serves as a substrate for downstream enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) to produce a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.

PLA2_Signaling_Pathway Stimulus Stimulus Ca_increase ↑ [Ca²⁺]i Stimulus->Ca_increase cPLA2a_inactive cPLA2α (inactive) Ca_increase->cPLA2a_inactive cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active Translocation to Membrane Membrane Membrane Phospholipids cPLA2a_active->Membrane Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Hydrolysis COX COX Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of this compound Add_Inhibitor Add inhibitor/vehicle and incubate Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Prepare purified PLA2 isoforms Add_Enzyme Add PLA2 enzyme to microplate wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare fluorescent phospholipid substrate Start_Reaction Add substrate to initiate reaction Substrate_Prep->Start_Reaction Add_Enzyme->Add_Inhibitor Add_Inhibitor->Start_Reaction Measure_Fluorescence Monitor fluorescence over time Start_Reaction->Measure_Fluorescence Calculate_Rate Calculate reaction rates Measure_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 value Calculate_Rate->Determine_IC50

References

Genetic Validation of CAY10502 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological inhibition of cytosolic phospholipase A2α (cPLA2α) by CAY10502 with genetic validation methods, such as siRNA-mediated knockdown and gene knockout of PLA2G4A, the gene encoding cPLA2α. The objective is to offer a clear, data-driven perspective on the validation of this compound's engagement with its intended target.

Executive Summary

This compound is a potent and selective inhibitor of cPLA2α, an enzyme crucial for the release of arachidonic acid from membrane phospholipids. This process is a rate-limiting step in the biosynthesis of eicosanoids, which are key mediators of inflammation. Genetic validation through the knockdown or knockout of the PLA2G4A gene provides a powerful tool to corroborate the on-target effects of pharmacological inhibitors like this compound. This guide synthesizes available data to demonstrate the concordance between the phenotypic effects of this compound and those observed with genetic silencing of cPLA2α, thereby providing strong evidence for its specific target engagement.

Signaling Pathway of cPLA2α

The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade.

cPLA2a_Pathway cluster_inhibition Inhibition Stimuli (e.g., Cytokines, Growth Factors) Stimuli (e.g., Cytokines, Growth Factors) Receptor Activation Receptor Activation Stimuli (e.g., Cytokines, Growth Factors)->Receptor Activation Increased Intracellular Ca2+ Increased Intracellular Ca2+ Receptor Activation->Increased Intracellular Ca2+ MAPK Activation MAPK Activation Receptor Activation->MAPK Activation cPLA2α (inactive, cytosolic) cPLA2α (inactive, cytosolic) Increased Intracellular Ca2+->cPLA2α (inactive, cytosolic) Translocation to membrane MAPK Activation->cPLA2α (inactive, cytosolic) Phosphorylation cPLA2α (active, membrane-bound) cPLA2α (active, membrane-bound) cPLA2α (inactive, cytosolic)->cPLA2α (active, membrane-bound) Membrane Phospholipids Membrane Phospholipids cPLA2α (active, membrane-bound)->Membrane Phospholipids Hydrolysis Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Eicosanoids (Prostaglandins, Leukotrienes) Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic Acid->Eicosanoids (Prostaglandins, Leukotrienes) Inflammatory Response Inflammatory Response Eicosanoids (Prostaglandins, Leukotrienes)->Inflammatory Response This compound This compound This compound->cPLA2α (active, membrane-bound) Inhibits activity siRNA/shRNA (PLA2G4A) siRNA/shRNA (PLA2G4A) siRNA/shRNA (PLA2G4A)->cPLA2α (inactive, cytosolic) Reduces expression CRISPR/Cas9 (PLA2G4A KO) CRISPR/Cas9 (PLA2G4A KO) CRISPR/Cas9 (PLA2G4A KO)->cPLA2α (inactive, cytosolic) Abolishes expression

Figure 1. cPLA2α signaling pathway and points of intervention.

Comparison of Pharmacological Inhibition and Genetic Validation

While direct head-to-head comparative studies are limited, the available data from various independent studies consistently show that both pharmacological inhibition with this compound (and other cPLA2α inhibitors) and genetic silencing of PLA2G4A lead to similar downstream effects.

Data Summary
ParameterThis compound InhibitionGenetic Validation (siRNA/Knockout of PLA2G4A)Reference(s)
Mechanism of Action Potent, direct inhibition of cPLA2α enzymatic activity.Reduction or complete loss of cPLA2α protein expression.[1][2]
Arachidonic Acid Release Significant reduction in agonist-stimulated arachidonic acid release.Significant reduction or abrogation of agonist-stimulated arachidonic acid release.[1]
Prostaglandin E2 (PGE2) Production Inhibition of normoxic- and hypoxia-induced PGE2 production.Reduced PGE2 levels following siRNA-mediated knockdown of cPLA2α.[1]
Cellular Phenotypes Inhibition of VEGF-induced proliferation of endothelial cells.Reduced inflammatory responses and cellular proliferation in various models.[1]

Note: The quantitative data presented is a summary from multiple sources and direct comparison of IC50/EC50 values should be done with caution due to variations in experimental conditions.

Experimental Protocols

Western Blot for cPLA2α Expression

This protocol is used to assess the level of cPLA2α protein expression following siRNA or CRISPR-mediated gene silencing.

Methodology:

  • Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody against cPLA2α overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Band intensities are quantified and normalized to a loading control like β-actin or GAPDH.

Western_Blot_Workflow Cell Lysate Cell Lysate Protein Quantification Protein Quantification Cell Lysate->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Membrane Transfer Membrane Transfer SDS-PAGE->Membrane Transfer Blocking Blocking Membrane Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection Analysis Analysis Detection->Analysis

Figure 2. Western Blot workflow.

Arachidonic Acid Release Assay

This assay measures the enzymatic activity of cPLA2α by quantifying the amount of released arachidonic acid.

Methodology:

  • Cell Labeling: Cells are incubated with [³H]-arachidonic acid for 18-24 hours to allow for its incorporation into membrane phospholipids.

  • Washing: Unincorporated [³H]-arachidonic acid is removed by washing the cells with a buffer containing fatty acid-free BSA.

  • Treatment: Cells are treated with this compound or are subjected to cPLA2α knockdown.

  • Stimulation: Cells are stimulated with an agonist (e.g., A23187, ATP) to induce arachidonic acid release.

  • Sample Collection: The supernatant containing the released [³H]-arachidonic acid is collected.

  • Scintillation Counting: The amount of radioactivity in the supernatant is measured using a scintillation counter.

  • Normalization: The released radioactivity is normalized to the total radioactivity incorporated into the cells.

AA_Release_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Seeding Cell Seeding Labeling with [3H]-AA Labeling with [3H]-AA Cell Seeding->Labeling with [3H]-AA Washing Washing Labeling with [3H]-AA->Washing Treatment (this compound or siRNA) Treatment (this compound or siRNA) Washing->Treatment (this compound or siRNA) Stimulation (Agonist) Stimulation (Agonist) Treatment (this compound or siRNA)->Stimulation (Agonist) Supernatant Collection Supernatant Collection Stimulation (Agonist)->Supernatant Collection Scintillation Counting Scintillation Counting Supernatant Collection->Scintillation Counting Data Normalization Data Normalization Scintillation Counting->Data Normalization Result Interpretation Result Interpretation Data Normalization->Result Interpretation

Figure 3. Arachidonic Acid Release Assay workflow.

Conclusion

The congruent outcomes observed between pharmacological inhibition with this compound and genetic silencing of PLA2G4A provide a robust validation of this compound's on-target activity. Both approaches lead to a significant reduction in arachidonic acid release and the production of downstream inflammatory mediators. This guide provides researchers with the foundational information and experimental frameworks to confidently utilize this compound as a specific tool for investigating the roles of cPLA2α in health and disease. For definitive validation in any new experimental system, it is recommended to perform parallel experiments using both this compound and genetic knockdown/knockout of cPLA2α.

References

CAY10502: A Comparative Guide to its Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of CAY10502, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), with other alternative inhibitors. The information is curated from available preclinical data to assist researchers in evaluating its potential for further investigation in inflammatory diseases and cancer.

Mechanism of Action: Targeting the Inflammatory Cascade

This compound exerts its effects by selectively inhibiting the cPLA2α enzyme. This enzyme plays a crucial role in the inflammatory process by releasing arachidonic acid from cell membranes. Arachidonic acid is a precursor to various pro-inflammatory mediators, including prostaglandins and leukotrienes. By blocking this initial step, this compound effectively dampens the downstream inflammatory cascade. This mechanism of action makes it a promising candidate for a range of inflammatory conditions.

Furthermore, preclinical evidence suggests that this compound can modulate the NF-κB signaling pathway, a key regulator of immune and inflammatory responses. Inhibition of cPLA2α by this compound has been shown to reduce the activation of NF-κB, further contributing to its anti-inflammatory effects.

This compound Performance in Preclinical Studies

This compound has demonstrated significant potency in in vitro assays. However, a comprehensive understanding of its efficacy requires comparison with other well-known cPLA2α inhibitors in relevant preclinical models. This section compares the available data for this compound with that of Eugenol and Arachidonyl trifluoromethyl ketone (AACOCF3).

Comparative Efficacy Data
InhibitorAssay/ModelKey Findings
This compound Isolated human platelet cPLA2α inhibitionIC50 = 4.3 nM
Collagen-induced platelet aggregationAt 20 µM, significantly reduced cPLA2 and p65 phosphorylation and IκBα degradation.[1]
Eugenol Collagen and arachidonic acid-induced platelet aggregationInhibited at a low concentration of 2 µM.[2][3][4]
ADP-treated mice (pulmonary thromboembolism model)Reduced occluded lung vessels without extending bleeding time.[3]
AACOCF3 Phorbol 12-myristate 13-acetate (PMA)-induced chronic ear edema in miceInhibited chronic, but not acute, inflammatory responses.[5]
Ovalbumin-sensitized/challenged mice (asthma model)20 mg/kg oral treatment prevented airway hyper-responsiveness.[5]
Experimental autoimmune encephalomyelitis (EAE) miceSignificantly reduced clinical symptoms and attenuated the loss of mature oligodendrocytes.[6]
Irradiated vascular endothelial cellsEnhanced cell death and prevented activation of prosurvival signaling.[7]

Note: Direct comparative in vivo studies between this compound and other inhibitors are limited in the currently available literature. The data presented here is from separate studies and should be interpreted with caution.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

This compound Mechanism of Action

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid cPLA2α cPLA2a cPLA2α Inflammation Inflammation cPLA2a->Inflammation IKK IKK cPLA2a->IKK activates Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes Prostaglandins_Leukotrienes->Inflammation NFkB_activation NF-κB Activation p65 p65 IKK->p65 phosphorylates IkBa IκBα IKK->IkBa degrades p65->NFkB_activation IkBa->p65 inhibits This compound This compound This compound->cPLA2a

Caption: this compound inhibits cPLA2α, blocking the release of arachidonic acid and subsequent inflammatory mediator production, and also attenuates the NF-κB signaling pathway.

Experimental Workflow: Collagen-Induced Arthritis (CIA) Model

cluster_workflow Collagen-Induced Arthritis (CIA) Model Workflow Immunization 1. Immunization (Type II Collagen in Adjuvant) Booster 2. Booster Immunization Immunization->Booster Arthritis_Development 3. Onset of Arthritis Booster->Arthritis_Development Treatment 4. Treatment Initiation (this compound or Vehicle) Arthritis_Development->Treatment Assessment 5. Clinical & Histological Assessment Treatment->Assessment Data_Analysis 6. Data Analysis Assessment->Data_Analysis

Caption: A typical workflow for evaluating the efficacy of a therapeutic agent in a collagen-induced arthritis mouse model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of common experimental protocols used to assess the efficacy of cPLA2α inhibitors.

In Vitro cPLA2α Inhibition Assay
  • Objective: To determine the direct inhibitory effect of a compound on cPLA2α activity.

  • Methodology:

    • Purified recombinant human cPLA2α is incubated with a fluorescently labeled phospholipid substrate.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The enzymatic reaction is initiated, and the increase in fluorescence due to substrate cleavage is monitored over time.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Collagen-Induced Platelet Aggregation Assay
  • Objective: To assess the effect of an inhibitor on platelet activation and aggregation.

  • Methodology:

    • Washed human platelets are pre-incubated with the test compound (e.g., this compound at 20 µM) or vehicle control (0.1% DMSO).[1]

    • Platelet aggregation is induced by the addition of collagen (1 µg/mL).[1]

    • The extent of aggregation is measured using an aggregometer.

    • Downstream signaling molecules (e.g., phosphorylated cPLA2, IκBα, phosphorylated p65) are analyzed by Western blotting.[1]

In Vivo Collagen-Induced Arthritis (CIA) in Mice
  • Objective: To evaluate the anti-inflammatory efficacy of a compound in a model of rheumatoid arthritis.

  • Methodology:

    • Induction: Susceptible strains of mice (e.g., DBA/1) are immunized with an emulsion of type II collagen and complete Freund's adjuvant. A booster injection is given 2-3 weeks later.[8][9]

    • Treatment: Upon the onset of clinical signs of arthritis, mice are treated with the test compound (e.g., this compound, administered orally or intraperitoneally) or vehicle control daily.

    • Assessment: The severity of arthritis is monitored by scoring clinical signs (e.g., paw swelling, erythema, joint stiffness). Histopathological analysis of the joints is performed at the end of the study to assess inflammation, cartilage destruction, and bone erosion.[9][10]

Human Tumor Xenograft Model in Mice
  • Objective: To determine the in vivo anti-tumor activity of a compound.

  • Methodology:

    • Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).[11][12][13]

    • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and receive the test compound (e.g., this compound) or vehicle control.[14][15]

    • Efficacy Evaluation: Tumor volume is measured regularly throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker assessment).[12][15]

Conclusion

This compound is a highly potent inhibitor of cPLA2α with demonstrated in vitro activity. Its mechanism of action, involving the suppression of key inflammatory pathways, positions it as a compelling candidate for further preclinical and clinical development in inflammatory diseases and potentially cancer. However, the current body of published research lacks direct, head-to-head comparative studies of this compound against other cPLA2α inhibitors in in vivo models. Such studies are crucial to fully elucidate its therapeutic potential relative to other agents in this class. The experimental protocols outlined in this guide provide a framework for conducting such comparative efficacy studies. Future research should focus on generating robust in vivo data to build a stronger case for the clinical translation of this compound.

References

CAY10502: A Potent and Selective Inhibitor of Cytosolic Phospholipase A2α

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-reactivity and performance of CAY10502, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α).

This compound is a highly potent inhibitor of the calcium-dependent cytosolic phospholipase A2α (cPLA2α) enzyme, with a reported IC50 value of 4.3 nM for the purified human enzyme.[1] This guide provides a detailed comparison of this compound's activity, available cross-reactivity data, and the experimental protocols used for its evaluation.

Comparative Analysis of this compound's Inhibitory Activity

This compound distinguishes itself through its high potency against cPLA2α. The inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor. For this compound, this value has been consistently reported in the low nanomolar range, indicating strong inhibition of the target enzyme.

EnzymeInhibitorIC50 (nM)Source
cPLA2α (human, isolated)This compound4.3[1]

Note: At present, publicly available data on the cross-reactivity of this compound against other phospholipase A2 isoforms, such as secreted PLA2 (sPLA2) and calcium-independent PLA2 (iPLA2), or a broader panel of enzymes is limited. The primary characterization of this compound focused on its potent inhibition of cPLA2α.

Signaling Pathway of cPLA2α

The activation of cPLA2α is a critical step in the inflammatory cascade, leading to the production of arachidonic acid, a precursor for pro-inflammatory eicosanoids. The signaling pathway leading to cPLA2α activation is a multi-step process initiated by various stimuli.

cPLA2a_Signaling_Pathway PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Cascade PKC->MAPK cPLA2a_inactive cPLA2α (inactive) MAPK->cPLA2a_inactive phosphorylates cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active translocates to membrane & activates Ca_release->cPLA2a_inactive binds to Arachidonic_Acid Arachidonic Acid cPLA2a_active->Arachidonic_Acid releases Eicosanoids Eicosanoids Arachidonic_Acid->Eicosanoids metabolized by COX/LOX Stimuli Stimuli (e.g., Growth Factors, Cytokines) Receptor Receptor Stimuli->Receptor Receptor->PLC

Caption: The cPLA2α signaling pathway, from external stimuli to the production of eicosanoids.

Experimental Protocols

The evaluation of cPLA2α inhibitors like this compound typically involves in vitro enzymatic assays. The following is a generalized protocol for such an assay.

In Vitro cPLA2α Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against purified cPLA2α.

Materials:

  • Purified human cPLA2α enzyme

  • Phospholipid substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine)

  • Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and DTT)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Plate reader for fluorescence or radioactivity detection

Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis node_prep Prepare reagents: - Enzyme solution - Substrate solution - Test compound dilutions node_add_enzyme Add enzyme and test compound to wells node_prep->node_add_enzyme node_preincubate Pre-incubate node_add_enzyme->node_preincubate node_add_substrate Initiate reaction by adding substrate node_preincubate->node_add_substrate node_incubate Incubate at 37°C node_add_substrate->node_incubate node_stop Stop reaction node_incubate->node_stop node_measure Measure signal (fluorescence or radioactivity) node_stop->node_measure node_calculate Calculate % inhibition and IC50 value node_measure->node_calculate

Caption: A generalized workflow for an in vitro cPLA2α inhibition assay.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add the purified cPLA2α enzyme to the wells of a microplate, followed by the addition of the test compound dilutions or vehicle control.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the phospholipid substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction using a suitable stop solution.

  • Signal Detection: Measure the product formation using an appropriate detection method (e.g., fluorescence or scintillation counting).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly potent inhibitor of cPLA2α, making it a valuable tool for studying the role of this enzyme in various physiological and pathological processes. While its selectivity profile against other phospholipase A2 isoforms and other enzymes is not extensively documented in publicly available sources, its high in vitro potency against cPLA2α is well-established. Researchers using this compound should be mindful of the limited cross-reactivity data and may need to perform their own selectivity profiling for their specific experimental context. The provided signaling pathway and experimental protocol offer a foundational understanding for the application of this compound in research settings.

References

Comparative Analysis of CAY10502: A Potent cPLA2α Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of CAY10502, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), with other notable inhibitors of the same enzyme. Experimental data, detailed protocols, and pathway visualizations are presented to offer an objective performance comparison for research and drug development applications.

Introduction to cPLA2α and its Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade. It specifically hydrolyzes the sn-2 position of membrane phospholipids, leading to the release of arachidonic acid. This arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. Given its central role in inflammation, cPLA2α is a significant therapeutic target for a range of inflammatory diseases.

This compound has been identified as a highly potent inhibitor of cPLA2α. This guide will compare its inhibitory activity (IC50 values) against other well-characterized cPLA2α inhibitors.

Quantitative Comparison of cPLA2α Inhibitor IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected cPLA2α inhibitors. Lower IC50 values indicate higher potency.

InhibitorTargetIC50 ValueAssay Conditions / Notes
This compound cPLA2α 4.3 nM Purified human platelet enzyme[1]
PyrrophenonecPLA2α4.2 nMIsolated enzyme[2][3][4]
WAY-196025cPLA2α12 nMLTB4 inhibition in a cellular assay[5][6][7]
AVX001cPLA2α120 nMIn vitro activity[1][8]
AVX002cPLA2α~710-900 nMCellular assay (IL-1β-induced AA release)[9][10]

Signaling Pathway of cPLA2α

The activation of cPLA2α is a critical step in the production of inflammatory mediators. The following diagram illustrates the key signaling events leading to cPLA2α activation and its downstream effects.

cPLA2a_Signaling_Pathway cPLA2α Signaling Pathway cluster_upstream Upstream Activation cluster_cpla2a cPLA2α Activation cluster_downstream Downstream Effects Stimuli Stimuli Receptor Receptor Stimuli->Receptor PLC Phospholipase C Receptor->PLC MAPK_Cascade MAPK Cascade (ERK, p38) Receptor->MAPK_Cascade IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC cPLA2a_inactive cPLA2α (inactive, cytosolic) Ca2+->cPLA2a_inactive Translocation to membrane PKC->MAPK_Cascade MAPK_Cascade->cPLA2a_inactive Phosphorylation (e.g., Ser-505) cPLA2a_active cPLA2α (active, membrane-bound) cPLA2a_inactive->cPLA2a_active Arachidonic_Acid Arachidonic Acid cPLA2a_active->Arachidonic_Acid Hydrolysis Membrane_Phospholipids Membrane_Phospholipids Membrane_Phospholipids->cPLA2a_active COX Cyclooxygenases (COX-1/2) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation IC50_Determination_Workflow General Workflow for IC50 Determination Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Inhibitor Dilutions) Start->Prepare_Reagents Plate_Setup Set up 96-well plate (Buffer, Inhibitor, Enzyme) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (e.g., 30 min at RT) Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction (Add Substrate + Ca2+) Pre_incubation->Add_Substrate Incubate Incubate (e.g., 60 min at 37°C) Add_Substrate->Incubate Measure_Signal Measure Signal (Fluorescence/Radioactivity) Incubate->Measure_Signal Data_Analysis Data Analysis (Plot Dose-Response Curve) Measure_Signal->Data_Analysis Calculate_IC50 Calculate IC50 Value Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

References

CAY10502 as a Chemical Probe for cPLA2α Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CAY10502 with other chemical probes for cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of relevant pathways and workflows to aid researchers in selecting the most appropriate tools for their studies.

Introduction to cPLA2α and its Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that catalyzes the release of arachidonic acid from membrane phospholipids. This is the rate-limiting step in the production of eicosanoids, such as prostaglandins and leukotrienes, which are potent mediators of inflammation.[1] Given its central role in inflammatory processes, cPLA2α is a significant target for drug discovery. Chemical probes that can selectively inhibit cPLA2α are invaluable tools for dissecting its physiological and pathological roles.

Comparative Analysis of cPLA2α Chemical Probes

The utility of a chemical probe is defined by its potency, selectivity, and mechanism of action. Here, we compare this compound with other commonly used cPLA2α inhibitors.

Data Presentation: In Vitro Potency and Cellular Activity

The following tables summarize the in vitro potency and cellular activity of this compound and alternative cPLA2α inhibitors.

InhibitorTargetAssay TypeIC50Reference
This compound cPLA2αIsolated Enzyme (human platelets)4.3 nM[2][3]
cPLA2αArachidonic Acid Release (A23187-stimulated human platelets)570 nM[2][3]
cPLA2αArachidonic Acid Release (TPA-stimulated human platelets)0.9 nM[2][3]
Pyrrophenone cPLA2αIsolated Enzyme4.2 nM[4][5]
cPLA2αArachidonic Acid Release (A23187-stimulated THP-1 cells)24 nM[6]
cPLA2αIL-1-induced PGE2 synthesis (human renal mesangial cells)8.1 nM[6]
RSC-3388 cPLA2αIn vitro inhibitionPotent inhibitor[1]
AVX420 cPLA2αArachidonic Acid Release (IL-1β-stimulated synoviocytes)90 nM[7]

Note: Direct comparative studies across all compounds under identical assay conditions are limited. The provided data is compiled from various sources and should be interpreted with this in mind.

Signaling Pathway of cPLA2α Activation

The activation of cPLA2α is a multi-step process involving calcium-dependent membrane translocation and phosphorylation by mitogen-activated protein kinases (MAPKs).

cPLA2a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_membrane_target Nuclear/ER Membrane cluster_downstream Downstream Products Agonist Agonist (e.g., Growth Factors, Cytokines) Receptor Receptor Agonist->Receptor MAPK_Cascade MAPK Cascade (e.g., ERK, p38) Receptor->MAPK_Cascade Activates Ca_ion Ca²⁺ Receptor->Ca_ion ↑ Intracellular Ca²⁺ cPLA2a_inactive Inactive cPLA2α MAPK_Cascade->cPLA2a_inactive Phosphorylates cPLA2a_active Active cPLA2α (Phosphorylated) cPLA2a_inactive->cPLA2a_active Translocates to membrane Ca_ion->cPLA2a_inactive Binds to C2 domain Phospholipids Membrane Phospholipids cPLA2a_active->Phospholipids Hydrolyzes Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids Metabolized by COX/LOX

Caption: cPLA2α signaling pathway.

Experimental Workflow for Validating a cPLA2α Chemical Probe

A rigorous workflow is essential to validate a chemical probe for cPLA2α function. This involves a series of in vitro and cell-based assays to determine potency, selectivity, and on-target engagement.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Validation cluster_invivo In Vivo (Optional) Enzyme_Assay 1. In Vitro cPLA2α Enzyme Inhibition Assay (Determine IC50) Selectivity_Assay 2. Selectivity Profiling (vs. iPLA2, sPLA2) Enzyme_Assay->Selectivity_Assay AA_Release 3. Arachidonic Acid Release Assay Selectivity_Assay->AA_Release PGE2_Assay 4. Downstream Eicosanoid Measurement (e.g., PGE2 ELISA) AA_Release->PGE2_Assay Western_Blot 5. Target Engagement: Phospho-cPLA2α Western Blot PGE2_Assay->Western_Blot Viability_Assay 6. Cellular Viability/Toxicity Assay (e.g., MTT, CTG) Western_Blot->Viability_Assay Animal_Model 7. Efficacy in Animal Models of Inflammation Viability_Assay->Animal_Model

Caption: Experimental workflow for cPLA2α inhibitor validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

In Vitro cPLA2α Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified cPLA2α.[2][8]

  • Materials:

    • Purified recombinant human cPLA2α

    • Substrate: 1-palmitoyl-2-[1-¹⁴C]arachidonyl-sn-glycero-3-phosphocholine ([¹⁴C]PAPC)

    • Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 1 mg/mL BSA)

    • Inhibitor compound (e.g., this compound) dissolved in DMSO

    • Quenching Solution (e.g., Dole's reagent: isopropanol:heptane:1M H₂SO₄, 40:10:1)

    • Heptane

    • Silica gel

    • Scintillation fluid and counter

  • Procedure:

    • Prepare substrate vesicles by drying [¹⁴C]PAPC under nitrogen and resuspending in assay buffer followed by sonication.

    • In a microcentrifuge tube, add the assay buffer, purified cPLA2α enzyme, and the inhibitor at various concentrations (or DMSO for control).

    • Pre-incubate the enzyme-inhibitor mixture for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the [¹⁴C]PAPC substrate.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) within the linear range of the assay.

    • Stop the reaction by adding the quenching solution.

    • Add water and heptane to extract the released [¹⁴C]arachidonic acid into the organic phase. Vortex and centrifuge to separate the phases.

    • Transfer the upper organic phase to a new tube containing silica gel to remove any remaining phospholipids.

    • Transfer an aliquot of the final organic phase to a scintillation vial, add scintillation fluid, and measure radioactivity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of an inhibitor to block cPLA2α-mediated arachidonic acid release in intact cells.[9]

  • Materials:

    • Cell line expressing cPLA2α (e.g., HaCaT, THP-1)

    • Cell culture medium (e.g., DMEM)

    • Fetal Bovine Serum (FBS)

    • [³H]-Arachidonic Acid

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Stimulating agent (e.g., A23187, IL-1β, EGF)

    • Inhibitor compound

    • Scintillation fluid and counter

  • Procedure:

    • Seed cells in a multi-well plate and grow to confluence.

    • Label the cells by incubating them with [³H]-arachidonic acid in low-serum medium for 18-24 hours.

    • Wash the cells twice with PBS containing fatty acid-free BSA to remove unincorporated radioactivity.

    • Pre-incubate the cells with various concentrations of the inhibitor (or DMSO for control) for 30-60 minutes.

    • Stimulate the cells with the appropriate agonist to activate cPLA2α.

    • After the stimulation period (e.g., 15-60 minutes), collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any detached cells.

    • Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity of the released [³H]-arachidonic acid.

    • To determine the total incorporated radioactivity, lyse a set of control wells and measure the radioactivity.

    • Calculate the percentage of arachidonic acid release and the percent inhibition by the compound at each concentration to determine the IC50 value.

Western Blot for cPLA2α Expression and Phosphorylation

This method is used to assess the total expression levels of cPLA2α and its activation state by measuring phosphorylation at key residues (e.g., Ser505).[10][11]

  • Materials:

    • Cell line of interest

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-cPLA2α and anti-phospho-cPLA2α (Ser505)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the inhibitor and/or stimulus as required.

    • Lyse the cells in lysis buffer and determine the protein concentration.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-cPLA2α or anti-phospho-cPLA2α) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the cPLA2α inhibitor on cells.[12]

  • Materials:

    • Cell line of interest

    • 96-well plate

    • Inhibitor compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of the inhibitor for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

This compound is a potent and valuable chemical probe for investigating the function of cPLA2α. Its high in vitro potency makes it a suitable tool for biochemical and cell-based assays. However, as with any chemical probe, careful validation of its activity and selectivity in the specific experimental system is crucial. This guide provides the necessary information and protocols to enable researchers to effectively utilize this compound and other inhibitors to advance our understanding of cPLA2α in health and disease.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling CAY10502

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like CAY10502. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal guidelines. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices based on general safety protocols for handling potent, small-molecule inhibitors in a research setting.

Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safe laboratory practice is the consistent and correct use of PPE. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Fully buttoned lab coatN95 or higher-rated respirator (if not handled in a certified chemical fume hood)
Solution Preparation and Handling Chemical splash goggles or face shieldNitrile or neoprene glovesChemical-resistant lab coat or apronNot generally required if handled in a chemical fume hood
Cell Culture and In Vitro Assays Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or apronAir-purifying respirator (APR) with appropriate cartridges

Standard Operating Procedure for Handling this compound

A clear and logical workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the standard operating procedure for handling this compound from initial receipt to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Don Appropriate PPE b Prepare work area in a designated fume hood a->b c Assemble all necessary equipment and reagents b->c d Weigh solid this compound in a fume hood c->d e Prepare stock solution d->e f Perform experiment e->f g Decontaminate work surfaces f->g h Segregate waste g->h i Doff PPE in the correct order h->i j Dispose of waste according to institutional guidelines i->j

Caption: Standard Operating Procedure for this compound Handling.

Emergency Response: this compound Spill Protocol

In the event of a spill, a swift and organized response is crucial to contain the hazard and ensure the safety of all laboratory personnel. The following flowchart details the step-by-step procedure for managing a this compound spill.

cluster_spill This compound Spill Emergency Protocol spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate ppe Don appropriate spill response PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize (if applicable) and clean the area contain->neutralize dispose Dispose of contaminated materials as hazardous waste neutralize->dispose report Report the incident to the Safety Officer dispose->report

Caption: Emergency Protocol for a this compound Spill.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and all contaminated materials is a critical final step in the experimental workflow.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not pour solutions down the drain.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated using a suitable solvent (e.g., ethanol) followed by a soap and water wash. The cleaning materials should be disposed of as solid hazardous waste.

It is imperative to consult and adhere to your institution's specific hazardous waste disposal procedures.

By implementing these safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the well-being of their laboratory team. This commitment to safety builds a foundation of trust and excellence in the scientific community.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.